Product packaging for SW116(Cat. No.:CAS No. 1421931-13-6)

SW116

Cat. No.: B611083
CAS No.: 1421931-13-6
M. Wt: 708.95
InChI Key: RMGKFZJINTURGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SW116 is a novel, high-affinity fluorescent ligand selectively targeting sigma-2 receptors, which are recognized biomarkers for tracking cell proliferation status in solid tumors . With a molecular weight of 693.4050 g/mol (C₃₉H₅₆N₄O₅S), this compound is synthesized from a precursor amine and dansyl chloride, yielding a probe with superior sigma-2 receptor binding affinity and high selectivity over sigma-1 receptors . The mechanism of action involves binding to sigma-2 receptors that are overexpressed in proliferating cells, such as those in various human and rodent tumors . Once bound, the ligand is internalized into cells, with studies showing that 50% of the maximum fluorescent intensity is reached within 24 minutes, making it a valuable tool for real-time imaging . Internalization occurs partly through an endocytotic pathway, as evidenced by a reduction in uptake when treated with phenylarsine oxide, an endocytosis inhibitor . Confocal and two-photon microscopy studies demonstrate that this compound partially co-localizes with fluorescent markers for mitochondria, endoplasmic reticulum, lysosomes, and the plasma membrane, indicating the subcellular distribution of sigma-2 receptors . The primary research applications for this compound include imaging cell proliferation in cancer research, serving as a reagent to study the biological functions of sigma-2 receptors, and evaluating the potential of sigma-2 ligands as chemotherapeutic agents, given their ability to induce various cell death mechanisms . In vivo studies have confirmed that the uptake of related sigma-2 probes in solid tumors positively correlates with the expression of the proliferation marker Ki-67, validating its use as an imaging probe for proliferation in mouse models . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans.

Properties

CAS No.

1421931-13-6

Molecular Formula

C39H56N4O6S

Molecular Weight

708.95

IUPAC Name

(2,5-Dimethoxy-phenyl)-carbamic acid 9-[10-(5-dimethylamino-naphthalene-1-sulfonylamino)-decyl]-9-aza-bicyclo[3.3.1]non-3-yl ester

InChI

InChI=1S/C39H56N4O6S/c1-42(2)36-20-14-19-34-33(36)18-15-21-38(34)50(45,46)40-24-11-9-7-5-6-8-10-12-25-43-29-16-13-17-30(43)27-32(26-29)49-39(44)41-35-28-31(47-3)22-23-37(35)48-4/h14-15,18-23,28-30,32,40H,5-13,16-17,24-27H2,1-4H3,(H,41,44)

InChI Key

RMGKFZJINTURGE-UHFFFAOYSA-N

SMILES

O=C(OC1CC(N2CCCCCCCCCCNS(=O)(C3=C4C=CC=C(N(C)C)C4=CC=C3)=O)CCCC2C1)NC5=CC(OC)=CC=C5OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SW116;  SW-116;  SW 116; 

Origin of Product

United States

Foundational & Exploratory

SW1116 Cell Line: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

The SW1116 cell line, derived from a human colorectal adenocarcinoma, serves as a critical in vitro model for cancer research and therapeutic development. Its well-defined genetic landscape, characterized by key mutations in oncogenes and tumor suppressors, makes it an invaluable tool for studying the molecular underpinnings of colorectal cancer and for screening potential anti-cancer agents. This guide provides a comprehensive overview of the origin, history, molecular profile, and key signaling pathways of the SW1116 cell line, along with detailed experimental protocols and workflows.

Origin and History

The SW1116 cell line was established in 1976 by A. Leibovitz from a primary colorectal adenocarcinoma of a 73-year-old Caucasian male.[1][2] The tumor was located in the colon and was histologically classified as a Grade II adenocarcinoma.[3] The cell line exhibits an epithelial morphology and is adherent, growing in monolayers.[1][4] It is widely used in cancer research and toxicology studies.[1]

Table 1: SW1116 Cell Line - General Information

CharacteristicDescription
Organism Homo sapiens (Human)
Tissue of Origin Colon
Disease Colorectal Adenocarcinoma
Cell Type Epithelial
Growth Properties Adherent
Depositor A. Leibovitz
Year of Establishment 1976

Molecular and Cellular Characteristics

The SW1116 cell line possesses a unique molecular signature that contributes to its cancerous phenotype. This includes specific genetic mutations, a distinct oncogene expression profile, and a hypotriploid karyotype.

Genetic Mutations

SW1116 cells harbor key mutations in the KRAS oncogene and the TP53 tumor suppressor gene, which are pivotal drivers in colorectal cancer.

Table 2: Key Genetic Mutations in SW1116

GeneMutationTypeFunctional Impact
KRAS G12A (c.35G>C)MissenseConstitutive activation of KRAS signaling
TP53 A159V (c.475C>T)MissenseImpaired tumor suppressor function

The KRAS G12A mutation results in a constitutively active KRAS protein, leading to uncontrolled cell proliferation and survival through downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways. The TP53 A159V mutation is located in the DNA binding domain of the p53 protein, impairing its function as a tumor suppressor that would normally regulate cell cycle arrest and apoptosis in response to cellular stress.

Oncogene Expression Profile

Immunoperoxidase staining has confirmed that SW1116 cells are positive for keratin.[1][2] Furthermore, the cell line shows positive expression for a panel of key oncogenes, while others are not detected.

Table 3: Oncogene Expression in SW1116

OncogeneExpression Status
c-myc Positive
K-ras Positive
H-ras Positive
myb Positive
sis Positive
fos Positive
N-myc Not Detected
N-ras Not Detected

Key Signaling Pathways

The genetic alterations in SW1116 cells lead to the dysregulation of several critical signaling pathways that drive its malignant characteristics. Understanding these pathways is crucial for identifying potential therapeutic targets.

KRAS/MAPK Signaling Pathway

The activating G12A mutation in KRAS leads to the continuous stimulation of the downstream Mitogen-Activated Protein Kinase (MAPK) cascade, a central pathway regulating cell growth, proliferation, and differentiation.

KRAS_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor KRAS_G12A KRAS (G12A) Growth_Factor_Receptor->KRAS_G12A GTP loading (constitutively active) RAF RAF KRAS_G12A->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, Fos) ERK->Transcription_Factors Proliferation_Survival Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation_Survival

KRAS/MAPK Signaling Pathway in SW1116 Cells.
Altered TP53 Signaling Pathway

The A159V mutation in the TP53 gene impairs the normal tumor-suppressive functions of the p53 protein. In wild-type scenarios, p53 is activated by cellular stressors like DNA damage, leading to cell cycle arrest or apoptosis. In SW1116 cells, this response is blunted, allowing for the accumulation of genetic damage and uncontrolled cell division.

TP53_Signaling_Pathway Cellular_Stress Cellular Stress (e.g., DNA Damage) p53_A159V Mutant p53 (A159V) Cellular_Stress->p53_A159V Activation Signal MDM2 MDM2 p53_A159V->MDM2 Reduced Interaction p21 p21 p53_A159V->p21 Transcription (Impaired) GADD45 GADD45 p53_A159V->GADD45 Transcription (Impaired) BAX BAX p53_A159V->BAX Transcription (Impaired) Uncontrolled_Proliferation Uncontrolled Proliferation p53_A159V->Uncontrolled_Proliferation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest DNA_Repair DNA Repair GADD45->DNA_Repair Apoptosis Apoptosis BAX->Apoptosis

Impaired TP53 Signaling in SW1116 Cells.
JAK2/STAT3 Signaling Pathway

The JAK2/STAT3 signaling pathway has been shown to be active in SW1116 cells and is implicated in their proliferation, migration, invasion, and angiogenesis. Inhibition of this pathway has been demonstrated to have anti-tumor effects on this cell line.

JAK2_STAT3_Pathway Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Target_Genes Target Genes (MMP-2, MMP-9, VEGF, PCNA) pSTAT3->Target_Genes Nuclear Translocation & Transcription Cellular_Effects Proliferation, Migration, Invasion, Angiogenesis Target_Genes->Cellular_Effects

JAK2/STAT3 Signaling Pathway in SW1116 Cells.
Angiopoietin-2/Tie-2/PI3K/Akt Signaling Pathway

Angiopoietin-2 (Ang-2) has been shown to promote the proliferation of SW1116 cells through the Tie-2/PI3K/Akt signaling pathway. This pathway is a key regulator of angiogenesis and cell survival.

Ang2_Tie2_Pathway Ang_2 Angiopoietin-2 (Ang-2) Tie_2 Tie-2 Receptor Ang_2->Tie_2 Binding PI3K PI3K Tie_2->PI3K Activation Akt Akt PI3K->Akt Activation Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors Proliferation Cell Proliferation Downstream_Effectors->Proliferation

Ang-2/Tie-2/PI3K/Akt Signaling in SW1116 Cells.

Experimental Protocols and Workflows

Cell Culture and Maintenance

Complete Growth Medium:

  • Leibovitz's L-15 Medium

  • 10% Fetal Bovine Serum (FBS)

Culturing Conditions:

  • Temperature: 37°C

  • Atmosphere: Air, 100% (Note: L-15 is formulated for use in a CO2-free atmosphere)

Subculturing:

  • Rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.

  • Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe under an inverted microscope until the cell layer is dispersed (typically 5-15 minutes).

  • Add complete growth medium and aspirate the cells by gently pipetting.

  • Dispense the cell suspension into new culture flasks at a recommended split ratio of 1:3 to 1:6.

Cryopreservation:

  • Freezing Medium: Complete growth medium supplemented with 5% (v/v) DMSO.

  • Storage: Store frozen vials in the vapor phase of liquid nitrogen.

Experimental Workflow: Drug Screening using MTT Assay

This workflow outlines the steps for assessing the cytotoxicity of a compound on SW1116 cells.

Drug_Screening_Workflow Start Start Seed_Cells Seed SW1116 cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h (cell adherence) Seed_Cells->Incubate_24h Add_Compound Add test compound (various concentrations) Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for a Drug Screening MTT Assay.
Detailed Experimental Protocol: Western Blotting for Protein Expression Analysis

This protocol is adapted from methodologies used in studies involving SW1116 cells to analyze protein expression changes in response to treatment.

1. Cell Lysis:

  • Wash SW1116 cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, followed by centrifugation at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of the lysate using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-p-JAK2, anti-p-STAT3, anti-PCNA, anti-VEGF, anti-MMP-9, anti-Tie-2, anti-p-Akt) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Quantify band intensities using densitometry software.

Quantitative Data from Cited Experiments

The following tables summarize quantitative data from studies utilizing the SW1116 cell line.

Table 4: Effect of Eriocalyxin B on SW1116 Cell Cycle Distribution

Treatment (48h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control 49.5724.58Not significantly different
Eriocalyxin B (1 µmol/l) 64.4912.13Not significantly different

Table 5: Effect of Angiopoietin-2 on SW1116 Proliferation and Protein Expression

Treatment GroupProliferation (relative to serum-free DMEM)p-Akt Expression (relative to serum-free DMEM)
Ang-2 (1.2 mg/L) Significantly IncreasedSignificantly Increased (P < 0.01)
LY294002 + Ang-2 Proliferation InhibitedSignificantly Lower than Ang-2 group (P < 0.01)

Conclusion

The SW1116 cell line remains a cornerstone for colorectal cancer research. Its well-documented origin, coupled with a defined set of genetic mutations and characterized signaling pathway dysregulations, provides a robust platform for investigating cancer biology and for the preclinical evaluation of novel therapeutic strategies. This guide offers a centralized resource to aid researchers in effectively utilizing the SW1116 cell line in their scientific endeavors.

References

SW1116 Cell Line: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The SW1116 cell line, derived from a primary colorectal adenocarcinoma, serves as a critical in vitro model for cancer research and drug development. This guide provides an in-depth overview of its characteristics, morphology, and essential experimental protocols, tailored for researchers and scientists in the field.

Core Characteristics and Morphology

The SW1116 cell line was established from a grade II adenocarcinoma of the colon from a 73-year-old Caucasian male.[1] These cells exhibit an epithelial-like morphology and grow as an adherent monolayer.[2] They are known to produce high levels of carcinoembryonic antigen (CEA) and are positive for keratin expression as confirmed by immunoperoxidase staining.[1][2][3] The cells possess brush borders, a characteristic feature of intestinal epithelial cells.[1]

SW1116 is tumorigenic and will form tumors in nude mice.[2] The cell line is characterized by a hypotriploid karyotype with a modal chromosome number of 60.

Quantitative Data Summary

A summary of the key quantitative characteristics of the SW1116 cell line is presented in the tables below for easy reference and comparison.

Table 1: General and Growth Characteristics
CharacteristicValueSource
Doubling Time ~68.70 hours[2][4]
Karyotype Hypotriploid[1][2]
Modal Chromosome # 60 (range: 50-62)
Growth Properties Adherent[2][3]
Morphology Epithelial-like[2][3]
Tumorigenic Yes, in nude mice[2][3]
Table 2: Molecular and Genetic Profile
Marker/MutationStatusSource
KRAS Mutation G12A (GGT > GCT)[2][3]
TP53 Mutation A159D (c. 476C>A)[2][4]
Microsatellite Instability Stable (MSS)[2][4]
c-myc, K-ras, H-ras, myb, sis, fos Oncogenes Expressed[3]
N-myc, N-ras Oncogenes Not Detected[3]
Keratin Positive[2][3]
Carcinoembryonic Antigen (CEA) Produces high levels[1][2][3]
Tumor Specific Nuclear Matrix Proteins (CC-4, CC-5, CC-6) Expressed[3]

Experimental Protocols

Detailed methodologies for the culture and maintenance of the SW1116 cell line are crucial for reproducible experimental outcomes.

Cell Culture and Maintenance

Complete Growth Medium:

  • Base Medium: ATCC-formulated Leibovitz's L-15 Medium. Alternatively, DMEM:Ham's F12 (1:1) can be used.[3]

  • Supplements: 10% Fetal Bovine Serum (FBS).[2]

  • Atmosphere: 100% Air (no CO₂ required for L-15 medium).[1][2]

  • Temperature: 37°C.[2]

Thawing Protocol:

  • Rapidly thaw the frozen vial by gentle agitation in a 37°C water bath (approximately 2 minutes).

  • Decontaminate the outside of the vial with 70% ethanol.

  • Under aseptic conditions, transfer the vial contents to a centrifuge tube containing 9.0 mL of complete growth medium.

  • Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh, complete growth medium.

  • Transfer the cell suspension to an appropriate culture flask.

  • Incubate at 37°C.

Subculturing Protocol:

  • Subculture the cells when they reach 70-80% confluency.[1]

  • Briefly rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution to remove residual serum.

  • Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe the cells under an inverted microscope until the cell layer is dispersed (typically 5-15 minutes). To facilitate detachment, the flask can be placed at 37°C.

  • Add 6.0 to 8.0 mL of complete growth medium to inhibit the trypsin.

  • Gently aspirate and dispense the cells to create a single-cell suspension.

  • Centrifuge the cells if necessary to remove the trypsin-containing medium.

  • Resuspend the cells in fresh medium and dispense into new culture flasks at a recommended split ratio of 1:3 to 1:6.[1][2]

  • Renew the culture medium 1 to 2 times per week.[2]

Signaling Pathways and Visualizations

Understanding the key signaling pathways active in SW1116 cells is vital for targeted drug development.

JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway is implicated in the proliferation, migration, invasion, and angiogenesis of SW1116 cells.[5][6] Inhibition of JAK2 and STAT3 phosphorylation has been shown to downregulate downstream targets, leading to a reduction in tumorigenic phenotypes.[5][6]

JAK2_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes Receptor Cytokine/Growth Factor Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Translocation TargetGenes Target Gene Expression pSTAT3_nuc->TargetGenes Transcription Activation Proliferation Proliferation TargetGenes->Proliferation Angiogenesis Angiogenesis TargetGenes->Angiogenesis Invasion Invasion/ Migration TargetGenes->Invasion

Caption: JAK2/STAT3 signaling cascade in SW1116 cells.

General Experimental Workflow

The following diagram illustrates a typical workflow for experiments involving the SW1116 cell line, from initial culture to downstream analysis.

Experimental_Workflow cluster_assays Downstream Assays Start Thaw & Culture SW1116 Cells Subculture Subculture & Expand Cells Start->Subculture Seed Seed for Experiment Subculture->Seed Treatment Experimental Treatment (e.g., Drug Compound) Seed->Treatment Proliferation Proliferation Assay (e.g., MTT, CCK-8) Treatment->Proliferation Migration Migration/Invasion Assay (e.g., Transwell) Treatment->Migration Protein Protein Analysis (e.g., Western Blot) Treatment->Protein Gene Gene Expression Analysis (e.g., RT-PCR) Treatment->Gene Data Data Analysis & Interpretation Proliferation->Data Migration->Data Protein->Data Gene->Data

Caption: A typical experimental workflow using the SW1116 cell line.

References

SW1116 Cell Line: A Technical Guide to Doubling Time and Growth Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The SW1116 cell line, derived from a human colorectal adenocarcinoma, is a valuable in vitro model for cancer research. A thorough understanding of its growth characteristics is fundamental for designing and interpreting experiments, particularly in the context of drug discovery and development. This guide provides an in-depth overview of the SW1116 cell line's doubling time, growth properties, and associated signaling pathways. Detailed protocols for key experimental assays are also presented to facilitate reproducible research.

Quantitative Growth Properties

The growth characteristics of the SW1116 cell line have been characterized by several key quantitative parameters. This data is essential for planning cell culture experiments, including seeding densities and timelines for various assays.

ParameterValueSource
Doubling Time Approximately 68.70 hours
Morphology Epithelial-like[1][2]
Growth Mode Adherent[1][2]
Karyotype Hypotriploid[1]
Tumorigenicity Yes, in nude mice[1][2]

Signaling Pathways Regulating Growth

The proliferation of SW1116 cells is governed by a complex network of signaling pathways, including the expression of several key oncogenes. Understanding these pathways is critical for identifying potential therapeutic targets. The SW1116 cell line is known to express c-myc, K-ras, H-ras, myb, sis, and fos oncogenes[2]. The K-ras gene, in particular, harbors a G12A mutation, which is a known driver of colorectal cancer.

SW1116_Signaling_Pathways cluster_nuclear_events Nuclear Events EGF EGF EGFR EGFR EGF->EGFR Ang2 Angiopoietin-2 Tie2 Tie2 Ang2->Tie2 KRAS K-Ras (G12A) EGFR->KRAS PI3K PI3K Tie2->PI3K RAF RAF KRAS->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK cMyc c-Myc ERK->cMyc Fos Fos ERK->Fos Jun Jun ERK->Jun JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 STAT3->Proliferation cMyc->Proliferation Fos->Proliferation Jun->Proliferation

Key signaling pathways in SW1116 cell growth.

Experimental Protocols

Accurate and reproducible experimental data is paramount in scientific research. The following sections provide detailed protocols for assessing the growth properties of the SW1116 cell line.

Cell Culture and Maintenance

Materials:

  • SW1116 cells (e.g., ATCC® CCL-233™)

  • Leibovitz's L-15 Medium (e.g., ATCC® 30-2008™)

  • Fetal Bovine Serum (FBS)

  • 0.25% (w/v) Trypsin- 0.53 mM EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Incubator (37°C, 100% air)

Protocol:

  • Thawing: Thaw a cryopreserved vial of SW1116 cells rapidly in a 37°C water bath.

  • Initial Culture: Transfer the thawed cells to a T-75 flask containing 15 mL of complete growth medium (Leibovitz's L-15 Medium supplemented with 10% FBS).

  • Incubation: Incubate the cells at 37°C in a 100% air atmosphere. Note: L-15 medium is formulated for use without CO2.

  • Subculturing: When cells reach 80-90% confluency, remove the medium and rinse the cell layer with PBS.

  • Dissociation: Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.

  • Resuspension: Add 6-8 mL of complete growth medium to inactivate the trypsin and resuspend the cells by gentle pipetting.

  • Seeding: Centrifuge the cell suspension and resuspend the pellet in fresh medium. Seed new flasks at a recommended split ratio of 1:3 to 1:6.

Cell_Culture_Workflow Thaw Thaw Cells Culture Initial Culture (T-75 Flask) Thaw->Culture Incubate Incubate (37°C, no CO2) Culture->Incubate Check_Confluency Check Confluency (80-90%) Incubate->Check_Confluency Check_Confluency->Incubate No Subculture Subculture Check_Confluency->Subculture Yes Trypsinize Trypsinize Subculture->Trypsinize Resuspend Resuspend Trypsinize->Resuspend Seed Seed New Flasks Resuspend->Seed Seed->Culture

Workflow for SW1116 cell culture and maintenance.
Cell Proliferation Assay (MTT)

Materials:

  • SW1116 cells

  • Complete growth medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed SW1116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

  • Incubation: Incubate the plate for 24 hours to allow for cell attachment.

  • Treatment: Replace the medium with fresh medium containing the test compounds at various concentrations and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

  • SW1116 cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest approximately 1-5 x 10⁶ SW1116 cells by trypsinization.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix for at least 2 hours at 4°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle[3].

PI_Staining_Workflow Harvest Harvest SW1116 Cells Wash1 Wash with PBS (x2) Harvest->Wash1 Fix Fix in 70% Ethanol Wash1->Fix Wash2 Wash with PBS Fix->Wash2 Stain Stain with Propidium Iodide/RNase A Wash2->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Workflow for propidium iodide cell cycle analysis.

Conclusion

This technical guide provides essential information on the doubling time and growth properties of the SW1116 human colorectal adenocarcinoma cell line. The summarized quantitative data, detailed experimental protocols, and visualization of key signaling pathways offer a comprehensive resource for researchers. Adherence to these standardized methods will promote consistency and reproducibility in studies utilizing this important cancer cell line, ultimately advancing our understanding of colorectal cancer biology and aiding in the development of novel therapeutics.

References

SW1116 Adenocarcinoma Cell Line: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

The SW1116 cell line, derived from a human colorectal adenocarcinoma, serves as a critical in vitro model for cancer research. This guide provides a detailed overview of its core features, including molecular characteristics, culture conditions, and experimental data, to support its effective use in oncology and drug discovery.

Core Features and Characteristics

The SW1116 cell line was established from a primary grade II adenocarcinoma of the colon, extending into the muscularis, from a 73-year-old Caucasian male.[1] These epithelial-like cells grow in an adherent manner and are notable for their production of high levels of carcinoembryonic antigen (CEA).[1][2]

Morphological and Growth Characteristics

SW1116 cells exhibit an epithelial morphology.[3] There are conflicting reports regarding their doubling time, with sources citing approximately 68.70 hours and others reporting 163 hours.[4][5] This variation may be attributable to differences in culture conditions and methodologies.

Molecular Profile

Genetically, the SW1116 cell line is characterized by a hypotriploid karyotype.[1] Key molecular features include the expression of several oncogenes such as c-myc, K-ras, H-ras, myb, sis, and fos.[2][3] Notably, N-myc and N-ras expression have not been detected.[2][3] The cells carry a G12A mutation in the KRAS gene and a p53 mutation.[4] They are also positive for keratin expression as determined by immunoperoxidase staining.[2][3]

Table 1: Molecular and Genetic Features of SW1116 Cells

FeatureDescriptionReference(s)
Cell Type Epithelial[1]
Disease Colorectal Adenocarcinoma[3]
Karyotype Hypotriploid[1]
Key Mutations KRAS (G12A), TP53 (A159D)[4][5]
Oncogene Expression c-myc, K-ras, H-ras, myb, sis, fos[2][3]
Tumorigenicity Yes, in nude mice[2]
CEA Production High levels[1][2]
Microsatellite Status Stable (MSS)[5]

Culture and Maintenance

Successful cultivation of SW1116 cells requires specific media and adherence to established cell culture protocols.

Culture Conditions

The recommended base medium for SW1116 cells is Leibovitz's L-15 Medium, supplemented with 10% fetal bovine serum. These cells are cultured at 37°C in an atmosphere of 100% air, as CO2 is not required for this medium.[4]

Table 2: Recommended Culture Conditions for SW1116 Cells

ParameterRecommendationReference(s)
Base Medium Leibovitz's L-15 Medium
Supplements 10% Fetal Bovine Serum
Temperature 37°C[4]
Atmosphere 100% Air (CO2 not required)[4]
Subculture Ratio 1:3 to 1:6[4]
Seeding Density 2-3 x 10,000 cells/cm²[1]
Subculturing Protocol
  • Grow cells to 70-80% confluency.

  • Aspirate the culture medium.

  • Briefly rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.

  • Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.

  • Add complete growth medium to inactivate the trypsin and gently pipette to create a single-cell suspension.

  • Dispense the cell suspension into new culture flasks at the recommended split ratio.

  • Incubate the cultures at 37°C.

In Vivo Xenograft Model

SW1116 cells are tumorigenic and can be used to establish xenograft models in immunodeficient mice, providing a valuable tool for in vivo studies of tumor growth and therapeutic response.

Xenograft Establishment

A subcutaneous xenograft model can be established by injecting 5 x 10^6 SW1116 cells in the flank of nude mice.[2] Tumor nodules of approximately 0.2 cm³ are typically observed within 5 days of injection.[2]

Table 3: SW1116 Xenograft Model Data

ParameterValueReference(s)
Mouse Strain Nude mice[2]
Injection Site Subcutaneous[2]
Cell Number 5 x 10^6[2]
Time to Tumor Palpation ~5 days (for 0.2 cm³ tumor)[2]

Note: The provided data is from a study involving co-treatment with cytokine-induced killer cells. Baseline tumor growth kinetics may vary.

Drug Response Profile

The SW1116 cell line has been utilized to assess the efficacy of various chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of drug sensitivity.

Table 4: IC50 Values of Chemotherapeutic Agents in SW1116 Cells

DrugIC50 ValueExposure TimeReference(s)
Doxorubicin Data not explicitly quantified in the provided search results.24 hours
Docetaxel Data not explicitly quantified in the provided search results.24 hours
5-Fluorouracil Data not explicitly quantified in the provided search results.Not specified[2]

Note: While studies have been conducted, specific IC50 values for a broad range of chemotherapeutics were not available in the provided search results. Researchers should perform dose-response experiments to determine the precise IC50 values for their specific experimental conditions.

Key Signaling Pathways

The SW1116 cell line is a valuable model for studying signaling pathways implicated in colorectal cancer progression. The JAK2/STAT3 and PI3K/Akt pathways are particularly relevant.

JAK2/STAT3 Signaling Pathway

Studies have shown that the JAK2/STAT3 signaling pathway is active in SW1116 cells and plays a role in their proliferation, migration, and invasion.[6] Inhibition of JAK2 and STAT3 phosphorylation has been demonstrated to suppress these tumorigenic properties.[6]

JAK2_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binding JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation (pSTAT3) pSTAT3_dimer pSTAT3 Dimer STAT3->pSTAT3_dimer Dimerization Target_Genes Target Gene Expression (Proliferation, Migration, Invasion, Angiogenesis) pSTAT3_dimer->Target_Genes Nuclear Translocation & Transcription

JAK2/STAT3 Signaling Pathway in SW1116 Cells.
PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is another critical regulator of cell survival and proliferation in colorectal cancer. While not as extensively characterized specifically in SW1116 as the JAK2/STAT3 pathway in the provided results, its general role in colorectal cancer makes it a relevant area of investigation for this cell line.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binding PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Survival Cell Survival mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation

Generalized PI3K/Akt Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for key assays that can be adapted for the SW1116 cell line.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed SW1116 cells in 96-well plate treat Treat with compounds start->treat incubate1 Incubate treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate (2-4 hours) add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance (570 nm) solubilize->read

MTT Assay Experimental Workflow.

Protocol:

  • Seed SW1116 cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of the test compound.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add a solubilization solution (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Transwell Migration/Invasion Assay

This assay is used to assess the migratory and invasive potential of cancer cells.

Protocol:

  • For invasion assays, coat the Transwell inserts with a basement membrane matrix (e.g., Matrigel). For migration assays, this step is omitted.

  • Seed SW1116 cells (e.g., 1.0 x 10^5 cells/well) in serum-free medium into the upper chamber of the Transwell insert.[7]

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate for an appropriate duration (e.g., 48 hours) to allow for cell migration or invasion.[7]

  • Remove non-migrated/non-invaded cells from the upper surface of the membrane.

  • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

  • Count the stained cells under a microscope.

Western Blotting

Western blotting is used to detect and quantify specific proteins in a cell lysate.

Protocol:

  • Lyse SW1116 cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Table 5: Example Antibody Dilutions for Western Blotting with SW1116 Cells

Primary AntibodyDilutionReference(s)
β-actin 1:200[8]
Vimentin 1:200[8]
E-cadherin 1:200[8]
PCNA 1:200[8]

Note: Optimal antibody dilutions should be determined empirically by the researcher.

Conclusion

The SW1116 adenocarcinoma cell line represents a well-characterized and valuable tool for colorectal cancer research. Its distinct molecular profile, including the KRAS mutation and active signaling pathways, makes it a relevant model for investigating cancer biology, identifying novel therapeutic targets, and evaluating the efficacy of anti-cancer agents. This guide provides a comprehensive foundation for researchers to effectively utilize the SW1116 cell line in their studies.

References

SW1116 cell line ATCC datasheet and specifications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the SW1116 Cell Line

This guide provides a comprehensive overview of the SW1116 human colorectal adenocarcinoma cell line, intended for researchers, scientists, and professionals in drug development. It covers the core specifications, culture protocols, and key signaling pathways associated with this cell line.

Core Specifications

The SW1116 cell line was derived from a primary grade II adenocarcinoma of the colon from a 73-year-old Caucasian male. These cells are adherent, exhibit an epithelial-like morphology, and are tumorigenic in nude mice.[1]

General and Genetic Characteristics
FeatureSpecification
Organism Human (Homo sapiens)
Tissue Colon
Disease Colorectal Adenocarcinoma, Grade II, Dukes' type A[2]
Age 73 years[3]
Gender Male[3]
Ethnicity Caucasian[2][3]
Morphology Epithelial-like[1][2][3]
Growth Properties Adherent[4][1]
Karyotype Hypotriploid with a modal number of 60 chromosomes.
Doubling Time Approximately 68.70 to 163 hours.[1][5]
Microsatellite Stability Stable (MSS).[5]
Tumorigenicity Yes, forms tumors in nude mice within 21 days with 100% frequency when 10^7 cells are inoculated subcutaneously.
Blood Type O, Rh+
Gene and Protein Expression
MarkerStatus
Keratin Positive (by immunoperoxidase staining).[2]
Carcinoembryonic Antigen (CEA) Positive, secretes high levels (2654 ng/10^6 cells/10 days).[4][3]
Colon Specific Antigen (CSAp) Negative.[2]
Colon Antigen 3 Negative.[2]
Oncogene Expression c-myc, K-ras, H-ras, myb, sis, fos, p53 are expressed. N-myc and N-ras are not detected.[2]
Tumor Specific Nuclear Matrix Proteins Expresses CC-4, CC-5, and CC-6.[2]
Key Mutations KRAS: G12A (GGT > GCT) mutation.[1][2] TP53: A159 mutation.[1]

Experimental Protocols

Cell Culture and Maintenance

Recommended Medium: Leibovitz's L-15 Medium is the recommended base medium, supplemented with 10% Fetal Bovine Serum (FBS).[1] Some protocols also suggest DMEM:Ham's F12 (1:1) with 10% FBS.[2][3]

Culture Conditions:

  • Temperature: 37°C

  • Atmosphere: Air (no CO2 required for L-15 medium).[1] If using DMEM:Ham's F12, a 5% CO2 atmosphere is required.

Subculturing:

  • Grow cells to 70-80% confluency.[4]

  • Aspirate the culture medium.

  • Wash the cell layer with a PBS solution lacking calcium and magnesium to remove any residual serum that could inhibit trypsin.

  • Add 1.0 to 2.0 mL of 0.05% Trypsin-EDTA solution to the flask and incubate at 37°C for 2-3 minutes, or until cells detach.

  • Neutralize the trypsin by adding 4.0 to 6.0 mL of complete growth medium.

  • Gently pipette the cell suspension to ensure a single-cell suspension.

  • Dispense the cell suspension into new culture vessels at a recommended split ratio of 1:3 to 1:6.[4][1]

Cryopreservation:

  • Freezing Medium: Complete growth medium supplemented with 5% (v/v) DMSO.[1] An alternative is 70% L-15 medium, 20% FBS, and 10% DMSO.[6]

  • Storage: Store cryovials in the vapor phase of liquid nitrogen.[1]

Transwell Migration and Invasion Assay

This protocol is based on methodologies used to assess the migratory and invasive potential of SW1116 cells.[7][8]

  • Culture SW1116 cells to near confluency.

  • For invasion assays, coat the upper surface of a Transwell insert with Matrigel. For migration assays, no coating is needed.

  • Harvest cells and resuspend them in a serum-free medium.

  • Seed the cells in the upper chamber of the Transwell insert.

  • Fill the lower chamber with a complete growth medium containing FBS as a chemoattractant.

  • Incubate the plate at 37°C for 48 hours.[7]

  • After incubation, remove the non-migrated cells from the upper surface of the insert.

  • Fix the cells that have migrated to the lower surface with 4% methanol and stain with 0.5% crystal violet.[7]

  • Count the number of migrated/invaded cells under a microscope.

Signaling Pathways and Workflows

JAK2/STAT3 Signaling Pathway in SW1116 Cells

The JAK2/STAT3 signaling pathway is implicated in the proliferation, migration, invasion, and angiogenesis of SW1116 cells.[7][8] The pathway is activated by various cytokines and growth factors, leading to the phosphorylation of STAT3, its translocation to the nucleus, and the transcription of target genes involved in tumorigenesis.[7]

JAK2_STAT3_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc Translocation DNA DNA pSTAT3_dimer_nuc->DNA Binds to TargetGenes Target Gene Transcription DNA->TargetGenes Proliferation Proliferation TargetGenes->Proliferation Migration Migration/ Invasion TargetGenes->Migration Angiogenesis Angiogenesis TargetGenes->Angiogenesis

Caption: The JAK2/STAT3 signaling cascade in SW1116 cells.

General Cell Culture Workflow

The following diagram outlines the standard workflow for maintaining and passaging the SW1116 cell line.

Cell_Culture_Workflow Start Start with Cryopreserved Vial Thaw Thaw Vial Rapidly in 37°C Water Bath Start->Thaw Centrifuge Transfer to Tube, Add Medium, Centrifuge Thaw->Centrifuge Resuspend Resuspend Pellet in Complete Growth Medium Centrifuge->Resuspend Culture Culture in T-75 Flask at 37°C Resuspend->Culture CheckConfluency Monitor Daily for 70-80% Confluency Culture->CheckConfluency CheckConfluency->Culture No Wash Wash with PBS CheckConfluency->Wash Yes Trypsinize Add Trypsin-EDTA and Incubate Wash->Trypsinize Neutralize Neutralize with Complete Medium Trypsinize->Neutralize Split Split Cells into New Flasks (1:3 to 1:6) Neutralize->Split ContinueCulture Continue Culturing Split->ContinueCulture ContinueCulture->CheckConfluency

Caption: Standard workflow for SW1116 cell line subculturing.

References

SW1116: A Technical Guide for Colorectal Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

The SW1116 cell line, derived from a human colorectal adenocarcinoma, serves as a valuable in vitro and in vivo model for the study of colorectal cancer. This guide provides a comprehensive overview of the SW1116 cell line, including its origin, molecular characteristics, and detailed protocols for its use in experimental research.

Introduction to the SW1116 Cell Line

The SW1116 cell line was established from a primary grade II colorectal adenocarcinoma of a 73-year-old Caucasian male.[1] These epithelial-like, adherent cells are a cornerstone in colorectal cancer research, offering insights into tumor biology, drug sensitivity, and metastatic potential.

Table 1: General and Molecular Characteristics of SW1116 Cells

CharacteristicDescriptionReferences
Organism Human (Homo sapiens)[2]
Tissue of Origin Colon[2][3]
Disease Colorectal Adenocarcinoma[2]
Cell Type Epithelial[2][3]
Morphology Epithelial-like[2]
Growth Mode Adherent[2][3]
Karyotype Hypotriploid[3]
Doubling Time Approximately 68.70 hours[2]
Microsatellite Status Stable (MSS)[2]
KRAS Mutation G12A (Oncogenic, Gain-of-function)[2]
TP53 Mutation A159D (Likely Oncogenic, Likely Loss-of-function)[2]
Products Carcinoembryonic antigen (CEA)[2][3]
Tumorigenicity Yes, in nude mice[2]

Experimental Protocols

Cell Culture

Proper handling and maintenance of the SW1116 cell line are crucial for reproducible experimental results.

Table 2: SW1116 Cell Culture Conditions

ParameterRecommendationReferences
Complete Growth Medium Leibovitz's L-15 Medium + 10% Fetal Bovine Serum (FBS)[2]
Culture Temperature 37°C[3]
Atmosphere 100% Air (CO₂ is not required and can be detrimental)[2]
Subculture Ratio 1:3 to 1:6[2][3]
Subculture Frequency When cells reach 70-80% confluency[1][3]
Medium Renewal 1 to 2 times per week[2]
  • Aspirate the culture medium.

  • Briefly rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution to remove all traces of serum.

  • Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe the cells under an inverted microscope until the cell layer is dispersed (usually within 5 to 15 minutes). To avoid clumping, do not agitate the cells by hitting or shaking the flask. For cells that are difficult to detach, the flask may be placed at 37°C to facilitate dispersal.

  • Once the cells have detached, add 6.0 to 8.0 mL of complete growth medium and aspirate the cells by gently pipetting.

  • Add appropriate aliquots of the cell suspension to new culture vessels.

  • Incubate the cultures at 37°C.

  • Prepare a freezing medium of complete growth medium supplemented with 5% (v/v) DMSO.[2]

  • Follow the standard subculturing protocol to obtain a single-cell suspension.

  • Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.

  • Resuspend the cell pellet in the prepared freezing medium at the desired concentration.

  • Dispense 1 mL aliquots into cryovials.

  • Place the vials in a controlled-rate freezing container and store them at -80°C overnight.

  • Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.

  • Quickly thaw the vial by gentle agitation in a 37°C water bath (approximately 2 minutes).

  • Decontaminate the vial by wiping it with 70% ethanol.

  • Transfer the vial contents to a centrifuge tube containing 9.0 mL of complete growth medium.

  • Centrifuge at approximately 125 x g for 5 to 7 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Transfer the cell suspension to a new culture flask and incubate at 37°C.

In Vivo Xenograft Models

SW1116 cells are tumorigenic in immunodeficient mice, making them suitable for in vivo studies of tumor growth and response to therapies.[2]

  • Cell Preparation: Harvest SW1116 cells during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10⁶ cells per 100 µL.[4]

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID).

  • Injection: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Tumors typically develop within 14 to 21 days.[5]

  • Tumor Measurement: Measure tumor dimensions with calipers and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Euthanize the mice when tumors reach the predetermined maximum size as per institutional guidelines.

G cluster_prep Cell Preparation cluster_injection Injection cluster_monitoring Monitoring & Analysis Harvest SW1116 Cells Harvest SW1116 Cells Resuspend in PBS Resuspend in PBS Harvest SW1116 Cells->Resuspend in PBS Subcutaneous Injection Subcutaneous Injection Resuspend in PBS->Subcutaneous Injection Tumor Growth Tumor Growth Subcutaneous Injection->Tumor Growth Measure Tumor Volume Measure Tumor Volume Tumor Growth->Measure Tumor Volume Endpoint & Tissue Collection Endpoint & Tissue Collection Measure Tumor Volume->Endpoint & Tissue Collection G growth_factor Growth Factor receptor EGFR growth_factor->receptor kras KRAS (G12A Mutant) Constitutively Active receptor->kras raf RAF kras->raf mek MEK raf->mek erk ERK mek->erk proliferation Proliferation, Survival erk->proliferation G dna_damage DNA Damage p53_mutant p53 (A159D Mutant) Loss of Function dna_damage->p53_mutant cell_cycle_arrest Cell Cycle Arrest p53_mutant->cell_cycle_arrest apoptosis Apoptosis p53_mutant->apoptosis uncontrolled_proliferation Uncontrolled Proliferation p53_mutant->uncontrolled_proliferation

References

SW1116 Cell Line: A Technical Guide to Tumorigenicity in Nude Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the tumorigenicity of the human colon carcinoma cell line, SW1116, in nude mouse models. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive resource, including quantitative data, detailed experimental protocols, and insights into the key signaling pathways governing its tumorigenic potential.

Quantitative Data on SW1116 Tumorigenicity

The following table summarizes key quantitative parameters of SW1116 tumor growth when xenografted into nude mice. This data is essential for planning and interpreting in vivo studies.

ParameterValueMouse StrainCell Number InjectedSource
Tumor Incidence 95%Athymic BALB/c5 x 10^6 - 1 x 10^7[1]
Tumor Latency 14 - 21 daysAthymic BALB/c5 x 10^6 - 1 x 10^7[1]
Tumor Volume (Day 5) ~0.2 cm³Nude Mice5 x 10^6[2]
Mean Tumor Weight (Day 30) 1.448 g (Control Group)Nude Mice5 x 10^6[2]

Experimental Protocols

A standardized protocol is crucial for reproducible results in tumorigenicity studies. The following is a detailed methodology for establishing SW1116 xenografts in nude mice, synthesized from established practices.

Cell Culture and Preparation
  • Cell Line Maintenance: Culture SW1116 cells in a suitable medium, such as Leibovitz's L-15 Medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a 37°C incubator with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA.

  • Cell Counting and Viability: Resuspend the cells in a serum-free medium or phosphate-buffered saline (PBS). Perform a cell count using a hemocytometer or an automated cell counter and assess viability using a method like trypan blue exclusion. Aim for a viability of >95%.

  • Final Preparation: Centrifuge the required number of cells and resuspend them in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10^7 cells/mL for a 100 µL injection of 5 million cells). Keep the cell suspension on ice until injection.

Animal Handling and Cell Injection
  • Animal Model: Use athymic nude mice (e.g., BALB/c nude), typically 4-6 weeks old. Allow the mice to acclimatize to the facility for at least one week before the experiment.

  • Anesthesia: Anesthetize the mice using an appropriate method, such as isoflurane inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail.

  • Injection Site Preparation: Shave and disinfect the injection site (typically the dorsal flank) with 70% ethanol.

  • Subcutaneous Injection: Using a 27-gauge needle and a 1 mL syringe, slowly inject 100-200 µL of the cell suspension subcutaneously. A small bleb should be visible at the injection site.

Tumor Monitoring and Measurement
  • Frequency: Monitor the mice 2-3 times per week for tumor appearance and overall health.

  • Tumor Measurement: Once tumors are palpable, measure their length (L) and width (W) using digital calipers.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (L x W²) / 2 .

  • Ethical Endpoint: Euthanize the mice when the tumors reach the maximum size allowed by the institution's animal care and use committee, or if the animals show signs of distress.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in a typical SW1116 tumorigenicity study.

G Experimental Workflow for SW1116 Xenograft Model A SW1116 Cell Culture B Cell Harvesting & Preparation A->B C Subcutaneous Injection into Nude Mice B->C D Tumor Growth Monitoring & Measurement C->D E Data Analysis D->E F Endpoint: Tumor Excision & Analysis D->F

Caption: Workflow for SW1116 tumorigenicity assessment in nude mice.

Key Signaling Pathways in SW1116 Tumorigenesis

The tumorigenicity of SW1116 cells is influenced by several key signaling pathways that are commonly dysregulated in colorectal cancer. Understanding these pathways is critical for developing targeted therapies.

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical regulator of cell proliferation, survival, and differentiation. In many cancers, including colorectal cancer, the JAK2/STAT3 pathway is constitutively active, leading to uncontrolled cell growth.

G JAK2/STAT3 Signaling Pathway cluster_0 JAK2/STAT3 Signaling Pathway cluster_1 JAK2/STAT3 Signaling Pathway Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK2 JAK2 CytokineReceptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates DimerizedSTAT3 Dimerized STAT3 STAT3->DimerizedSTAT3 Dimerizes Nucleus Nucleus DimerizedSTAT3->Nucleus Translocates to TargetGenes Target Genes (e.g., Cyclin D1, Bcl-xL) Nucleus->TargetGenes Activates Transcription of Proliferation Cell Proliferation & Survival TargetGenes->Proliferation

Caption: Overview of the JAK2/STAT3 signaling cascade in cancer.

The Wnt/β-catenin pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of most colorectal cancers, leading to increased cell proliferation and tumor progression.

G Wnt/β-catenin Signaling Pathway cluster_0 Wnt OFF cluster_1 Wnt ON BetaCatenin_off β-catenin DestructionComplex Destruction Complex (APC, Axin, GSK3β) BetaCatenin_off->DestructionComplex Phosphorylated by Proteasome Proteasome DestructionComplex->Proteasome Targeted for Degradation by Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Activates Dishevelled->DestructionComplex_inactive Inhibits BetaCatenin_on β-catenin Nucleus Nucleus BetaCatenin_on->Nucleus Accumulates & Translocates to TCFLEF TCF/LEF Nucleus->TCFLEF Binds to TargetGenes Target Genes (e.g., c-Myc, Cyclin D1) TCFLEF->TargetGenes Activates Transcription of Proliferation Cell Proliferation TargetGenes->Proliferation

Caption: The Wnt/β-catenin signaling pathway in its 'OFF' and 'ON' states.

References

Unveiling the SW1116 Secretome: A Technical Guide to Biomarker Discovery in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the SW1116 Secretome for Novel Cancer Biomarkers

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the methodologies and data integral to the study of the SW1116 colorectal cancer cell line's secretome for biomarker discovery. The secretome, the entirety of proteins secreted by a cell, is a rich source of potential biomarkers for diagnostics, prognostics, and therapeutic targets. This document outlines detailed experimental protocols, presents available quantitative data, and visualizes key cellular processes, providing a foundational resource for advancing colorectal cancer research.

Introduction to SW1116 and the Significance of its Secretome

The SW1116 cell line, derived from a primary colorectal adenocarcinoma, is a valuable in vitro model for studying the molecular mechanisms of colorectal cancer (CRC). The analysis of its secretome offers a window into the proteins that mediate communication between cancer cells and their microenvironment, driving tumor progression, metastasis, and resistance to therapy. By identifying and quantifying the proteins released by SW1116 cells, researchers can uncover novel biomarkers that may be detectable in patient biofluids, paving the way for less invasive diagnostic and monitoring tools.

Quantitative Proteomic Analysis of the SW1116 Secretome

Protein NameGene SymbolFunction in Colorectal Cancer
Transforming growth factor-beta-induced protein ig-h3TGFBIInvolved in cell adhesion and migration.
PeriostinPOSTNPromotes cancer cell survival and metastasis.
Galectin-3-binding proteinLGALS3BPAssociated with tumor progression and immune evasion.
Insulin-like growth factor-binding protein 7IGFBP7Modulates cell growth and apoptosis.
Cathepsin DCTSDA protease involved in invasion and metastasis.
Dickkopf-1DKK1An inhibitor of the Wnt signaling pathway.
C-C motif chemokine 5CCL5A cytokine that promotes inflammation and cell migration.
Tenascin-CTNCAn extracellular matrix protein involved in tissue remodeling and cancer progression.
Serpin Family E Member 1SERPINE1A protease inhibitor that plays a role in invasion and angiogenesis.
S100 calcium-binding protein A9S100A9A pro-inflammatory protein associated with tumor growth.

Note: This table is a representative list and not exhaustive. The relative abundance of these proteins can vary based on specific experimental conditions.

Experimental Protocols

A successful secretome analysis hinges on meticulous experimental design and execution. The following sections provide detailed protocols for the key stages of a typical SW1116 secretome biomarker discovery workflow.

SW1116 Cell Culture and Secretome Sample Preparation

1. SW1116 Cell Culture:

  • Media: SW1116 cells are typically cultured in Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and standard antibiotics (penicillin/streptomycin).

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they are detached using a solution of 0.25% trypsin-EDTA. The cell suspension is then centrifuged, and the cell pellet is resuspended in fresh culture medium for seeding into new flasks.

2. Secretome Sample Preparation (Serum-Free Conditions):

  • To avoid contamination from the high abundance of proteins in FBS, cells are switched to a serum-free medium for secretome collection.

  • Washing: Once cells reach approximately 80% confluency, the complete medium is aspirated, and the cell monolayer is washed three times with sterile phosphate-buffered saline (PBS) to remove any residual serum proteins.

  • Incubation: Serum-free L-15 medium is added to the cells, and they are incubated for 24-48 hours. The duration should be optimized to maximize the concentration of secreted proteins while minimizing cell death.

  • Collection and Clarification: The conditioned medium is collected and centrifuged at low speed (e.g., 500 x g for 10 minutes) to pellet any detached cells. The supernatant is then transferred to a fresh tube and centrifuged at a higher speed (e.g., 10,000 x g for 30 minutes at 4°C) to remove cell debris and larger vesicles.

  • Concentration: The clarified supernatant is concentrated using ultrafiltration devices with a low molecular weight cutoff (e.g., 3 kDa) to enrich for secreted proteins.

  • Protein Quantification: The total protein concentration of the secretome sample is determined using a standard protein assay such as the bicinchoninic acid (BCA) assay.

Proteomic Analysis: 2D-DIGE and LC-MS/MS

1. Two-Dimensional Difference Gel Electrophoresis (2D-DIGE):

  • Protein Labeling: Protein samples from different conditions (e.g., SW1116 secretome vs. a control) are minimally labeled with different fluorescent cyanine dyes (Cy3, Cy5). A pooled internal standard containing equal amounts of all samples is labeled with a third dye (Cy2).

  • Isoelectric Focusing (First Dimension): The labeled protein samples are mixed and separated based on their isoelectric point (pI) on an immobilized pH gradient (IPG) strip.

  • SDS-PAGE (Second Dimension): The IPG strip is then placed on top of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel, and the proteins are separated based on their molecular weight.

  • Image Acquisition and Analysis: The gel is scanned at different wavelengths to detect the fluorescence from each dye. Specialized software is used to quantify the spot intensities and identify statistically significant differences in protein abundance between the samples.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Protein Digestion: Proteins in the secretome sample are denatured, reduced, alkylated, and then digested into smaller peptides using a protease, most commonly trypsin.

  • Liquid Chromatography (LC) Separation: The peptide mixture is loaded onto a high-performance liquid chromatography (HPLC) system, typically a reversed-phase column. The peptides are then separated based on their hydrophobicity using a gradient of an organic solvent.

  • Tandem Mass Spectrometry (MS/MS): As the peptides elute from the LC column, they are ionized and introduced into a mass spectrometer. The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). It then selects and fragments the most abundant peptides and measures the m/z of the resulting fragment ions (MS/2 scan).

  • Data Analysis: The MS/MS spectra are searched against a protein database (e.g., UniProt/Swiss-Prot) using a search engine (e.g., Mascot, Sequest) to identify the amino acid sequences of the peptides and, by inference, the proteins from which they originated. Label-free or label-based quantification methods can be used to determine the relative abundance of the identified proteins.

Biomarker Validation: Western Blotting and ELISA

1. Western Blotting:

  • SDS-PAGE and Transfer: Proteins from the secretome samples are separated by SDS-PAGE and then transferred to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest.

  • Secondary Antibody Incubation: After washing to remove unbound primary antibody, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP enzyme to produce light. The light signal is captured on X-ray film or with a digital imager, revealing a band corresponding to the protein of interest. The intensity of the band provides a semi-quantitative measure of the protein's abundance.

2. Enzyme-Linked Immunosorbent Assay (ELISA):

  • Coating: The wells of a microplate are coated with a capture antibody that is specific for the target protein.

  • Blocking: Any remaining protein-binding sites on the well surface are blocked.

  • Sample Incubation: The secretome samples and a series of standards with known concentrations of the target protein are added to the wells. The target protein in the samples and standards binds to the capture antibody.

  • Detection Antibody Incubation: A detection antibody, also specific for the target protein but binding to a different epitope, is added. This antibody is typically biotinylated.

  • Enzyme Conjugate Incubation: A streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is added, which binds to the biotinylated detection antibody.

  • Substrate Addition and Signal Measurement: A chromogenic substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of target protein in the sample and is measured using a microplate reader. The concentration of the protein in the samples is determined by comparing their absorbance values to the standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in secretome-mediated cancer progression is crucial for understanding the functional context of identified biomarkers.

CCL5/β-catenin/Slug Signaling Pathway in SW1116 Cells

The secretome of SW1116 cells can influence the tumor microenvironment and promote epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. One important signaling pathway implicated in this process is the CCL5/β-catenin/Slug pathway. Secreted CCL5 can bind to its receptor on cancer cells, leading to the activation of the Wnt/β-catenin signaling pathway. This results in the nuclear translocation of β-catenin, which then acts as a transcriptional co-activator to increase the expression of target genes, including the transcription factor Slug. Slug, in turn, represses the expression of epithelial markers like E-cadherin and promotes the expression of mesenchymal markers, thereby driving EMT.

CCL5_beta_catenin_Slug_Pathway CCL5 CCL5 (secreted) CCR Chemokine Receptor (e.g., CCR5) CCL5->CCR binds Wnt_Activation Wnt/β-catenin Pathway Activation CCR->Wnt_Activation beta_catenin_nuc Nuclear β-catenin Wnt_Activation->beta_catenin_nuc Slug_Expression Increased Slug Expression beta_catenin_nuc->Slug_Expression promotes EMT Epithelial-to-Mesenchymal Transition (EMT) Slug_Expression->EMT induces Secretome_Workflow start SW1116 Cell Culture serum_free Serum-Free Medium Incubation start->serum_free collection Conditioned Medium Collection & Clarification serum_free->collection concentration Protein Concentration (Ultrafiltration) collection->concentration proteomics Proteomic Analysis (LC-MS/MS or 2D-DIGE) concentration->proteomics data_analysis Data Analysis & Candidate Selection proteomics->data_analysis validation Biomarker Validation (Western Blot, ELISA) data_analysis->validation end Clinical Correlation validation->end

Methodological & Application

SW1116 cell culture protocol and media conditions

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Culture of SW1116 Human Colorectal Adenocarcinoma Cells

Introduction

The SW1116 cell line, established from a grade II colorectal adenocarcinoma of a 73-year-old Caucasian male, is a valuable in vitro model for cancer research and drug development.[1][2] These cells are characterized by their epithelial-like morphology, adherent growth, and production of high levels of carcinoembryonic antigen (CEA).[1][2] Genetically, the SW1116 line is hypotriploid, microsatellite stable (MSS), and harbors mutations in key oncogenes such as KRAS and TP53.[1][2][3] This application note provides a comprehensive protocol for the successful culture, maintenance, and cryopreservation of SW1116 cells.

Cell Line Characteristics

A summary of the SW1116 cell line's key characteristics is presented below.

CharacteristicDescriptionCitations
Organism Homo sapiens (Human)[2]
Tissue of Origin Colon (Colorectal Adenocarcinoma)[1]
Cell Type Epithelial[1][2]
Morphology Epithelial-like[2][4]
Growth Mode Adherent[1][2]
Doubling Time Approximately 54 - 69 hours (can be slower, up to 163 hours)[2][3][5][6]
Karyotype Hypotriploid[1][2]
Key Products Carcinoembryonic antigen (CEA), Keratin[1][2]
Genetic Features Microsatellite Stable (MSS); Mutations in KRAS (G12A) and TP53[2][3]

Culture Media and Reagents

Successful cultivation of SW1116 cells requires specific media and reagents. The recommended components are detailed in the table below.

ComponentSpecificationPurposeCitations
Base Medium Leibovitz's L-15 MediumNutrient base formulated for use without CO₂[1][2]
Serum Fetal Bovine Serum (FBS)Provides essential growth factors[1][4]
Supplement L-GlutamineEssential amino acid for cell growth[1]
Complete Growth Medium L-15 Medium + 10% FBS + 2mM L-GlutamineFinal medium for routine cell culture[1]
Dissociation Agent 0.25% Trypsin-EDTA or 0.05% Trypsin-EDTAEnzyme for detaching adherent cells[1][2]
Wash Solution Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-freeRinsing cell monolayer[7]
Cryopreservation Medium Complete Growth Medium + 5% DMSO or 50% L-15 + 40% FBS + 10% DMSOProtects cells during freezing[2][4]

Experimental Protocols

Handling of Cryopreserved Cells and Initiation of Culture

Proper thawing of cryopreserved cells is critical to ensure high viability.

  • Prepare a T25 culture flask with 4-5 mL of complete growth medium and warm it in a 37°C incubator.

  • Warm an aliquot of complete growth medium in a 37°C water bath. Prepare a 15 mL centrifuge tube with 9.0 mL of this pre-warmed complete medium.[4]

  • Remove the cryovial from liquid nitrogen vapor phase storage.

  • Quickly thaw the vial by gentle agitation in a 37°C water bath (approximately 2 minutes). Keep the cap and O-ring out of the water to prevent contamination.[4]

  • Once thawed, decontaminate the vial by spraying with 70% ethanol and transfer it to a sterile biosafety cabinet.[4]

  • Aseptically transfer the contents of the vial to the prepared 15 mL centrifuge tube containing 9.0 mL of complete growth medium.

  • Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes.

  • Carefully aspirate the supernatant, leaving the cell pellet.

  • Gently resuspend the cell pellet in 1 mL of fresh complete medium and transfer the entire volume to the prepared T25 flask.[4]

  • Incubate the flask at 37°C in a standard air atmosphere. L-15 medium is formulated for use without CO₂. If a CO₂ incubator is used, ensure the flask cap is tightly sealed.[1][4]

  • The first medium change should be performed after 24 hours to remove residual cryoprotectant.

Thawing_Workflow cluster_prep Preparation cluster_thaw Thawing Process cluster_culture Cell Plating prep_media Warm Complete Medium prep_flask Prepare T25 Flask prep_media->prep_flask prep_tube Add 9mL Medium to Tube prep_media->prep_tube transfer_cells Transfer Cells to Tube get_vial Retrieve Vial from LN2 thaw_vial Thaw in 37°C Water Bath get_vial->thaw_vial decontaminate Decontaminate with 70% EtOH thaw_vial->decontaminate decontaminate->transfer_cells centrifuge Centrifuge at 125 x g transfer_cells->centrifuge resuspend Resuspend Pellet centrifuge->resuspend plate Plate in T25 Flask resuspend->plate incubate Incubate at 37°C (No CO2) plate->incubate

Fig 1. Workflow for thawing cryopreserved SW1116 cells.
Subculturing Protocol

SW1116 cells should be passaged when they reach 70-80% confluency to maintain exponential growth.[1]

  • Aspirate the culture medium from the flask.

  • Briefly rinse the cell monolayer with a Ca²⁺/Mg²⁺-free PBS or with the Trypsin-EDTA solution to remove residual serum that can inhibit trypsin activity.[7] Aspirate the rinse solution.

  • Add 2.0 to 3.0 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell layer is covered.

  • Observe the cells under an inverted microscope. Cell detachment usually occurs within 5 to 15 minutes. If cells are difficult to detach, the flask can be placed at 37°C to facilitate the process.[7] Avoid agitating the flask, as this can cause cells to clump.

  • Once cells are detached, add 6.0 to 8.0 mL of complete growth medium to inactivate the trypsin.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer the cell suspension to a 15 mL conical tube.

  • Determine cell viability and concentration using a hemocytometer or automated cell counter.

  • Centrifuge the cell suspension at 125 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Seed new culture flasks at a recommended density of 2-3 x 10⁴ cells/cm². This typically corresponds to a split ratio of 1:3 to 1:6.[1][2]

  • Incubate the new cultures at 37°C in a standard air atmosphere.[1][2]

Subculture_Workflow start 70-80% Confluent Culture aspirate_media Aspirate Medium start->aspirate_media rinse Rinse with PBS aspirate_media->rinse add_trypsin Add Trypsin-EDTA rinse->add_trypsin incubate_trypsin Incubate (5-15 min) add_trypsin->incubate_trypsin neutralize Neutralize with Medium incubate_trypsin->neutralize collect_cells Collect Cell Suspension neutralize->collect_cells count Count Cells collect_cells->count centrifuge Centrifuge at 125 x g count->centrifuge resuspend Resuspend in Fresh Medium centrifuge->resuspend seed Seed New Flasks (1:3 to 1:6) resuspend->seed incubate_new Incubate at 37°C seed->incubate_new

Fig 2. Protocol for the subculture of SW1116 cells.
Cryopreservation Protocol

For long-term storage, SW1116 cells should be frozen at a viable and early passage number.

  • Follow steps 1-8 of the subculturing protocol to obtain a single-cell suspension with a known cell count and viability.

  • Centrifuge the cell suspension at 125 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in cold (4°C) cryopreservation medium at a density of 1x10⁶ to 1x10⁷ cells/mL.[4]

  • Aliquot 1 mL of the cell suspension into sterile cryovials.

  • Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for at least 24 hours to ensure a slow cooling rate of approximately -1°C per minute.

  • For long-term storage, transfer the vials to the vapor phase of a liquid nitrogen freezer.[2] Note: Storing cells at -70°C or -80°C long-term will result in a significant loss of viability.[4]

Cryopreservation_Workflow start Harvest Healthy Cells count Count Viable Cells start->count centrifuge Centrifuge at 125 x g count->centrifuge resuspend Resuspend in Cold Cryo-Medium (1-10 million cells/mL) centrifuge->resuspend aliquot Aliquot 1 mL into Cryovials resuspend->aliquot slow_freeze Slow Freeze at -80°C (24 hours) aliquot->slow_freeze store Transfer to Liquid Nitrogen (Vapor Phase) slow_freeze->store

Fig 3. Workflow for cryopreserving SW1116 cells.

References

Application Notes and Protocols for Subculturing and Passaging SW1116 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the subculturing and passaging of the human colorectal adenocarcinoma cell line, SW1116. Adherence to these protocols is crucial for maintaining cell line viability, integrity, and reproducibility in experimental results.

Cell Line Information

The SW1116 cell line was established from a primary grade II colorectal adenocarcinoma of a 73-year-old Caucasian male.[1][2] These cells exhibit an epithelial morphology and are adherent.[1][2] SW1116 cells are known to produce high levels of carcinoembryonic antigen (CEA).[1] This cell line is a valuable tool in cancer research and toxicology studies.

Quantitative Data Summary

For optimal growth and experimental consistency, key quantitative parameters for SW1116 cell culture are summarized in the table below.

ParameterValueSource(s)
Doubling Time Approximately 68.70 hours[2]
Seeding Density 2-3 x 10,000 cells/cm²[1]
Subculture Confluency 70-80%[1][3]
Split Ratio 1:3 to 1:6[1][2]
Trypsin-EDTA Solution 0.25% (w/v) Trypsin-0.53 mM EDTA or 0.05% Trypsin/EDTA[1]
Incubation Temperature 37°C[1]
Atmosphere Free gas exchange with atmospheric air (CO₂ is not required and can be detrimental)[4]

Experimental Protocols

Materials
  • SW1116 cells

  • Complete Growth Medium: ATCC-formulated Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution (0.25% w/v Trypsin, 0.53 mM EDTA)

  • Sterile cell culture flasks or plates

  • Sterile serological pipettes

  • Sterile centrifuge tubes

  • Micropipettes and sterile tips

  • Inverted microscope

  • Biological safety cabinet

  • 37°C incubator

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Protocol for Thawing Cryopreserved SW1116 Cells
  • Warm the complete growth medium to 37°C in a water bath.

  • Rapidly thaw the cryovial of SW1116 cells by gentle agitation in the 37°C water bath. Thawing should take approximately 2 minutes.

  • Once thawed, decontaminate the vial by wiping it with 70% ethanol.

  • Under sterile conditions in a biological safety cabinet, transfer the contents of the vial to a centrifuge tube containing 9.0 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.

  • Aspirate the supernatant and gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to a new, labeled culture flask.

  • Incubate the culture at 37°C in an incubator with free gas exchange to the atmosphere. Note: Leibovitz's L-15 medium is formulated for use without CO₂.[4]

Protocol for Subculturing and Passaging SW1116 Cells
  • Cell Monitoring: Visually inspect the SW1116 cell culture daily using an inverted microscope. Cells should be passaged when they reach 70-80% confluency.[1][3] Avoid letting the cells become over-confluent as this can negatively impact their viability and attachment.[3]

  • Aspiration: Under sterile conditions, carefully aspirate and discard the culture medium from the flask.

  • Washing: Gently rinse the cell monolayer with sterile PBS to remove any residual serum that may inhibit trypsin activity. Aspirate and discard the PBS.

  • Trypsinization:

    • Add 2.0 to 3.0 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.

    • Incubate the flask at 37°C for 5 to 15 minutes. Observe the cells under an inverted microscope until the cell layer is dispersed. The cells will appear rounded and detached. Gentle tapping of the flask may aid in detachment.[3]

    • Note: SW1116 cells can be moderately adherent.[3] If cells are difficult to detach, a longer incubation time or using a 0.05% trypsin-EDTA solution may be necessary.[1][3] Avoid excessive exposure to trypsin as it can damage the cells.[3]

  • Neutralization: Once the cells are detached, add an equal volume of complete growth medium to the flask to neutralize the trypsin.

  • Cell Collection and Counting:

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Transfer the cell suspension to a sterile centrifuge tube.

    • Perform a cell count using a hemocytometer or an automated cell counter. A viability assessment using trypan blue is recommended.

  • Seeding:

    • Calculate the required volume of cell suspension to achieve the desired seeding density of 2-3 x 10,000 cells/cm².[1]

    • Add the calculated volume of cell suspension to a new, labeled culture flask containing pre-warmed complete growth medium.

    • Gently rock the flask to ensure an even distribution of cells.

  • Incubation: Place the flask in a 37°C incubator. Remember that a CO₂ environment is not required for L-15 medium.[4]

  • Medium Renewal: Change the culture medium every 2-3 days.

Visualizations

Experimental Workflow for Subculturing SW1116 Cells

Subculture_Workflow start Start: SW1116 Cells at 70-80% Confluency aspirate_medium Aspirate Culture Medium start->aspirate_medium wash_pbs Wash with PBS aspirate_medium->wash_pbs add_trypsin Add Trypsin-EDTA Solution wash_pbs->add_trypsin incubate Incubate at 37°C (5-15 min) add_trypsin->incubate neutralize Neutralize Trypsin with Complete Medium incubate->neutralize collect_cells Collect Cell Suspension neutralize->collect_cells centrifuge Centrifuge (125 x g, 5-7 min) collect_cells->centrifuge resuspend Resuspend Pellet in Fresh Medium centrifuge->resuspend count_cells Count Cells and Assess Viability resuspend->count_cells seed Seed into New Flask at 2-3x10^4 cells/cm² count_cells->seed incubate_new Incubate at 37°C (No CO₂) seed->incubate_new end End: Continued Cell Culture incubate_new->end

Caption: Workflow for the subculturing and passaging of SW1116 cells.

References

Application Notes and Protocols for SW1116 Plasmid DNA Transfection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SW1116 cell line, derived from a human colorectal adenocarcinoma, is a valuable in vitro model for studying colon cancer biology and for the development of novel therapeutic agents. Efficient introduction of plasmid DNA into these cells is crucial for a variety of experimental applications, including gene expression studies, functional analysis of signaling pathways, and drug target validation. This document provides a detailed protocol for the transfection of plasmid DNA into SW1116 cells using a lipid-based transfection reagent.

The SW1116 cell line exhibits epithelial morphology and is known to express several oncogenes, including c-myc, K-ras, H-ras, myb, sis, and fos. As with many cancer cell lines, optimizing transfection conditions is critical to ensure high efficiency and cell viability. This protocol is based on established methods for other colorectal cancer cell lines and general principles of transfection optimization.

Materials

  • SW1116 cells (ATCC CCL-233)

  • Complete growth medium: ATCC-formulated Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS)

  • Plasmid DNA of high purity (OD260/280 ratio of 1.8–2.0)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ 3000 Reagent)

  • Opti-MEM™ I Reduced Serum Medium

  • Sterile microcentrifuge tubes

  • Tissue culture plates (6-well, 12-well, or 24-well)

  • Standard cell culture equipment (incubator at 37°C, biosafety cabinet, etc.)

Experimental Protocols

Pre-Transfection: Cell Seeding

Proper cell density at the time of transfection is a critical factor for success. It is recommended to seed the cells 18-24 hours prior to transfection to achieve 70-90% confluency.

Table 1: Recommended Seeding Densities for SW1116 Cells

Plate FormatSeeding Density (cells/well)Volume of Medium
24-well0.5 - 1.0 x 10^50.5 mL
12-well1.0 - 2.0 x 10^51.0 mL
6-well2.0 - 4.0 x 10^52.0 mL
Transfection Protocol (for one well of a 6-well plate)

This protocol is optimized for Lipofectamine™ 3000 and may require adjustments for other reagents. It is crucial to optimize the ratio of plasmid DNA to transfection reagent for each new cell line and plasmid.

  • DNA and Reagent Preparation:

    • In a sterile microcentrifuge tube, dilute 2.5 µg of plasmid DNA in 125 µL of Opti-MEM™ I Medium.

    • In a separate sterile microcentrifuge tube, add 5 µL of P3000™ Reagent to the diluted DNA. Mix gently.

    • In another tube, dilute 3.75 µL of Lipofectamine™ 3000 Reagent in 125 µL of Opti-MEM™ I Medium. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation:

    • Combine the diluted DNA/P3000™ mixture with the diluted Lipofectamine™ 3000 Reagent.

    • Mix gently by pipetting up and down and incubate for 15-20 minutes at room temperature to allow the DNA-lipid complexes to form.

  • Transfection:

    • Aspirate the medium from the SW1116 cells in the 6-well plate.

    • Add 250 µL of the DNA-lipid complex mixture dropwise to the cells.

    • Gently rock the plate to ensure even distribution of the complexes.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, add 1.75 mL of fresh, pre-warmed complete growth medium to the well without removing the transfection complexes.

    • Return the plate to the incubator.

  • Analysis:

    • Gene expression can be assessed 24-72 hours post-transfection. The optimal time for analysis will depend on the specific plasmid and the gene of interest.

    • For stable transfection, cells can be passaged into a larger flask with a selection antibiotic 48-72 hours post-transfection.

Optimization of Transfection

To achieve the highest transfection efficiency with minimal cytotoxicity, it is recommended to perform an optimization experiment. A suggested optimization matrix for a 24-well plate is provided below.

Table 2: Optimization of Plasmid DNA and Transfection Reagent Ratio (per well of a 24-well plate)

WellPlasmid DNA (µg)Lipofectamine™ 3000 (µL)P3000™ Reagent (µL)Opti-MEM™ (µL per tube)
10.50.751.025
20.51.01.025
30.51.51.025
41.01.52.050
51.02.02.050
61.03.02.050

Visualizations

Experimental Workflow for SW1116 Transfection

Transfection_Workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_post_transfection Day 2-4: Post-Transfection seed_cells Seed SW1116 cells in a multi-well plate prep_dna Prepare DNA and transfection reagent mixtures seed_cells->prep_dna 18-24h incubation form_complex Form DNA-lipid complexes prep_dna->form_complex 5 min incubation add_complex Add complexes to cells form_complex->add_complex 15-20 min incubation incubate Incubate cells add_complex->incubate 4-6h incubation change_medium Change/add medium incubate->change_medium analyze Analyze gene expression (24-72h) change_medium->analyze

Caption: Workflow for the transfection of plasmid DNA into SW1116 cells.

Signaling Pathway (Generic Example)

This diagram illustrates a generic signaling pathway that could be studied using plasmid transfection in SW1116 cells.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 activates kinase2 Kinase 2 kinase1->kinase2 phosphorylates tf Transcription Factor (inactive) kinase2->tf activates tf_active Transcription Factor (active) tf->tf_active gene Target Gene (e.g., from transfected plasmid) tf_active->gene translocates and binds protein Protein Expression gene->protein transcription & translation ligand Ligand ligand->receptor

Caption: A generic signaling cascade leading to gene expression.

Application Notes and Protocols for Lentiviral Transduction of SW1116 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient and reproducible lentiviral transduction of SW1116 cells, a human colorectal adenocarcinoma cell line. The following protocols and supporting data are intended to facilitate stable gene expression or knockdown for applications in cancer research and drug discovery.

Introduction

Lentiviral vectors are a powerful tool for introducing genetic material into a wide range of cell types, including the SW1116 colorectal cancer cell line. This system allows for the stable integration of transgenes or shRNAs into the host cell genome, enabling long-term studies of gene function. Successful lentiviral transduction requires careful optimization of several parameters, including viral titer, transduction enhancers, and antibiotic selection conditions. These notes provide a detailed protocol for the transduction of SW1116 cells and the subsequent selection of a stable cell population.

Data Presentation

For successful generation of a stable SW1116 cell line expressing a gene of interest, it is crucial to first determine the optimal concentration of the selection antibiotic, such as puromycin. This is achieved by performing a kill curve experiment.

Table 1: Example Puromycin Kill Curve Data for SW1116 Cells

Puromycin Concentration (µg/mL)Percent Cell Viability (%) After 7 DaysObservations
0 (Control)100Cells are confluent.
0.580Significant cell survival.
1.050Moderate cell death.
1.520Substantial cell death.
2.0< 5Nearly all cells are dead.
2.50All cells are dead.
5.00All cells are dead.
10.00All cells are dead.

Note: This is example data. The optimal concentration should be experimentally determined for your specific batch of SW1116 cells and puromycin lot.

Table 2: Recommended Seeding Densities for SW1116 Cells

Plate FormatSeeding Density (cells/well)Culture Volume (mL/well)
96-well5,000 - 10,0000.1
24-well40,000 - 80,0000.5
12-well80,000 - 160,0001.0
6-well200,000 - 400,0002.0

Experimental Protocols

Protocol 1: Determination of Optimal Puromycin Concentration (Kill Curve)

This protocol is essential to determine the lowest concentration of puromycin that effectively kills non-transduced SW1116 cells.[1][2][3][4]

Materials:

  • SW1116 cells

  • Complete culture medium (e.g., L-15 Medium supplemented with 10% FBS)

  • Puromycin dihydrochloride (stock solution, e.g., 10 mg/mL)[1]

  • 96-well tissue culture plate

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed SW1116 cells in a 96-well plate at a density that allows them to reach 70-80% confluency within 24 hours.

  • After 24 hours, replace the medium with fresh complete culture medium containing serial dilutions of puromycin. A recommended starting range is 0-10 µg/mL.[1] Include a "no antibiotic" control.

  • Incubate the cells under their normal culture conditions (37°C, 0% CO2 for L-15 medium).

  • Observe the cells daily and change the medium with freshly prepared puromycin-containing medium every 2-3 days.[4]

  • Record the percentage of viable cells at regular intervals for up to 7-10 days.

  • The optimal puromycin concentration is the lowest concentration that results in complete cell death within 3-5 days.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Antibiotic Addition cluster_2 Days 3-10: Observation & Selection A Seed SW1116 cells in a 96-well plate B Prepare serial dilutions of Puromycin A->B 24h incubation C Replace medium with Puromycin-containing medium B->C D Incubate and observe cells daily C->D E Replenish with fresh Puromycin medium every 2-3 days D->E F Determine lowest concentration for 100% cell death D->F E->D Repeat

Puromycin Kill Curve Workflow

Protocol 2: Lentiviral Transduction of SW1116 Cells

This protocol outlines the steps for transducing SW1116 cells with a lentiviral vector.

Materials:

  • SW1116 cells

  • Complete culture medium

  • Lentiviral particles (containing your gene of interest and a selection marker)

  • Polybrene (stock solution, e.g., 8 mg/mL)

  • 24-well tissue culture plate

Procedure:

  • Twenty-four hours prior to transduction, seed SW1116 cells in a 24-well plate at a density of 60,000-80,000 cells per well so they are 30-40% confluent at the time of infection.[5]

  • On the day of transduction, thaw the lentiviral particles on ice.

  • Prepare the transduction medium by adding Polybrene to the complete culture medium at a final concentration of 4-8 µg/mL. Polybrene helps to increase transduction efficiency by neutralizing the charge repulsion between the virus and the cell membrane.[5]

  • Remove the existing medium from the cells and add the transduction medium containing the desired amount of lentiviral particles (this is determined by the Multiplicity of Infection, MOI).

  • Incubate the cells with the virus overnight.[5]

  • The next day, remove the virus-containing medium and replace it with fresh, complete culture medium.

  • Incubate the cells for another 48-72 hours to allow for transgene expression.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Transduction cluster_2 Day 3: Medium Change cluster_3 Days 4-5: Gene Expression A Seed SW1116 cells in a 24-well plate B Prepare transduction medium (Lentivirus + Polybrene) A->B 24h incubation C Add transduction medium to cells B->C D Remove virus-containing medium C->D Overnight incubation E Add fresh complete medium D->E F Incubate for 48-72 hours E->F

Lentiviral Transduction Workflow

Protocol 3: Selection of Stably Transduced SW1116 Cells

This protocol describes how to select for the cells that have successfully integrated the lentiviral construct.

Materials:

  • Transduced SW1116 cells (from Protocol 2)

  • Complete culture medium

  • Optimal concentration of puromycin (determined in Protocol 1)

Procedure:

  • Forty-eight to seventy-two hours post-transduction, begin the antibiotic selection.

  • Aspirate the medium from the transduced cells and replace it with complete culture medium containing the predetermined optimal concentration of puromycin.

  • Include a non-transduced control well that is also treated with puromycin to monitor the effectiveness of the selection.

  • Continue to culture the cells in the selection medium, replacing it every 2-3 days.

  • Monitor the cells daily. Non-transduced cells should begin to die off within 2-3 days.

  • After 7-10 days, the remaining viable cells should be the stably transduced population.

  • Expand the stable cell population for downstream experiments. It is recommended to maintain a low concentration of the selection antibiotic in the culture medium for the first few passages.

Signaling Pathway Visualization

The introduction of a new gene via lentiviral transduction can impact various cellular signaling pathways. The diagram below illustrates a generalized signaling cascade that could be activated or altered by the expression of a transduced gene, leading to changes in cellular processes.

G cluster_0 Cellular Input cluster_1 Intracellular Signaling cluster_2 Cellular Response A Lentiviral Transduction B Transgene Expression A->B C Protein Kinase Cascade B->C D Transcription Factor Activation C->D E Altered Gene Expression D->E F Phenotypic Change (e.g., Proliferation, Apoptosis) E->F

Generalized Cellular Signaling Pathway

References

Application Notes and Protocols for Drug Screening Assays Using SW1116 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a panel of in vitro assays utilizing the SW1116 human colorectal adenocarcinoma cell line. SW1116 cells are a valuable tool in drug discovery and development, particularly for screening potential therapeutic agents against colorectal cancer. This document outlines methodologies for assessing cytotoxicity, cell migration, and apoptosis, and provides an overview of key signaling pathways relevant to drug action in these cells.

Introduction to SW1116 Cells in Drug Screening

The SW1116 cell line was derived from a primary colorectal adenocarcinoma of a 73-year-old male.[1] These cells exhibit an epithelial morphology and are known to express several oncogenes, including c-myc, K-ras, H-ras, myb, sis, and fos.[2] Their established use in cancer research makes them a suitable model for preclinical drug screening to identify compounds that can inhibit cancer cell growth, motility, and survival. The assays described herein are fundamental for characterizing the pharmacological profile of novel anti-cancer compounds.

Cytotoxicity Assays

Cytotoxicity assays are crucial for determining the concentration at which a compound induces cell death. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Application Note: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. This assay is a robust and high-throughput method to determine the half-maximal inhibitory concentration (IC50) of a test compound, a key parameter in dose-response studies.

Experimental Protocol: MTT Assay

Materials:

  • SW1116 cells

  • Complete culture medium (e.g., Leibovitz's L-15 Medium with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest SW1116 cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Presentation: Cytotoxicity of Various Compounds on SW1116 Cells
CompoundAssay DurationIC50 ValueReference
Docetaxel24 hoursNot specified, but concentration-dependent reduction in viability observed[3]
Doxorubicin24 hoursNot specified, but concentration-dependent reduction in viability observed[3]
Eriocalyxin B48 hoursSignificant inhibition at 1 µmol/l[4]
Cytokine-Induced Killer (CIK) Cells24 hours68% lysis at 50:1 E:T ratio[5]
OxymatrineNot specifiedDose-dependent killing effects observed[6]

Cell Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The Transwell assay is a common method to evaluate the migratory and invasive potential of cells in vitro.

Application Note: Transwell Migration Assay

The Transwell assay, or Boyden chamber assay, assesses the chemotactic ability of cells. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. A chemoattractant is placed in the lower chamber, creating a chemical gradient that induces cell migration through the pores. For invasion assays, the membrane is coated with an extracellular matrix (ECM) component, such as Matrigel, which the cells must degrade to migrate.

Experimental Protocol: Transwell Migration Assay

Materials:

  • SW1116 cells

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Serum-free medium

  • Complete medium (with FBS as a chemoattractant)

  • For invasion assay: Matrigel or other ECM components

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Cotton swabs

  • Microscope

Procedure:

  • Insert Preparation (for Invasion Assay):

    • If performing an invasion assay, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding:

    • Harvest SW1116 cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

    • Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Chemoattractant Addition:

    • Add 500 µL of complete medium (containing FBS) to the lower chamber of the 24-well plate.

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours.

  • Cell Removal and Fixation:

    • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixation solution for 15-20 minutes.

  • Staining and Visualization:

    • Stain the fixed cells with Crystal Violet solution for 10-15 minutes.

    • Gently wash the insert with water to remove excess stain.

    • Allow the insert to air dry.

    • Visualize and count the migrated cells in several random fields under a microscope.

Data Presentation: Inhibition of SW1116 Cell Migration and Invasion
CompoundAssay TypeEffectReference
Eriocalyxin BTranswell InvasionSignificant inhibition of invasion[4]
RPN2 siRNATranswell Migration & InvasionInhibition of migration and invasion[7]

Apoptosis Assays

Inducing apoptosis, or programmed cell death, is a primary mechanism of many anti-cancer drugs. The Annexin V assay is a standard method for detecting early-stage apoptosis.

Application Note: Annexin V Apoptosis Assay

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where the membrane integrity is compromised. Flow cytometry is then used to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.

Experimental Protocol: Annexin V Apoptosis Assay

Materials:

  • SW1116 cells

  • Test compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed SW1116 cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at the desired concentrations for the specified duration.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin-EDTA.

    • Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Cell Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.

Data Presentation: Induction of Apoptosis in SW1116 Cells
Compound/TreatmentEffect on ApoptosisReference
RPN2 siRNAInduction of apoptosis[7]

Signaling Pathways in SW1116 Cells for Drug Targeting

Understanding the key signaling pathways that are dysregulated in SW1116 cells is crucial for designing and evaluating targeted therapies. Several pathways have been implicated in the proliferation, survival, and metastasis of these cells.

JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is often constitutively active in colorectal cancer, promoting cell proliferation, survival, and angiogenesis.[2][4] Inhibition of this pathway is a promising therapeutic strategy. For example, Eriocalyxin B has been shown to inhibit the phosphorylation of JAK2 and STAT3 in SW1116 cells.[1][4]

JAK2_STAT3_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 p_JAK2 p-JAK2 JAK2->p_JAK2 Phosphorylation STAT3 STAT3 p_JAK2->STAT3 Phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 Phosphorylation Nucleus Nucleus p_STAT3->Nucleus Dimerization & Translocation Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->Gene_Expression Eriocalyxin_B Eriocalyxin B Eriocalyxin_B->p_JAK2 Inhibits

Caption: JAK2/STAT3 signaling pathway and the inhibitory effect of Eriocalyxin B.

EGFR/MAPK Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway, particularly the downstream Mitogen-Activated Protein Kinase (MAPK) cascade (Ras-Raf-MEK-ERK), is a critical regulator of cell proliferation and survival.[8] Dysregulation of this pathway is common in colorectal cancer.

EGFR_MAPK_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription_Factors Transcription Factors Nucleus->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->EGFR MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK

Caption: EGFR/MAPK signaling pathway and points of therapeutic intervention.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental in colorectal cancer development.[9][10] In the absence of Wnt ligands, β-catenin is targeted for degradation. Upon Wnt binding to its receptor, β-catenin accumulates, translocates to the nucleus, and activates target genes involved in cell proliferation.

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex beta_Catenin β-catenin Destruction_Complex->beta_Catenin Degradation Nucleus Nucleus beta_Catenin->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Transcription Wnt_Inhibitor Wnt Inhibitor Wnt_Inhibitor->Frizzled

Caption: Wnt/β-catenin signaling pathway in colorectal cancer.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, proliferation, and metabolism.[11] Its aberrant activation is a common event in many cancers, including colorectal cancer, making it an attractive target for therapeutic intervention.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Downstream Downstream Effectors Akt->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival PI3K_Inhibitor PI3K Inhibitor PI3K_Inhibitor->PI3K Akt_Inhibitor Akt Inhibitor Akt_Inhibitor->Akt Drug_Screening_Workflow Start Start: SW1116 Cell Culture Cytotoxicity Primary Screen: Cytotoxicity Assay (MTT) Start->Cytotoxicity Hit_ID Hit Identification (IC50 Determination) Cytotoxicity->Hit_ID Secondary_Assays Secondary Assays Hit_ID->Secondary_Assays Migration Migration/Invasion Assay (Transwell) Secondary_Assays->Migration Apoptosis Apoptosis Assay (Annexin V) Secondary_Assays->Apoptosis Mechanism Mechanism of Action Studies Migration->Mechanism Apoptosis->Mechanism Pathway_Analysis Signaling Pathway Analysis (Western Blot) Mechanism->Pathway_Analysis End Lead Candidate Pathway_Analysis->End

References

Application Notes and Protocols for 3D Culture and Spheroid Formation of SW1116 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models are increasingly recognized for their ability to more accurately recapitulate the complex microenvironment of in vivo tumors compared to traditional two-dimensional (2D) monolayers.[1][2] Multicellular tumor spheroids, a common 3D model, mimic key aspects of solid tumors, including cell-cell and cell-extracellular matrix (ECM) interactions, nutrient and oxygen gradients, and drug penetration barriers.[1][2] The human colorectal adenocarcinoma cell line, SW1116, when cultured as spheroids, provides a valuable in vitro system for studying tumor biology and evaluating the efficacy of novel therapeutic agents.

These application notes provide detailed protocols for the generation, culture, and characterization of SW1116 spheroids. The methodologies cover spheroid formation using low-attachment plates, assessment of spheroid growth and viability, and analysis of drug response. Additionally, key signaling pathways implicated in SW1116 spheroid biology are discussed.

Data Presentation

Table 1: Seeding Density and Expected Spheroid Diameter of Colorectal Cancer Cells

This table provides an estimated relationship between the initial cell seeding density and the resulting spheroid diameter for colorectal cancer cells. Note that these values are a general guideline and may require optimization for SW1116 cells.

Seeding Density (cells/well in 96-well plate)Expected Spheroid Diameter after 72-96 hours (µm)
1,000200 - 300
2,500300 - 450
5,000450 - 600
10,000600 - 800+

Data compiled from general knowledge of spheroid formation dynamics.

Table 2: Comparative Drug Response (IC50) in 2D vs. 3D Colorectal Cancer Cell Cultures

This table presents typical IC50 values for common chemotherapeutic agents in colorectal cancer cell lines, highlighting the increased drug resistance often observed in 3D spheroid models. These values should be considered as a starting point for dose-response studies with SW1116 spheroids.

DrugCell Line2D Culture IC50 (µM)3D Spheroid IC50 (µM)Fold Increase in Resistance
5-Fluorouracil (5-FU)HT-29~1.44[3]>15[4]>10
OxaliplatinHT-29~19.02[3]Not specified, but resistance is expected to increase-
Irinotecan (SN-38 active metabolite)HT-29~17.06[3]Not specified, but resistance is expected to increase-

Experimental Protocols

Protocol 1: SW1116 Spheroid Formation using the Liquid Overlay Technique in Ultra-Low Attachment (ULA) Plates

This protocol describes a reliable method for generating SW1116 spheroids of consistent size.

Materials:

  • SW1116 cells (ATCC CCL-233)

  • Complete growth medium: Leibovitz's L-15 Medium (ATCC 30-2008) supplemented with 10% fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA (0.25%)

  • 96-well round-bottom ultra-low attachment (ULA) plates

  • Humidified incubator (37°C, atmospheric CO2 for L-15 medium)

Procedure:

  • Cell Culture Maintenance: Culture SW1116 cells in T-75 flasks with complete growth medium. Subculture cells when they reach 80-90% confluency.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cell monolayer with PBS.

    • Add 2-3 mL of Trypsin-EDTA and incubate until cells detach.

    • Neutralize trypsin with 7-8 mL of complete growth medium and collect the cell suspension in a 15 mL conical tube.

    • Centrifuge at 200 x g for 5 minutes.

  • Cell Counting and Resuspension:

    • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.

  • Seeding in ULA Plates:

    • Dilute the cell suspension to the desired concentrations (e.g., 1x10⁴, 2.5x10⁴, 5x10⁴, 1x10⁵ cells/mL) to seed 1,000, 2,500, 5,000, or 10,000 cells per well in a final volume of 100 µL.

    • Carefully dispense 100 µL of the cell suspension into each well of the 96-well ULA plate.

  • Spheroid Formation:

    • Centrifuge the plate at 300 x g for 10 minutes to facilitate initial cell aggregation.

    • Incubate the plate in a humidified incubator at 37°C.

    • Spheroids should form within 24-72 hours.

  • Spheroid Culture and Medium Change:

    • Monitor spheroid formation and growth daily using an inverted microscope.

    • To perform a half-medium change, carefully aspirate 50 µL of conditioned medium from the top of each well and slowly add 50 µL of fresh, pre-warmed medium. This should be done every 2-3 days.

Protocol 2: Assessment of Spheroid Viability using a Luminescent ATP Assay

This protocol measures the intracellular ATP content as an indicator of cell viability.

Materials:

  • SW1116 spheroids in a 96-well ULA plate

  • CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)

  • White, opaque-walled 96-well plates

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Procedure:

  • Assay Plate Equilibration: Allow the ULA plate with spheroids and the ATP assay reagent to equilibrate to room temperature for at least 30 minutes.

  • Reagent Addition: Add a volume of ATP assay reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).

  • Cell Lysis: Place the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells in the spheroid.

Protocol 3: Live/Dead Staining of SW1116 Spheroids

This protocol uses Calcein-AM and Propidium Iodide (PI) or Ethidium Homodimer-1 (EthD-1) to visualize live and dead cells within the spheroid, respectively.

Materials:

  • SW1116 spheroids

  • Calcein-AM (for live cells)

  • Propidium Iodide (PI) or Ethidium Homodimer-1 (EthD-1) (for dead cells)

  • PBS

  • Fluorescence microscope or confocal microscope

Procedure:

  • Staining Solution Preparation: Prepare a working staining solution containing Calcein-AM (final concentration ~2 µM) and PI/EthD-1 (final concentration ~4 µM) in PBS or serum-free medium.

  • Spheroid Staining:

    • Carefully remove half of the culture medium from each well containing spheroids.

    • Add an equal volume of the staining solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Imaging:

    • Image the spheroids directly in the 96-well plate using a fluorescence microscope equipped with appropriate filters (FITC/GFP for Calcein-AM, TRITC/RFP for PI/EthD-1).

    • For higher resolution imaging and optical sectioning, spheroids can be carefully transferred to a glass-bottom dish for confocal microscopy.

Signaling Pathways and Visualizations

The formation, growth, and drug response of SW1116 spheroids are regulated by complex signaling networks. The JAK2/STAT3 pathway has been shown to be active in SW1116 cells and is a key regulator of proliferation, migration, and angiogenesis.[5][6] In a 3D context, this pathway is likely to contribute to spheroid integrity and resistance to therapy.

JAK2_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Recruitment & Activation pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pSTAT3 p-STAT3 Dimer pJAK2->STAT3 Phosphorylation pSTAT3->pSTAT3 Dimerization DNA DNA pSTAT3->DNA Translocation TargetGenes Target Genes (e.g., c-myc, Bcl-xL, Cyclin D1) DNA->TargetGenes Gene Transcription Proliferation Proliferation TargetGenes->Proliferation Promotes Survival Survival TargetGenes->Survival Promotes Angiogenesis Angiogenesis TargetGenes->Angiogenesis Promotes

Figure 1. JAK2/STAT3 Signaling Pathway in SW1116 Cells.

Experimental_Workflow cluster_prep Phase 1: Spheroid Formation cluster_treatment Phase 2: Drug Treatment cluster_analysis Phase 3: Analysis start Start: SW1116 Monolayer Culture harvest Harvest & Create Single Cell Suspension start->harvest seed Seed into ULA 96-well Plate harvest->seed incubate Incubate (24-72h) seed->incubate spheroids Formed SW1116 Spheroids incubate->spheroids add_drug Add Therapeutic Compounds (e.g., 5-FU, Oxaliplatin) spheroids->add_drug incubate_drug Incubate (48-72h) add_drug->incubate_drug treated_spheroids Treated Spheroids incubate_drug->treated_spheroids analysis Endpoint Assays treated_spheroids->analysis atp_assay ATP Assay (Viability) analysis->atp_assay live_dead Live/Dead Staining (Imaging) analysis->live_dead size_measurement Spheroid Size Measurement analysis->size_measurement

Figure 2. Experimental Workflow for SW1116 Spheroid Drug Screening.

Conclusion

The 3D spheroid culture of SW1116 cells offers a more physiologically relevant model for studying colorectal cancer biology and for the preclinical evaluation of anticancer drugs. The protocols provided herein offer a robust framework for establishing and characterizing SW1116 spheroids. Researchers are encouraged to optimize these protocols, particularly cell seeding densities and drug concentrations, to suit their specific experimental needs. The investigation of key signaling pathways, such as JAK2/STAT3, within these 3D models will further enhance our understanding of tumor progression and the development of novel therapeutic strategies.

References

Application Notes and Protocols: Co-culture of SW1116 with Other Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the co-culture of the human colorectal adenocarcinoma cell line, SW1116, with other relevant cell types, including immune cells, cancer-associated fibroblasts (CAFs), and endothelial cells. Understanding the interactions between cancer cells and their microenvironment is crucial for elucidating mechanisms of tumor progression, metastasis, and for the development of novel therapeutic strategies.

Co-culture of SW1116 with Cytokine-Induced Killer (CIK) Cells

The co-culture of SW1116 cells with immune cells, such as cytokine-induced killer (CIK) cells, is a valuable in vitro model to assess the efficacy of cell-based immunotherapies.

Data Presentation

Table 1: Cytotoxicity of CIK Cells against SW1116 Cells [1]

Effector:Target RatioMean Percentage Lysis of SW1116 Cells (%)
1:13
5:123
10:142
20:162
50:168
Experimental Protocols

Protocol 1: Generation of Cytokine-Induced Killer (CIK) Cells [1]

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from healthy human donors

  • Recombinant human IFN-γ (e.g., PeproTech)

  • Recombinant human IL-2 (rhIL-2) (e.g., PeproTech)

  • CIK cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 μg/ml streptomycin)

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • On day 0, suspend the PBMCs in CIK medium and add 1000 U/ml recombinant human IFN-γ and 1000 U/ml rhIL-2.

  • Culture the cells in a humidified 5% CO₂ incubator at 37°C.

  • After four days, transfer the cells to fresh flasks.

  • Every three days, add fresh CIK medium and 1000 U/ml rhIL-2.

  • After 14 days of culture, harvest the CIK cells for use in co-culture experiments.

Protocol 2: MTT Cytotoxicity Assay for SW1116 and CIK Co-culture [1]

Materials:

  • SW1116 cells

  • Generated CIK cells

  • 96-well plates

  • Culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Plate SW1116 cells in 96-well plates at a density of 4 × 10⁴ cells/well and allow them to adhere completely.

  • Add CIK cells at different effector-to-target ratios (e.g., 1:1, 5:1, 10:1, 20:1, 50:1) in 200 μl of serum-free medium.

  • Incubate the co-culture for 24 hours.

  • Remove the supernatant from each well and wash the cells three times.

  • Add 100 μl of serum-free medium and 10 μl of MTT solution to each well.

  • Incubate at 37°C for 4 hours.

  • Carefully remove the supernatant and add 150 μl of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cell lysis based on the absorbance values of the co-culture wells compared to control wells with SW1116 cells alone.

Visualization

G cluster_workflow Experimental Workflow: SW1116-CIK Cell Co-culture Cytotoxicity Assay plate_sw1116 Plate SW1116 cells (4x10^4 cells/well) add_cik Add CIK cells at varying E:T ratios plate_sw1116->add_cik incubate_24h Incubate for 24h add_cik->incubate_24h mtt_assay Perform MTT Assay incubate_24h->mtt_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance calculate_lysis Calculate % Lysis read_absorbance->calculate_lysis

Caption: Workflow for assessing CIK cell cytotoxicity against SW1116 cells.

Co-culture of SW1116 with Cancer-Associated Fibroblasts (CAFs)

Experimental Protocols

Protocol 3: Isolation and Culture of Cancer-Associated Fibroblasts (CAFs)

Materials:

  • Fresh colorectal tumor tissue

  • Collagenase type I

  • Hyaluronidase

  • DNase I

  • Fibroblast growth medium (e.g., DMEM supplemented with 20% FBS, penicillin/streptomycin)

  • Anti-fibroblast microbeads (optional, for purification)

Procedure:

  • Mince fresh tumor tissue into small pieces.

  • Digest the tissue with a mixture of collagenase, hyaluronidase, and DNase I at 37°C for 1-2 hours with gentle agitation.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Centrifuge the cell suspension and resuspend the pellet in fibroblast growth medium.

  • Plate the cells and allow for selective adherence of fibroblasts.

  • Purify CAFs using methods like differential trypsinization or magnetic-activated cell sorting (MACS) with anti-fibroblast microbeads.

  • Culture the isolated CAFs in fibroblast growth medium.

Protocol 4: Indirect Co-culture of SW1116 and CAFs using Transwell Inserts

Materials:

  • SW1116 cells

  • Isolated CAFs

  • 24-well plates

  • Transwell inserts with a 0.4 µm pore size

  • SW1116 culture medium

  • CAF culture medium

Procedure:

  • Seed CAFs in the lower chamber of a 24-well plate and allow them to adhere.

  • Seed SW1116 cells on the Transwell insert membrane in their respective culture medium.

  • Place the Transwell inserts containing SW1116 cells into the wells with the adhered CAFs.

  • Co-culture for the desired period (e.g., 24, 48, or 72 hours).

  • After co-culture, cells can be harvested separately for downstream analysis such as gene expression or protein analysis. The conditioned medium can also be collected to study secreted factors.

Visualization

G cluster_pathway Signaling Crosstalk between SW1116 and CAFs cluster_sw1116 SW1116 Phenotype cluster_caf CAF Phenotype SW1116 SW1116 Cell CAF Cancer-Associated Fibroblast (CAF) SW1116->CAF TGF-β, PDGF Activation Activation & Myofibroblastic Differentiation CAF->SW1116 HGF, SDF-1 CAF->SW1116 Extracellular Matrix (e.g., Collagen) Proliferation Increased Proliferation Invasion Enhanced Invasion & Migration

Caption: Putative signaling between SW1116 cells and CAFs.

Co-culture of SW1116 with Endothelial Cells

Co-culturing SW1116 cells with endothelial cells, such as human umbilical vein endothelial cells (HUVECs), is essential for studying tumor angiogenesis and metastasis. The following is a general protocol that can be adapted for SW1116 cells.

Experimental Protocols

Protocol 5: Direct Co-culture of SW1116 and HUVECs for Tube Formation Assay

Materials:

  • SW1116 cells

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Matrigel or other basement membrane extract

  • 96-well plates

  • Endothelial cell growth medium (e.g., EGM-2)

  • SW1116 culture medium

Procedure:

  • Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Harvest and resuspend HUVECs and SW1116 cells in a 1:1 mixture of their respective growth media.

  • Seed the cell mixture onto the Matrigel-coated wells. A common ratio is 1:10 (SW1116:HUVEC).

  • Incubate the co-culture for 6-24 hours.

  • Visualize and quantify the formation of tube-like structures by the HUVECs using microscopy. Fluorescently labeling one or both cell types can aid in visualization and quantification.

Visualization

G cluster_workflow Experimental Workflow: SW1116-HUVEC Tube Formation Assay coat_plate Coat 96-well plate with Matrigel seed_cells Seed SW1116 and HUVECs on Matrigel coat_plate->seed_cells incubate Incubate for 6-24h seed_cells->incubate visualize Visualize and Quantify Tube Formation incubate->visualize

Caption: Workflow for SW1116 and HUVEC co-culture tube formation assay.

Disclaimer: The provided protocols, particularly for co-culture with CAFs and endothelial cells, are generalized and may require optimization for specific experimental needs and for the SW1116 cell line. It is recommended to consult relevant literature and perform pilot experiments to establish optimal conditions.

References

Application Notes and Protocols for Gene Knockout in SW1116 Cells using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for performing gene knockout in the human colorectal adenocarcinoma cell line SW1116 using the CRISPR-Cas9 system. These guidelines are intended to assist researchers in designing and executing successful gene editing experiments for applications in cancer biology, drug discovery, and functional genomics.

Introduction to Gene Knockout in SW1116 Cells

The SW1116 cell line, derived from a primary colorectal adenocarcinoma, is a valuable in vitro model for studying the molecular mechanisms of colon cancer. A key characteristic of SW1116 cells is the presence of a mutation in the KRAS oncogene, which makes it an important tool for investigating downstream signaling pathways and developing targeted therapies. The CRISPR-Cas9 system offers a powerful and precise method for creating gene knockouts in SW1116 cells, enabling the study of gene function in the context of this specific cancer subtype.

Creating a stable knockout cell line involves the introduction of a Cas9 nuclease and a single guide RNA (sgRNA) into the cells. The sgRNA directs the Cas9 to a specific genomic locus, where it induces a double-strand break (DSB). The cell's natural DNA repair machinery, often through the error-prone non-homologous end joining (NHEJ) pathway, repairs the DSB, frequently resulting in small insertions or deletions (indels) that disrupt the open reading frame and lead to a functional knockout of the target gene.

Experimental Workflow

The overall workflow for generating a gene knockout in SW1116 cells consists of several key stages, from initial experimental design to the validation of the final clonal cell line.

experimental_workflow cluster_design Phase 1: Design cluster_transfection Phase 2: Transfection cluster_selection Phase 3: Selection & Expansion cluster_validation Phase 4: Validation gRNA_design gRNA Design & Selection Vector_construction Vector Construction gRNA_design->Vector_construction Cell_culture SW1116 Cell Culture Transfection Transfection of CRISPR Plasmids Cell_culture->Transfection Selection Antibiotic Selection Transfection->Selection Single_cell_cloning Single-Cell Cloning Selection->Single_cell_cloning Expansion Clonal Expansion Single_cell_cloning->Expansion Genomic_validation Genomic DNA Analysis Expansion->Genomic_validation Protein_validation Protein Expression Analysis Genomic_validation->Protein_validation Phenotypic_assay Phenotypic Assays Protein_validation->Phenotypic_assay

Caption: A streamlined workflow for generating and validating CRISPR-Cas9 mediated gene knockout in SW1116 cells.

Data Presentation

Successful gene knockout experiments rely on careful optimization and validation at each step. The following tables provide a template for organizing and presenting quantitative data obtained during the workflow.

Table 1: gRNA Design and Validation

Target Gene Exon gRNA Sequence (5'-3') On-Target Score Off-Target Score Validation Method
Example: KRAS 2 GGTGAGTTTGATACAGGATTAA 92 78 T7E1 Assay

| Your Gene | - | User-designed sequence | e.g., >80 | e.g., >70 | e.g., Sanger Sequencing |

Table 2: Transfection Efficiency in SW1116 Cells

Transfection Reagent Plasmid Amount (µg) Cell Density (cells/well) Transfection Efficiency (%) Cell Viability (%)
Lipofectamine 3000 2.5 2 x 10^5 e.g., 70-85% e.g., >90%

| FuGENE HD | 2.0 | 2 x 10^5 | e.g., 65-80% | e.g., >95% |

Table 3: Knockout Validation of Clonal SW1116 Cell Lines

Clone ID Genotyping Result Protein Expression (Western Blot) Phenotypic Change
Example: KRAS-KO-C1 Homozygous 7bp deletion Absent Reduced proliferation

| Your Clone | e.g., Homozygous/Heterozygous | e.g., Absent/Reduced | User-defined assay |

Experimental Protocols

SW1116 Cell Culture

Materials:

  • SW1116 cells (ATCC® CCL-233™)

  • Leibovitz's L-15 Medium (ATCC® 30-2008™)

  • Fetal Bovine Serum (FBS)

  • 0.25% (w/v) Trypsin- 0.53 mM EDTA solution

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture SW1116 cells in Leibovitz's L-15 Medium supplemented with 10% FBS.

  • Incubate the cells at 37°C in a humidified atmosphere without CO2.

  • Subculture cells when they reach 80-90% confluency.

  • To subculture, wash the cell monolayer with PBS and add Trypsin-EDTA solution to detach the cells.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.

gRNA Design and Vector Construction

Protocol:

  • Obtain the cDNA or genomic sequence of the target gene from a database such as NCBI or Ensembl.

  • Use online gRNA design tools (e.g., Benchling, CHOPCHOP) to identify potential gRNA sequences targeting an early exon of the gene.

  • Select gRNAs with high on-target scores and low off-target scores.

  • Synthesize and anneal complementary oligonucleotides encoding the chosen gRNA sequence.

  • Clone the annealed oligos into a CRISPR-Cas9 expression vector that also contains a selection marker (e.g., puromycin resistance). The pX459 (pSpCas9(BB)-2A-Puro) vector is a common choice.

  • Verify the correct insertion of the gRNA sequence into the vector by Sanger sequencing.

Transfection of SW1116 Cells

This protocol provides a general guideline for transfection using Lipofectamine 3000. Optimization is recommended for best results.

Materials:

  • SW1116 cells

  • CRISPR-Cas9 plasmid with your gRNA

  • Lipofectamine 3000 Reagent

  • P3000™ Reagent

  • Opti-MEM™ I Reduced Serum Medium

Protocol:

  • Day 1: Seed SW1116 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Day 2:

    • For each well to be transfected, dilute 2.5 µg of the CRISPR plasmid in 125 µL of Opti-MEM.

    • Add 5 µL of P3000™ Reagent to the diluted DNA, mix gently.

    • In a separate tube, dilute 3.75 µL of Lipofectamine 3000 Reagent in 125 µL of Opti-MEM.

    • Add the diluted Lipofectamine 3000 to the diluted DNA mixture, mix gently, and incubate for 15 minutes at room temperature.

    • Add the DNA-lipid complex to the cells in a drop-wise manner.

  • Incubate the cells at 37°C for 48-72 hours before proceeding with selection.

Selection and Single-Cell Cloning

Protocol:

  • 48-72 hours post-transfection, add puromycin to the culture medium at a pre-determined optimal concentration to select for transfected cells.

  • Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transfected control cells are eliminated.

  • Once a stable pool of resistant cells is established, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.

  • Allow single cells to grow into colonies. This may take 2-3 weeks.

  • Expand the individual clones for further analysis.

Validation of Gene Knockout

Genomic Validation (Sanger Sequencing):

  • Isolate genomic DNA from each expanded clone.

  • Amplify the genomic region targeted by the gRNA using PCR.

  • Purify the PCR product and send for Sanger sequencing.

  • Analyze the sequencing data for the presence of indels at the target site. Tools like TIDE (Tracking of Indels by Decomposition) can be used to analyze sequencing chromatograms.

Protein Validation (Western Blot):

  • Prepare protein lysates from the wild-type and potential knockout clones.

  • Perform a Western blot using an antibody specific to the target protein.

  • Confirm the absence of the target protein in the knockout clones compared to the wild-type control.

Signaling Pathway Visualization

SW1116 cells harbor a KRAS mutation, leading to constitutive activation of the RAS-RAF-MEK-ERK signaling pathway. Knocking out a gene within this pathway can provide insights into its role in colorectal cancer progression.

RAS_RAF_MEK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Constitutively Active in SW1116) RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Proliferation, Survival, Differentiation Gene_Expression->Cellular_Response

Caption: The RAS-RAF-MEK-ERK signaling pathway, which is constitutively active in SW1116 cells due to a KRAS mutation.

Conclusion

This document provides a comprehensive guide for performing CRISPR-Cas9-mediated gene knockout in the SW1116 colorectal cancer cell line. By following these protocols and carefully validating the results, researchers can generate robust and reliable knockout cell lines to investigate gene function and explore novel therapeutic strategies for colorectal cancer. It is crucial to optimize transfection conditions and thoroughly validate the genomic and proteomic consequences of the gene edit to ensure the integrity of downstream experimental findings.

Troubleshooting & Optimization

SW1116 low transfection efficiency troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SW1116 cell transfection. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome low transfection efficiency in the SW1116 human colorectal adenocarcinoma cell line.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of the SW1116 cell line that might affect transfection?

A1: SW1116 is an adherent, epithelial-like cell line derived from a human colorectal adenocarcinoma. Key characteristics that can influence transfection efficiency include its relatively slow doubling time, which may require longer incubation periods for gene expression, and its origin as a cancer cell line, which can sometimes present challenges for efficient gene delivery.

Q2: Which transfection methods are suitable for SW1116 cells?

A2: Both chemical-based methods, such as lipid-based transfection (e.g., using Lipofectamine™ 2000), and physical methods like electroporation can be used for SW1116 cells. The optimal method may vary depending on the experimental goals (e.g., transient vs. stable transfection) and the type of nucleic acid being delivered.

Q3: What is a typical starting point for optimizing lipid-based transfection in SW1116 cells?

A3: A good starting point is to follow the manufacturer's protocol for your chosen transfection reagent. For a 24-well plate, you might start with 0.5 µg of plasmid DNA and a reagent-to-DNA ratio of 2:1 or 3:1 (µL:µg). It is crucial to optimize this ratio, as well as cell confluency at the time of transfection (typically 70-90%).

Q4: How does the presence of serum in the culture medium affect transfection efficiency?

A4: Serum can significantly reduce the efficiency of some lipid-based transfection reagents by interfering with the formation of lipid-DNA complexes. Many protocols recommend performing the initial incubation of cells with the transfection complex in serum-free medium, followed by the addition of complete medium after a few hours. However, some newer reagents are designed to be effective in the presence of serum.

Troubleshooting Low Transfection Efficiency

Low transfection efficiency is a common challenge. The following sections provide a systematic approach to troubleshooting this issue.

Initial Checks and General Culture Conditions

Before optimizing transfection parameters, ensure that the basic culture conditions are optimal for SW1116 cells.

  • Cell Health and Viability: Transfect only healthy, actively dividing cells. Ensure cell viability is high (>90%) before starting the experiment.

  • Cell Confluency: The density of cells at the time of transfection is critical. For SW1116, aim for a confluency of 70-90%. Over-confluent or sparse cultures can lead to poor results.

  • Mycoplasma Contamination: Mycoplasma contamination can severely affect cell health and transfection efficiency. Regularly test your cell cultures for contamination.

Optimizing Lipid-Based Transfection Protocols

If initial attempts with a standard protocol yield low efficiency, systematic optimization of key parameters is necessary.

Table 1: Key Parameters for Optimizing Lipid-Based Transfection

ParameterRecommended RangeRationale for Optimization
Reagent to DNA Ratio (µL:µg) 1:1 to 4:1The charge ratio of the lipid-DNA complex is critical for efficient cellular uptake. An incorrect ratio can lead to ineffective complex formation or cytotoxicity.
DNA Concentration (µg per well) 0.25 - 1.0The amount of DNA needs to be sufficient for expression without causing excessive toxicity.
Cell Confluency (%) 70 - 90Cell density affects the number of cells available for transfection and their physiological state.
Complex Incubation Time (min) 5 - 30This allows for the formation of stable lipid-DNA complexes before they are added to the cells.
Incubation with Cells (hr) 4 - 24The duration of exposure to the transfection complexes can impact both efficiency and cell viability.

Experimental Workflow for Lipid-Based Transfection Optimization

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis P1 Seed SW1116 cells to achieve 70-90% confluency P2 Prepare DNA and transfection reagent in serum-free medium T1 Mix DNA and reagent to form complexes (Incubate 5-30 min) P2->T1 T2 Add complexes to cells T1->T2 T3 Incubate cells with complexes (4-6 hours) T2->T3 T4 Replace with complete growth medium T3->T4 A1 Incubate for 24-72 hours T4->A1 A2 Assess transfection efficiency (e.g., fluorescence microscopy, qPCR, Western blot) A1->A2

Caption: Workflow for optimizing lipid-based transfection.
Optimizing Electroporation Protocols

Electroporation can be an effective alternative for hard-to-transfect cells. Optimization of electrical parameters and cell preparation is crucial.

Table 2: Key Parameters for Optimizing Electroporation

ParameterRecommended RangeRationale for Optimization
Voltage (V) 100 - 300The electric field strength must be sufficient to create transient pores in the cell membrane without causing excessive cell death.
Pulse Length (ms) 10 - 40The duration of the electrical pulse affects both poration efficiency and cell viability.
Number of Pulses 1 - 2Multiple pulses can increase efficiency but may also increase cytotoxicity.
Cell Density (cells/cuvette) 1x10^6 - 5x10^6A sufficient number of cells is required for a successful experiment.
DNA Concentration (µg) 5 - 20Higher DNA concentrations can improve efficiency but may also lead to toxicity.

Experimental Workflow for Electroporation

G cluster_prep Cell Preparation cluster_electroporation Electroporation cluster_recovery Post-Electroporation C1 Harvest healthy, log-phase SW1116 cells C2 Wash and resuspend cells in electroporation buffer C1->C2 E1 Mix cell suspension with DNA C2->E1 E2 Transfer to electroporation cuvette E1->E2 E3 Apply electrical pulse(s) E2->E3 R1 Immediately transfer cells to pre-warmed complete medium E3->R1 R2 Incubate for 24-72 hours R1->R2 R3 Assess transfection efficiency R2->R3

Caption: General workflow for electroporation of SW1116 cells.
Advanced Troubleshooting: Considering the Molecular Profile of SW1116

The genetic background of SW1116 cells, particularly mutations in key signaling pathways, may influence their response to transfection.

  • KRAS Mutation: SW1116 cells are known to harbor a KRAS mutation. While the direct impact of KRAS mutations on transfection efficiency is not well-documented, altered downstream signaling pathways could indirectly affect cellular processes like endocytosis, which is crucial for the uptake of transfection complexes.

  • Wnt Signaling Pathway: The Wnt signaling pathway is frequently dysregulated in colorectal cancer. Aberrant Wnt signaling can impact cell proliferation and other cellular functions that may indirectly influence the success of transfection.

Wnt Signaling Pathway Diagram

Wnt_Pathway cluster_on Wnt Pathway ON cluster_off Wnt Pathway OFF Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh BetaCatenin_on β-catenin (stabilized) Dsh->BetaCatenin_on inhibits Destruction Complex Nucleus_on Nucleus BetaCatenin_on->Nucleus_on TCF_LEF_on TCF/LEF TargetGenes_on Target Gene Transcription TCF_LEF_on->TargetGenes_on activates DestructionComplex Destruction Complex (APC, Axin, GSK3β) BetaCatenin_off β-catenin (phosphorylated) DestructionComplex->BetaCatenin_off phosphorylates Proteasome Proteasomal Degradation BetaCatenin_off->Proteasome leads to Nucleus_off Nucleus TCF_LEF_off TCF/LEF Groucho Groucho (Co-repressor) TCF_LEF_off->Groucho binds

Caption: Simplified Wnt signaling pathway in "ON" and "OFF" states.

Troubleshooting Logic Tree

If you are still experiencing low transfection efficiency after initial optimization, use the following logic tree to guide your troubleshooting process.

G Start Low Transfection Efficiency CheckCulture Check Cell Health, Confluency, and for Mycoplasma Start->CheckCulture CheckCulture->Start Issues Found (Address and Repeat) OptimizeRatio Optimize Reagent:DNA Ratio and DNA Concentration CheckCulture->OptimizeRatio Cells Healthy OptimizeTime Optimize Incubation Times (Complex Formation and with Cells) OptimizeRatio->OptimizeTime No Improvement Success Improved Efficiency OptimizeRatio->Success Improvement TryDifferentReagent Try a Different Transfection Reagent OptimizeTime->TryDifferentReagent No Improvement OptimizeTime->Success Improvement TryDifferentReagent->OptimizeRatio New Reagent TryElectroporation Switch to Electroporation TryDifferentReagent->TryElectroporation Still Low Efficiency OptimizeEP Optimize Electroporation Parameters (Voltage, Pulse Length) TryElectroporation->OptimizeEP OptimizeEP->Success Improvement ContactSupport Contact Technical Support for Further Assistance OptimizeEP->ContactSupport No Improvement

Caption: A decision tree for troubleshooting low transfection efficiency.

SW1116 Technical Support Center: Troubleshooting Slow Growth and Poor Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered when culturing the SW1116 colorectal adenocarcinoma cell line. This resource offers frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Frequently Asked Questions (FAQs)

Q1: What are the recommended culture conditions for SW1116 cells?

A1: SW1116 cells are typically cultured in Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS). They are grown at 37°C in an atmosphere of 100% air, as L-15 medium is formulated for use without CO2.[1]

Q2: What is the reported doubling time for SW1116 cells?

A2: The approximate doubling time for SW1116 cells is reported to be around 68.70 hours.[1] However, this can vary depending on culture conditions.

Q3: Why are my SW1116 cells growing so slowly?

A3: Slow growth in SW1116 cells can be attributed to several factors, including suboptimal culture conditions (e.g., incorrect medium, serum concentration), low seeding density, cellular senescence, or potential contamination. A detailed troubleshooting guide is provided below to address this issue.

Q4: My SW1116 cells are difficult to detach during passaging. What can I do?

A4: SW1116 cells can be strongly adherent.[2] If you are experiencing difficulty with detachment, consider a brief pre-wash with warm PBS before adding trypsin.[2] You can also slightly extend the incubation time with 0.25% Trypsin-EDTA, but be sure to monitor the cells closely under a microscope to prevent over-trypsinization, which can damage the cells.[2]

Q5: After splitting, a large number of my SW1116 cells do not reattach and appear to be dying. How can I improve viability?

A5: Poor reattachment and viability after passaging are common challenges with SW1116 cells.[2] To mitigate this, ensure gentle handling during the entire process. Avoid excessive pipetting and centrifuge at a low speed (approximately 125 x g for 5-7 minutes). Seeding at a higher density and using a complete medium with 10-20% FBS can also improve attachment and viability.[2]

Troubleshooting Guides

Issue 1: Slow Growth Rate

Symptoms:

  • Cell population density does not significantly increase over several days.

  • The time to reach confluency is much longer than the expected doubling time.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Serum Concentration While the standard is 10% FBS, increasing the concentration to 15% or even 20% may enhance proliferation, especially for newly thawed or low-passage cells.[2]
Low Seeding Density SW1116 cells may exhibit density-dependent growth. Ensure you are seeding at a recommended density of 2-3 x 10,000 cells/cm².[3]
Nutrient Depletion Change the culture medium every 2-3 days to ensure a consistent supply of nutrients.
Cellular Senescence If cells are at a high passage number, they may have entered senescence. It is recommended to use cells below passage 20 for optimal growth.
Mycoplasma Contamination Mycoplasma contamination can significantly impact cell growth. Regularly test your cultures for mycoplasma. If positive, discard the culture and start with a fresh, uncontaminated vial.
Issue 2: Poor Viability and Attachment After Passaging

Symptoms:

  • A significant number of cells are floating and appear rounded and non-adherent 24 hours after seeding.

  • Low cell density and large empty spaces are visible on the culture surface.

Possible Causes and Solutions:

CauseRecommended Solution
Harsh Enzymatic Dissociation Overexposure to trypsin can damage cell surface proteins essential for attachment. Minimize trypsin exposure time (typically 5-15 minutes) and use the lowest effective concentration. Neutralize trypsin promptly with a medium containing serum.
Mechanical Stress Avoid vigorous pipetting or high-speed centrifugation. Handle the cell suspension gently throughout the subculturing process.
Suboptimal Culture Surface For persistently poor attachment, consider coating the culture vessels with extracellular matrix components.

Data Presentation: Optimizing Culture Conditions

The following tables provide an overview of expected outcomes based on adjustments to key culture parameters. Please note that these are illustrative values based on general cell culture principles and literature suggestions for SW1116, and actual results may vary.

Table 1: Effect of FBS Concentration on SW1116 Proliferation

FBS ConcentrationEstimated Doubling Time (Hours)Morphology
5%> 80Slower proliferation, cells may appear more stressed.
10% (Standard)~68Healthy, epithelial-like morphology.[1]
15%~60Increased proliferation rate.
20%~55Rapid proliferation, may require more frequent passaging.[2]

Table 2: Impact of Dissociation Method on SW1116 Viability

Dissociation MethodEstimated Post-Passage ViabilityRemarks
0.25% Trypsin-EDTA (5-10 min)> 90%Standard and effective method.
Extended Trypsinization (>15 min)< 70%Can lead to significant cell damage and death.[2]
Cell ScraperVariable (50-80%)Can cause significant mechanical damage and membrane rupture, not recommended for routine passaging.[2]

Table 3: Influence of Culture Surface Coating on SW1116 Attachment

Surface CoatingEstimated Attachment Efficiency (24h)Recommended Use
Standard Tissue Culture Plastic~80-90%Sufficient for routine culture.
Collagen I> 95%Recommended for experiments requiring strong adherence or for rescuing poorly attaching cultures.[2]
Poly-L-Lysine> 95%An alternative to collagen I for enhancing cell attachment.[2]

Experimental Protocols

Protocol 1: Standard Subculturing of SW1116 Cells
  • Preparation: Warm the complete culture medium (Leibovitz's L-15 + 10% FBS) and PBS to 37°C.

  • Aspiration: Once the cells reach 70-80% confluency, aspirate the old medium from the culture flask.

  • Washing: Gently wash the cell monolayer with sterile PBS to remove any residual serum. Aspirate the PBS.

  • Dissociation: Add a minimal volume of pre-warmed 0.25% Trypsin-EDTA solution to cover the cell layer (e.g., 1 mL for a T-25 flask).

  • Incubation: Incubate the flask at 37°C for 5-10 minutes. Monitor the cells under a microscope. Gently tap the side of the flask to aid detachment.

  • Neutralization: Once cells are detached, add 2-3 volumes of complete culture medium to the flask to neutralize the trypsin.

  • Collection: Gently pipette the cell suspension up and down to create a single-cell suspension and transfer it to a sterile conical tube.

  • Centrifugation: Centrifuge the cell suspension at 125 x g for 5-7 minutes.

  • Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in a fresh complete culture medium.

  • Seeding: Seed the cells into new, pre-warmed culture flasks at the desired density (e.g., a 1:3 to 1:6 split ratio).[1]

  • Incubation: Place the flasks in a 37°C incubator.

Protocol 2: Cryopreservation of SW1116 Cells
  • Preparation: Prepare a freezing medium of complete culture medium supplemented with 5% (v/v) DMSO.[1] Chill the freezing medium on ice.

  • Harvesting: Follow steps 2-8 of the subculturing protocol to obtain a cell pellet.

  • Resuspension: Gently resuspend the cell pellet in the chilled freezing medium to a concentration of 1-5 x 10^6 cells/mL.

  • Aliquoting: Dispense the cell suspension into sterile cryovials.

  • Freezing: Place the cryovials in a controlled-rate freezing container and store them at -80°C overnight.

  • Long-term Storage: Transfer the cryovials to the vapor phase of liquid nitrogen for long-term storage.

Signaling Pathway Diagrams

The slow growth and poor viability of SW1116 cells can be influenced by their genetic makeup, which includes mutations in key signaling pathways. Understanding these pathways is crucial for experimental design and data interpretation.

KRAS_Signaling_Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR KRAS_G12A Mutant KRAS (G12A) (Constitutively Active) EGFR->KRAS_G12A Activates RAF RAF KRAS_G12A->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: The constitutively active KRAS G12A mutation in SW1116 cells leads to persistent downstream signaling, promoting proliferation.

p53_Signaling_Pathway DNA_Damage DNA Damage p53_mutant Mutant p53 (A159) (Loss of Function) DNA_Damage->p53_mutant Activates (ineffective) Cell_Cycle_Arrest Cell Cycle Arrest p53_mutant->Cell_Cycle_Arrest Fails to induce Apoptosis Apoptosis p53_mutant->Apoptosis Fails to induce Uncontrolled_Proliferation Uncontrolled Proliferation p53_mutant->Uncontrolled_Proliferation Contributes to

Caption: The TP53 A159 mutation in SW1116 cells impairs its tumor suppressor functions, contributing to uncontrolled cell growth.

cMyc_Signaling_Pathway Wnt_Signal Wnt Signaling Beta_Catenin β-catenin Wnt_Signal->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF cMyc c-Myc (Upregulated) TCF_LEF->cMyc Transcription Cell_Growth Cell Growth & Metabolism cMyc->Cell_Growth KRAS_ERK KRAS/ERK Pathway KRAS_ERK->cMyc Stabilizes

Caption: c-Myc expression in SW1116 is driven by pathways like Wnt and stabilized by KRAS signaling, promoting cell growth.

References

Technical Support Center: SW1116 Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on optimizing the seeding density for the SW1116 human colorectal adenocarcinoma cell line. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the recommended subculture routine and seeding density for SW1116 cells?

A1: SW1116 cells should be subcultured when they reach 70-80% confluency to maintain optimal health and growth.[1][2] The recommended split ratio is between 1:3 and 1:6.[2][3] For routine passaging, a seeding density of 2-3 x 10,000 cells/cm² is suggested.[2]

Q2: My SW1116 cells are difficult to detach with trypsin. What can I do?

A2: This is a common issue with SW1116 cells as they are known to be strongly adherent.[1] Here are some troubleshooting steps:

  • Wash with PBS: Before adding trypsin, thoroughly wash the cell monolayer with a calcium and magnesium-free Phosphate Buffered Saline (PBS) to remove any residual serum, which can inhibit trypsin activity.[1]

  • Warm PBS and Trypsin: Using pre-warmed PBS and trypsin-EDTA solution (0.05% or 0.25%) can facilitate detachment.[1][2]

  • Incubation: If cells are still resistant, you can incubate the flask at 37°C for 5-15 minutes to aid dispersal.[1] Gently tap the sides of the flask to help dislodge the cells.[1] Avoid harsh agitation to prevent cell damage.

  • Fresh Trypsin: If cells remain attached, you can try a second trypsinization with a fresh solution.[1]

Q3: After splitting, my SW1116 cells show poor reattachment and viability. How can I improve this?

A3: Poor reattachment can be due to stress during subculturing.[1] Consider the following:

  • Lower Split Ratio: Seeding at a lower split ratio (e.g., 1:2 or 1:3) to achieve a higher initial cell density can improve reattachment.[1]

  • Complete Medium: Ensure you are using the recommended complete growth medium, which is Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS).[2] Some protocols suggest that supplementing with 10-20% FBS, non-essential amino acids, or sodium pyruvate might aid in recovery.[1]

  • Coated Cultureware: If attachment issues persist, coating the culture surfaces with collagen I or poly-L-lysine can enhance cell adherence.[1]

  • Avoid Over-confluency: Do not let the cells become over-confluent before splitting, as this can negatively impact their viability and ability to reattach.[1]

Q4: My cells are clumping in the middle of the well after seeding in multi-well plates. How can I get a more even distribution?

A4: Uneven cell distribution is a common issue in multi-well plates. Here are some tips to prevent clumping:

  • Proper Resuspension: After trypsinization and centrifugation, ensure you create a single-cell suspension by gently pipetting up and down to break apart any cell clumps before seeding.[4]

  • Seeding Technique: Add the cell suspension to the wells containing pre-warmed medium.

  • Gentle Agitation: After seeding, gently move the plate in a forward-and-backward and side-to-side motion a few times to ensure an even distribution of cells.[4] Avoid swirling motions which can cause cells to accumulate in the center.[4]

  • Resting Period: Allow the plate to sit at room temperature on a level surface for 10-15 minutes before transferring it to the incubator.[4] This allows the cells to settle evenly before they begin to attach.

SW1116 Seeding Density Guidelines

The optimal seeding density for SW1116 cells is dependent on the culture vessel and the specific experimental requirements. The following table provides recommended seeding densities for various applications. These values are calculated based on a doubling time of approximately 68.7 hours.[3]

Culture VesselSurface Area (cm²)Seeding Density for Routine Culture (cells/cm²)Total Cells per Vessel (Routine Culture)Seeding Density for Proliferation/Cytotoxicity Assays (cells/well)
T-25 Flask2520,000 - 30,000500,000 - 750,000N/A
T-75 Flask7520,000 - 30,0001,500,000 - 2,250,000N/A
6-well Plate9.620,000 - 30,000192,000 - 288,000For migration assays, 5 x 10^5 cells were seeded.[5]
12-well Plate3.820,000 - 30,00076,000 - 114,000For cell cycle analysis, 1 x 10^3 cells/well were used.[6]
24-well Plate1.920,000 - 30,00038,000 - 57,000N/A
96-well Plate0.3220,000 - 30,0006,400 - 9,600For cytotoxicity tests, 4 x 10^4 cells/well were plated.[7]

Experimental Protocols

Determining Optimal Seeding Density

This protocol outlines the steps to determine the optimal seeding density for your specific experimental conditions.

Materials:

  • SW1116 cells in logarithmic growth phase

  • Complete growth medium (Leibovitz's L-15 + 10% FBS)

  • Trypsin-EDTA solution (0.05% or 0.25%)

  • Phosphate Buffered Saline (PBS), calcium and magnesium-free

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Multi-well plates (e.g., 96-well or 24-well)

  • Incubator (37°C, no CO₂ required for L-15 medium if caps are sealed)[8]

Procedure:

  • Cell Harvest:

    • Aspirate the culture medium from a sub-confluent flask of SW1116 cells.

    • Wash the cell monolayer with PBS.

    • Add pre-warmed trypsin-EDTA solution to cover the cell layer and incubate at 37°C until cells detach.

    • Neutralize the trypsin with complete growth medium.

    • Collect the cell suspension in a sterile conical tube.

  • Cell Counting:

    • Take an aliquot of the cell suspension and mix it with trypan blue.

    • Count the viable cells using a hemocytometer or an automated cell counter.

  • Seeding:

    • Prepare a serial dilution of the cell suspension to achieve a range of seeding densities.

    • Seed the cells into the wells of a multi-well plate. It is recommended to test a range of densities (e.g., from 1,000 to 50,000 cells/well for a 96-well plate).

    • Include replicate wells for each density.

  • Incubation and Monitoring:

    • Incubate the plate at 37°C.

    • Monitor cell growth and confluency daily using a microscope.

  • Growth Analysis:

    • At different time points (e.g., 24, 48, 72, and 96 hours), measure cell proliferation using a suitable assay (e.g., MTT, CellTiter-Glo®, or direct cell counting).

    • Plot the cell number or assay signal against time for each seeding density to generate growth curves.

  • Determination of Optimal Density:

    • The optimal seeding density will be the one that allows for logarithmic growth throughout the duration of your experiment without reaching over-confluency.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_seeding Seeding and Incubation cluster_analysis Data Analysis harvest Harvest SW1116 Cells count Count Viable Cells harvest->count seed Seed Serial Dilutions in Multi-well Plate count->seed incubate Incubate and Monitor Daily seed->incubate measure Measure Proliferation at Time Points incubate->measure plot Plot Growth Curves measure->plot determine Determine Optimal Seeding Density plot->determine

Caption: Experimental workflow for optimizing SW1116 cell seeding density.

JAK2_STAT3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor JAK2 JAK2 cytokine_receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 dimerized_pSTAT3 Dimerized p-STAT3 pSTAT3->dimerized_pSTAT3 Dimerization & Translocation target_genes Target Gene Transcription dimerized_pSTAT3->target_genes proliferation Cell Proliferation, Migration, Angiogenesis target_genes->proliferation cytokine Cytokine cytokine->cytokine_receptor

Caption: Simplified JAK2/STAT3 signaling pathway in SW1116 cells.

References

Preventing contamination in SW1116 cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing contamination in SW1116 cell cultures.

Frequently Asked Questions (FAQs)

1. What are the initial signs of contamination in my SW1116 cell culture?

Early detection of contamination is crucial to prevent widespread issues in your cell culture experiments.[1] Visual inspection is the first line of defense. Key indicators to look for include:

  • Changes in Culture Medium: A healthy culture medium should be clear. Sudden turbidity, cloudiness, or a color change (often a rapid shift to yellow, indicating a pH drop) can signal bacterial contamination.[1][2][3] The appearance of a thin film on the surface can also be an indicator.[3]

  • Visible Particles: The presence of floating particles, filaments, or spores when observing the culture flask with the naked eye or under a microscope can suggest bacterial or fungal contamination.[1][2]

  • Altered Cell Morphology and Growth: Contaminants can affect the normal growth patterns of SW1116 cells.[2] Be watchful for cells that are rounding up, detaching from the culture surface, lysing, or showing reduced viability.[2] Any deviation from the typical epithelial morphology of SW1116 cells should be investigated.

  • Microscopic Examination: A more definitive way to identify contamination is through microscopic examination at higher magnifications. This can reveal the presence of bacteria, yeast, or fungi that are not visible to the naked eye.[2]

2. I suspect my SW1116 culture is contaminated. What is the immediate course of action?

If you suspect contamination, it is critical to act swiftly to prevent it from spreading to other cultures in the laboratory.

  • Isolate the Suspected Culture: Immediately separate the potentially contaminated flask or plate from other cultures. If possible, move it to a designated quarantine incubator.

  • Microscopic Examination: Carefully examine the culture under a microscope to try and identify the type of contaminant (e.g., bacteria, yeast, fungi).

  • Cease All Work: Stop all experimental work with the affected culture to avoid generating aerosols that could spread the contamination.[4]

  • Consult Laboratory Protocols: Refer to your institution's or laboratory's standard operating procedures for handling contaminated cell cultures.

  • Decontaminate and Dispose: In most cases, the safest and most effective action is to discard the contaminated culture.[1] This should be done by adding a suitable disinfectant, such as bleach, to the culture vessel and allowing it to sit for an adequate amount of time before autoclaving and disposal.

  • Thorough Decontamination: Decontaminate the biological safety cabinet, incubator, and any equipment that may have come into contact with the contaminated culture.[1]

3. What are the most common types of contaminants in cell cultures?

Cell cultures can be susceptible to various types of contamination, which can be broadly categorized as biological or chemical.

  • Biological Contaminants:

    • Bacteria: These are among the most frequent contaminants due to their ubiquitous nature and rapid growth rates.[3] Bacterial contamination often leads to a sudden drop in pH and visible turbidity in the culture medium.[1][3]

    • Fungi (Yeast and Mold): Yeast contamination may appear as small, budding particles, while mold will often present as filamentous structures.[1] Fungal contamination can also cause the medium to become turbid.

    • Mycoplasma: This is a particularly insidious form of contamination as it is often not visible with a standard microscope and does not typically cause turbidity or a pH change in the medium.[5] Mycoplasma can significantly alter cell metabolism, growth, and gene expression, compromising experimental results.[1][5]

    • Viruses: Viral contamination is also difficult to detect and can affect cellular functions.

    • Cross-Contamination: This occurs when a cell line is unintentionally contaminated with another, faster-growing cell line.[3]

  • Chemical Contaminants: These are non-living substances that can adversely affect cell growth. Sources can include impurities in media, sera, water, or residues from detergents and plasticware.[1]

4. How can I prevent mycoplasma contamination in my SW1116 cultures?

Mycoplasma is a common and serious contaminant that requires stringent preventative measures.

  • Quarantine New Cell Lines: All new cell lines, including SW1116, received from external sources should be quarantined until they have been tested and confirmed to be free of mycoplasma.[5]

  • Routine Testing: Regularly test your cell cultures for mycoplasma, even if there are no visible signs of contamination.[5] Common detection methods include PCR, ELISA, and DNA staining (e.g., with Hoechst 33258).[5]

  • Aseptic Technique: Strict adherence to aseptic technique is paramount. This includes proper handwashing, wearing appropriate personal protective equipment (PPE), and working carefully within a certified biological safety cabinet.

  • Dedicated Media and Reagents: Use dedicated bottles of media and reagents for each cell line to prevent cross-contamination.

  • Avoid Antibiotics as a Crutch: While antibiotics can be necessary in some situations, their routine use can mask underlying low-level contamination, including mycoplasma, and can lead to the development of antibiotic-resistant strains.[5][6][7]

5. Should I use antibiotics in my SW1116 culture medium?

The use of antibiotics in routine cell culture is a topic of debate. While they can be useful for preventing bacterial contamination, especially when establishing primary cultures from tissues, their long-term use is generally discouraged for several reasons:[6][8]

  • Masking of Contamination: Antibiotics can suppress the growth of low-level bacterial or mycoplasma contamination without eliminating it, making detection difficult.[5][6]

  • Development of Resistance: Continuous use of antibiotics can lead to the development of resistant microorganisms.[6]

  • Cellular Effects: Some studies suggest that antibiotics can have off-target effects on cell metabolism and phenotype.[6] For instance, a penicillin-streptomycin cocktail has been shown to inhibit the sphere-forming ability of some cancer cell lines.[6]

If you choose to use antibiotics, it is advisable to maintain a parallel culture without antibiotics to help identify any underlying contamination.[7]

Troubleshooting Guides

Identifying the Source of Contamination

If you experience recurrent contamination issues, a systematic approach is needed to identify the source.

Potential Source Troubleshooting Steps
Reagents and Media Test new lots of media, serum, and other reagents for sterility before use.[1] Filter-sterilize any solutions prepared in-house.
Aseptic Technique Review your laboratory's aseptic technique protocols with all personnel.[1] Ensure slow and deliberate movements within the biological safety cabinet to maintain proper airflow.
Equipment Regularly clean and decontaminate incubators, water baths, centrifuges, and microscopes.[1] Ensure biological safety cabinets are certified annually.
Laboratory Environment Minimize traffic in the cell culture area. Keep the laboratory clean and free of clutter.
Incoming Cell Lines Always source cell lines from reputable cell banks.[3] Test all new cell lines for mycoplasma upon arrival.[4]

Experimental Protocols

Protocol for Routine Passaging of SW1116 Cells

This protocol outlines the steps for subculturing SW1116 cells to maintain their health and viability. SW1116 cells should be subcultured when they reach approximately 80% confluency.[9]

Materials:

  • SW1116 cells in a culture flask

  • Complete growth medium (e.g., ATCC-formulated Leibovitz's L-15 Medium with 10% fetal bovine serum)

  • Phosphate-Buffered Saline (PBS), calcium and magnesium-free

  • 0.25% (w/v) Trypsin- 0.53 mM EDTA solution

  • Sterile serological pipettes

  • Sterile centrifuge tubes

  • New sterile culture flasks

  • 70% ethanol

Procedure:

  • Warm the complete growth medium, PBS, and Trypsin-EDTA solution to 37°C in a water bath.

  • Wipe down the outside of all reagent bottles and the culture flask with 70% ethanol before placing them in the biological safety cabinet.

  • Aspirate the old culture medium from the flask.

  • Gently rinse the cell layer with PBS to remove any residual serum that could inhibit trypsin activity.[9] Aspirate the PBS.

  • Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask, ensuring the entire cell layer is covered.

  • Incubate the flask at 37°C for 5-15 minutes. Observe the cells under an inverted microscope until they are dispersed. Avoid agitating the flask, as this can cause clumping. Gentle tapping of the flask may aid in detachment.[9]

  • Once the cells are detached, add at least double the volume of complete growth medium to the flask to neutralize the trypsin.[10]

  • Gently pipette the cell suspension up and down several times to create a single-cell suspension.[10]

  • Transfer the cell suspension to a sterile centrifuge tube.

  • Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in a fresh complete growth medium.

  • Determine the appropriate volume of the cell suspension to seed into new culture flasks based on the desired split ratio.

  • Add the cell suspension to the new flasks and then add the appropriate amount of pre-warmed complete growth medium.

  • Label the new flasks with the cell line name, passage number, and date.

  • Place the flasks in a 37°C incubator. Note that L-15 medium is formulated for use in an incubator without CO2. If using a CO2 incubator, ensure the flask caps are tightly sealed.[11]

Protocol for Mycoplasma Detection by PCR

This protocol provides a general outline for detecting mycoplasma contamination using a Polymerase Chain Reaction (PCR)-based method. It is recommended to use a commercial PCR mycoplasma detection kit and follow the manufacturer's instructions.

Materials:

  • Cell culture supernatant sample

  • Commercial PCR Mycoplasma Detection Kit (containing primers, polymerase, dNTPs, and positive/negative controls)

  • Sterile, nuclease-free microcentrifuge tubes

  • Micropipettes and sterile, nuclease-free filter tips

  • Thermal cycler

  • Gel electrophoresis equipment and reagents (agarose, buffer, DNA stain)

Procedure:

  • Sample Preparation:

    • Grow the SW1116 cells to a high density.

    • Collect 1 mL of the cell culture supernatant into a sterile microcentrifuge tube.

    • It is often recommended to heat-inactivate the sample (e.g., at 95°C for 5-10 minutes) to release the mycoplasma DNA, but follow the kit manufacturer's specific instructions.

  • PCR Amplification:

    • Prepare the PCR reaction mix in a sterile, nuclease-free tube according to the kit's protocol. This typically involves mixing the master mix, primers, and your sample DNA.

    • Include a positive control (containing mycoplasma DNA) and a negative control (nuclease-free water) in your PCR run.

    • Place the tubes in a thermal cycler and run the PCR program as specified by the kit manufacturer. The PCR is designed to amplify a specific gene, often the 16S rRNA gene, which is conserved among different mycoplasma species.[4]

  • Analysis of PCR Products:

    • Prepare an agarose gel of the appropriate concentration (e.g., 1.5-2.0%).

    • Load the PCR products from your samples, the positive control, and the negative control into the wells of the gel.

    • Run the gel electrophoresis to separate the DNA fragments by size.

    • Stain the gel with a DNA stain (e.g., ethidium bromide or a safer alternative) and visualize the DNA bands under UV light.

  • Interpretation of Results:

    • A band of the expected size in the positive control lane and no band in the negative control lane indicates a valid assay.

    • A band of the same size as the positive control in your sample lane indicates mycoplasma contamination.

    • No band in your sample lane suggests the absence of mycoplasma contamination.

Visualizations

Contamination_Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Identification cluster_2 Action Start Suspected Contamination in SW1116 Culture Observe Visual & Microscopic Examination Start->Observe Isolate Isolate Contaminated Culture Observe->Isolate Identify Identify Contaminant Type Bacterial Bacterial Contamination (Turbidity, pH drop) Identify->Bacterial Visible bacteria Fungal Fungal Contamination (Filaments, spores) Identify->Fungal Visible fungi Mycoplasma Mycoplasma Suspected (No visible signs, but poor cell health) Identify->Mycoplasma No visible microbes Other Other/Unknown Identify->Other Discard Discard Contaminated Culture (Recommended) Bacterial->Discard Fungal->Discard Test Perform Mycoplasma Test (PCR/Staining) Mycoplasma->Test Other->Discard Isolate->Identify Decontaminate Decontaminate Workspace, Incubator, and Equipment Discard->Decontaminate Test->Discard Review Review Aseptic Technique and Lab Procedures Decontaminate->Review

Caption: Workflow for handling suspected contamination in SW1116 cell cultures.

Aseptic_Technique_Workflow cluster_0 Preparation cluster_1 Cell Handling in BSC cluster_2 Post-Procedure PPE Wear PPE (Lab coat, gloves) Sanitize_Hood Sanitize BSC with 70% Ethanol PPE->Sanitize_Hood Warm_Reagents Warm Reagents to 37°C Sanitize_Hood->Warm_Reagents Wipe_Items Wipe all items with 70% Ethanol before placing in hood Warm_Reagents->Wipe_Items Work_Area Work within the designated clean area Wipe_Items->Work_Area Slow_Movements Use slow and deliberate movements Work_Area->Slow_Movements Avoid_Talking Avoid talking, coughing, or sneezing towards the work area Slow_Movements->Avoid_Talking Handle_One_Line Handle one cell line at a time Avoid_Talking->Handle_One_Line Cap_Cultures Securely cap all cultures and reagent bottles Handle_One_Line->Cap_Cultures Wipe_Down Wipe down work surface Cap_Cultures->Wipe_Down Dispose_Waste Dispose of waste properly Wipe_Down->Dispose_Waste Remove_Items Remove all items from BSC Dispose_Waste->Remove_Items

Caption: Key principles of aseptic technique in a biological safety cabinet (BSC).

References

SW1116 detachment problems during subculture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing detachment problems with the SW1116 cell line during subculture.

Frequently Asked Questions (FAQs)

Q1: Why are my SW1116 cells difficult to detach during subculture?

A1: SW1116 cells are known to be strongly adherent. Difficulty in detachment can be due to several factors, including reaching over-confluency, insufficient trypsin activity, or the presence of residual serum that inhibits trypsin.[1]

Q2: After successfully detaching the cells, why do they fail to reattach to the new flask?

A2: Poor reattachment can result from excessive exposure to trypsin, which can damage cell surface proteins essential for adhesion.[1] Other causes include low seeding density, harsh pipetting, or the absence of a suitable attachment surface.

Q3: What causes my SW1116 cells to clump together after passaging?

A3: Cell clumping is often a sign of cell stress or damage during the subculture process. Over-trypsinization can lead to the release of DNA from lysed cells, which is sticky and causes cells to aggregate. Mechanical stress from vigorous pipetting can also contribute to clumping.

Q4: What is the recommended seeding density for SW1116 cells?

A4: A recommended seeding density for SW1116 cells is between 2 x 10⁴ and 3 x 10⁴ cells/cm².[2] However, the optimal density can vary depending on the experimental context.

Q5: Should I coat my culture flasks for SW1116 cells?

A5: While not always necessary, coating culture surfaces with extracellular matrix components like Collagen I or Poly-L-Lysine can enhance the attachment of SW1116 cells, especially if you are experiencing reattachment issues.

Troubleshooting Guides

Issue 1: Cells are difficult to detach
Possible Cause Troubleshooting Step
Over-confluency Subculture cells when they are 70-80% confluent.[2] Do not wait for 100% confluency.
Inactive Trypsin Use fresh, pre-warmed (37°C) trypsin-EDTA solution for each use. Ensure the pH of the trypsin solution is appropriate (pH 7.2-8.0).
Residual Serum Before adding trypsin, wash the cell monolayer with a sterile Phosphate Buffered Saline (PBS) without Ca²⁺ and Mg²⁺ to remove any remaining serum that can inhibit trypsin activity.[1]
Insufficient Trypsin Incubation Incubate the cells with trypsin at 37°C. Observe the cells under a microscope; they should become rounded and start to detach. Gently tap the side of the flask to aid detachment.[1]
Trypsin Concentration If using 0.25% trypsin-EDTA is too harsh, consider switching to a lower concentration, such as 0.05% trypsin/EDTA.[2]
Issue 2: Poor reattachment of cells after subculture
Possible Cause Troubleshooting Step
Over-trypsinization Minimize the exposure of cells to trypsin. As soon as the cells are detached, neutralize the trypsin with a medium containing fetal bovine serum (FBS) or a soybean trypsin inhibitor.[3]
Low Cell Viability Perform a trypan blue exclusion assay to determine the viability of the cells after detachment. If viability is low, adjust the trypsinization protocol.
Low Seeding Density Increase the seeding density to encourage cell-cell contact and survival. A split ratio of 1:3 to 1:6 is recommended.[2]
Harsh Handling Pipette the cell suspension gently to avoid mechanical damage.
Suboptimal Culture Surface Consider coating the culture flasks with Poly-L-Lysine or Collagen I to promote cell attachment.

Quantitative Data Summary

Table 1: Recommended Subculture Parameters for SW1116 Cells

ParameterRecommendationSource
Confluency for Subculture 70-80%[2]
Trypsin-EDTA Concentration 0.05%[2]
Seeding Density 2-3 x 10,000 cells/cm²[2]
Split Ratio 1:3 to 1:6[2]

Note: The optimal conditions may vary slightly between different laboratories and reagent sources. It is recommended to perform initial optimization experiments.

Experimental Protocols

Protocol 1: Standard Subculture of SW1116 Cells
  • Preparation: Pre-warm complete growth medium, PBS (without Ca²⁺/Mg²⁺), and 0.05% Trypsin-EDTA solution to 37°C.

  • Observation: Check the confluency of the SW1116 cells under a microscope. Proceed with subculture when the cells are 70-80% confluent.[2]

  • Washing: Aspirate the old medium from the flask. Wash the cell monolayer with 5-10 mL of sterile PBS. Aspirate the PBS.

  • Trypsinization: Add 1-2 mL of 0.05% Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered. Incubate at 37°C for 2-5 minutes.

  • Detachment: Observe the cells under the microscope. Once the cells appear rounded and detached, gently tap the side of the flask to dislodge the remaining cells.

  • Neutralization: Add 4-8 mL of pre-warmed complete growth medium to the flask to inactivate the trypsin.

  • Cell Collection: Gently pipette the cell suspension up and down to create a single-cell suspension. Transfer the suspension to a sterile conical tube.

  • Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspension: Aspirate the supernatant and resuspend the cell pellet in a fresh complete growth medium.

  • Seeding: Determine the cell concentration and viability using a hemocytometer and trypan blue. Seed new flasks at a density of 2-3 x 10⁴ cells/cm².[2]

  • Incubation: Place the newly seeded flasks in a 37°C incubator.

Protocol 2: Coating Culture Flasks with Poly-L-Lysine
  • Preparation: Prepare a 0.1 mg/mL solution of Poly-L-Lysine in sterile water.

  • Coating: Add a sufficient volume of the Poly-L-Lysine solution to the culture flask to cover the entire growth surface.

  • Incubation: Incubate the flask at room temperature for 1-2 hours.

  • Aspiration and Washing: Aspirate the Poly-L-Lysine solution and wash the flask twice with sterile, tissue culture-grade water.

  • Drying: Allow the flask to air dry completely in a sterile environment before seeding the cells.

Visualizations

Troubleshooting_Workflow start Start: SW1116 Detachment Problem check_confluency Check Confluency start->check_confluency is_confluent 70-80% Confluent? check_confluency->is_confluent subculture Proceed with Subculture is_confluent->subculture Yes wait Allow Cells to Grow is_confluent->wait No wash_pbs Wash with PBS subculture->wash_pbs wait->check_confluency add_trypsin Add Pre-warmed Trypsin-EDTA wash_pbs->add_trypsin observe_detachment Observe Detachment add_trypsin->observe_detachment cells_detached Cells Detached? observe_detachment->cells_detached neutralize Neutralize Trypsin cells_detached->neutralize Yes troubleshoot_detachment Troubleshoot Detachment cells_detached->troubleshoot_detachment No reseed Reseed Cells neutralize->reseed end End: Successful Subculture reseed->end check_trypsin_activity Check Trypsin Activity troubleshoot_detachment->check_trypsin_activity increase_incubation Increase Incubation Time check_trypsin_activity->increase_incubation use_coating Consider Using Coated Flasks increase_incubation->use_coating use_coating->add_trypsin

Caption: Troubleshooting workflow for SW1116 cell detachment.

Cell_Adhesion_Signaling cluster_ecm Extracellular Matrix (ECM) cluster_cell SW1116 Cell Collagen Collagen Integrin Integrin Receptors Collagen->Integrin binds Fibronectin Fibronectin Fibronectin->Integrin binds FAK FAK Integrin->FAK activates Cadherin Cadherin Cadherin->Cadherin homophilic binding Catenin β-catenin Cadherin->Catenin interacts with Src Src FAK->Src activates Ras Ras Src->Ras activates MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway activates Actin Actin Cytoskeleton MAPK_Pathway->Actin regulates reorganization Catenin->Actin links to Actin->Integrin inside-out signaling

References

Technical Support Center: SW1116 Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the success rate of SW1116 xenograft tumor establishment.

Frequently Asked Questions (FAQs)

Q1: What is the expected tumor take rate for SW1116 xenografts?

The SW1116 cell line is reported to have a high tumorigenicity in immunodeficient mice. With an injection of 1 x 10^7 cells subcutaneously, a 100% tumor take rate was observed, with tumors developing within 21 days. Another study reported successful tumor formation with an injection of 5 x 10^6 cells[1]. However, variations in cell line passage, animal strain, and experimental technique can influence the take rate.

Q2: Which mouse strain is recommended for SW1116 xenografts?

Athymic nude mice (nu/nu) are a commonly used and suitable strain for establishing SW1116 xenografts[1][2]. For initial studies with a new cell line, a pilot experiment with a few different immunodeficient strains can be beneficial to determine the optimal host[3]. It is generally recommended to use 5-6 week old female mice, as they are easier to handle and less prone to fighting, which can compromise the implant[3].

Q3: What is the optimal number of SW1116 cells to inject for tumor formation?

The optimal number of cells can vary, but published data provides a reliable range.

Number of Cells InjectedExpected OutcomeReference
1 x 10^7 cells100% tumor take rate within 21 days
5 x 10^6 cellsSuccessful tumor nodule formation within 5 days[1]

Q4: Should I use Matrigel for SW1116 xenograft implantation?

While not always mandatory for highly tumorigenic cell lines like SW1116, the use of a basement membrane extract like Matrigel can significantly improve tumor take rates, particularly for less aggressive cell lines or when using a lower number of cells. Matrigel provides a supportive microenvironment for the implanted cells[3]. A final concentration of 7 to 10 mg/mL of basement membrane extract is recommended[3].

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no tumor take rate - Low cell viability (<90%)- Incorrect cell number- Suboptimal cell culture conditions- High passage number of cells- Improper injection technique- Health status of the mice- Ensure cell viability is >90% using a method like Trypan Blue exclusion before injection.- Inject between 5 x 10^6 and 1 x 10^7 cells.- Culture SW1116 cells in Leibovitz's L-15 Medium with 10% FBS and ensure they are in the logarithmic growth phase.- Use cells from a low passage number to maintain tumorigenicity.- Inject subcutaneously in the flank or the upper back region, which is highly vascularized[3].- Use healthy, 5-6 week old immunodeficient mice[3].
Tumors are growing very slowly - Low cell number injected- Age of the mice- Suboptimal injection site- Increase the number of injected cells to the higher end of the recommended range (1 x 10^7).- Use younger mice (5-6 weeks old) as tumors tend to grow more slowly in older animals[3].- Ensure the injection is into a well-vascularized subcutaneous space[3].
Tumors regress after initial growth - Immune rejection (even in immunodeficient mice)- Necrosis of the tumor core due to rapid growth outpacing blood supply- Cell line instability- While rare, some immunodeficient mouse strains can have residual immune activity. Consider using a more severely immunocompromised strain if this is a recurring issue.- Monitor tumor growth closely and passage the tumor to new mice when it reaches the recommended size to avoid central necrosis.- Ensure the use of a stable, low-passage SW1116 cell line.
High variability in tumor size - Inconsistent number of viable cells injected- Variation in injection technique and location- Carefully count viable cells before injection and ensure a consistent volume is administered to each mouse.- Standardize the injection procedure, including the needle gauge, depth of injection, and anatomical location.

Experimental Protocols

SW1116 Cell Culture for Xenotransplantation
  • Thawing and Culturing:

    • Rapidly thaw a cryopreserved vial of SW1116 cells in a 37°C water bath.

    • Transfer the cells to a centrifuge tube containing pre-warmed Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS).

    • Centrifuge at approximately 125 x g for 5-7 minutes.

    • Resuspend the cell pellet in fresh complete growth medium and transfer to a culture flask.

    • Incubate at 37°C in a non-CO2 incubator, as L-15 medium is formulated for use in a free gas exchange with air.

  • Subculturing:

    • Subculture the cells when they reach approximately 80% confluency.

    • Rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.

    • Add 2.0 to 3.0 mL of Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes until the cells detach.

    • Neutralize the trypsin with complete growth medium and centrifuge the cells.

    • Resuspend the cells in fresh medium for further culturing or for injection.

Subcutaneous Xenograft Implantation
  • Cell Preparation:

    • Harvest SW1116 cells in their logarithmic growth phase.

    • Perform a cell count and viability assessment using a hemocytometer and Trypan Blue. Ensure viability is >90%.

    • Centrifuge the required number of cells and resuspend the pellet in a sterile, serum-free medium or phosphate-buffered saline (PBS).

    • If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice to a final concentration of 7-10 mg/mL[3]. Keep the mixture on ice until injection.

  • Animal Preparation and Injection:

    • Anesthetize a 5-6 week old female athymic nude mouse using an approved protocol.

    • Clean the injection site (typically the right flank or the upper back) with an antiseptic solution.

    • Using a 27-30 gauge needle, inject 100-300 µL of the cell suspension subcutaneously[3].

    • Monitor the mouse until it has fully recovered from anesthesia.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor appearance.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: (Length x Width^2) / 2.

Visualizations

Experimental Workflow for SW1116 Xenograft Establishment

xenograft_workflow cluster_cell_prep Cell Preparation cluster_animal_procedure Animal Procedure cluster_monitoring Monitoring & Analysis thaw Thaw SW1116 Cells culture Culture in L-15 + 10% FBS thaw->culture harvest Harvest Log-Phase Cells culture->harvest viability Check Viability (>90%) harvest->viability resuspend Resuspend in PBS/Matrigel viability->resuspend inject Subcutaneous Injection resuspend->inject Inject 100-300 µL anesthetize Anesthetize Mouse anesthetize->inject recover Monitor Recovery inject->recover monitor_tumor Monitor Tumor Growth recover->monitor_tumor measure Measure Tumor Volume monitor_tumor->measure data_analysis Data Analysis measure->data_analysis

Caption: Workflow for establishing SW1116 xenograft tumors.

JAK2/STAT3 Signaling Pathway in SW1116 Cells

The JAK2/STAT3 signaling pathway is implicated in the proliferation, migration, and invasion of SW1116 colon cancer cells.

JAK2_STAT3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response receptor Cytokine Receptor JAK2 JAK2 receptor->JAK2 Cytokine Binding pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 dimer p-STAT3 Dimer pSTAT3->dimer Dimerization transcription Gene Transcription dimer->transcription Nuclear Translocation proliferation Proliferation transcription->proliferation migration Migration transcription->migration invasion Invasion transcription->invasion

References

SW1116 cell clumping and aggregation solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of cell clumping and aggregation in SW1116 cell cultures. The following information is intended for researchers, scientists, and drug development professionals to help ensure the success of their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my SW1116 cells clumping together after passaging?

A1: SW1116 cells are known to be moderately to strongly adherent, which can make them prone to clumping.[1] The most common reasons for clumping after passaging include:

  • Over-confluency: Allowing the cells to become more than 80-90% confluent before splitting leads to the formation of dense cell sheets that are difficult to dissociate into a single-cell suspension.[1]

  • Improper Enzymatic Digestion: Both over- and under-digestion with trypsin can lead to clumping. Over-exposure to trypsin can damage cell surface proteins, leading to aggregation, while insufficient digestion fails to break up cell-cell junctions effectively.

  • Mechanical Stress: Vigorous pipetting or shaking of the flask during dissociation can cause cells to lyse. This releases DNA, which is sticky and causes cells to aggregate.[2]

  • Presence of Divalent Cations: Calcium and magnesium ions in washing buffers can promote cell-cell adhesion.

Q2: At what confluency should I subculture my SW1116 cells to prevent clumping?

A2: It is recommended to subculture SW1116 cells when they reach 70-80% confluency.[1] Passaging the cells before they exceed 90% confluency is crucial to prevent the formation of difficult-to-dissociate cell clusters.[1]

Q3: Are there alternative dissociation reagents to trypsin for SW1116 cells?

A3: Yes, gentler, non-mammalian enzymatic reagents like TrypLE™ or Accutase™ can be used as alternatives to trypsin.[3] These reagents can be particularly useful for sensitive cell lines or when preserving cell surface protein integrity is important. They often result in higher cell viability and reduced clumping compared to trypsin.[3]

Q4: Can cell debris and DNA in the culture contribute to clumping?

A4: Absolutely. Lysis of cells, which can occur due to mechanical stress or over-confluency, releases DNA and other cellular debris into the culture medium.[2] DNA is inherently sticky and will cause cells to aggregate. The addition of DNase I to the cell suspension can help to mitigate this issue by breaking down the extracellular DNA.[4][5]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter with SW1116 cell clumping.

IssuePotential CauseRecommended Solution
Large cell sheets detaching during trypsinization Under-digestion: Insufficient incubation time or inactive trypsin.Ensure the entire cell monolayer is covered with the trypsin-EDTA solution. Increase incubation time at 37°C in 1-2 minute increments, monitoring detachment under a microscope. Ensure the trypsin solution is active and has been stored correctly.
Cells form clumps immediately after resuspension Over-digestion or Mechanical Stress: Excessive trypsin exposure or harsh pipetting.Reduce trypsin incubation time. Use gentle pipetting with a wide-bore pipette tip to resuspend the cell pellet. Avoid creating bubbles.
Residual Divalent Cations: Presence of Ca²⁺ and Mg²⁺ in the wash buffer.Wash the cell monolayer with a Ca²⁺- and Mg²⁺-free phosphate-buffered saline (PBS) before adding trypsin.
DNA Release from Lysed Cells: High cell death during passaging.Add DNase I to the cell suspension at a final concentration of 25-100 µg/mL and incubate for 15 minutes at room temperature to digest extracellular DNA.[4][5]
Clumps observed in the culture flask 24-48 hours post-seeding Incomplete Dissociation: The initial cell suspension was not a single-cell suspension.After resuspending the cells post-centrifugation, allow any large clumps to settle for 1-2 minutes and carefully transfer the upper single-cell suspension to a new tube for counting and seeding. For persistent issues, pass the cell suspension through a 40-70 µm cell strainer before seeding.
High Seeding Density: Too many cells seeded in the new flask.Optimize the seeding density. A subcultivation ratio of 1:3 to 1:6 is recommended for SW1116 cells.

Experimental Protocols

Standard Trypsinization Protocol for SW1116 Cells

This protocol is adapted from standard cell culture guidelines for SW1116 cells.[6]

  • Aspirate the culture medium from a T-75 flask of 70-80% confluent SW1116 cells.

  • Wash the cell monolayer once with 5-10 mL of sterile, Ca²⁺- and Mg²⁺-free PBS.

  • Aspirate the PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask, ensuring the entire surface is covered.

  • Incubate the flask at 37°C for 5-15 minutes. Monitor the cells under a microscope. Detachment is complete when the cells appear rounded and a gentle tap on the side of the flask dislodges them.

  • Add 6-8 mL of complete growth medium (containing 10% FBS) to the flask to inactivate the trypsin.

  • Gently pipette the cell suspension up and down to break up any remaining small cell clusters and create a single-cell suspension.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5-7 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in the desired volume of fresh, pre-warmed complete growth medium.

  • Perform a cell count and seed new culture flasks at the appropriate density.

Protocol for Using DNase I to Reduce Clumping

This protocol provides a method for incorporating DNase I to prevent cell aggregation caused by extracellular DNA.[4][5]

  • Follow the standard trypsinization protocol until step 7 (transferring the cell suspension to a conical tube).

  • Centrifuge the cell suspension at 125 x g for 5-7 minutes.

  • Aspirate the supernatant.

  • Resuspend the cell pellet in 1-2 mL of complete growth medium.

  • Add DNase I to a final concentration of 100 µg/mL.[5] Ensure the DNase I solution contains at least 1 mM MgCl₂ for optimal activity.[4]

  • Incubate at room temperature for 15 minutes, gently flicking the tube periodically.[5]

  • Add 10 mL of complete growth medium to wash the cells.

  • Centrifuge at 125 x g for 5-7 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium for cell counting and seeding.

General Protocol for Alternative Dissociation Reagents (TrypLE™/Accutase™)

This is a general guide; always refer to the manufacturer's instructions for optimal results.

  • Aspirate the culture medium from a T-75 flask of 70-80% confluent SW1116 cells.

  • Wash the cell monolayer once with 5-10 mL of sterile, Ca²⁺- and Mg²⁺-free PBS.

  • Aspirate the PBS.

  • Add an equivalent volume of pre-warmed TrypLE™ or Accutase™ to the flask as you would for trypsin (e.g., 2-3 mL for a T-75 flask).

  • Incubate at 37°C for 5-10 minutes, or until cells are detached.

  • Add 6-8 mL of complete growth medium. No specific inactivation step is required for these reagents.

  • Proceed with centrifugation, resuspension, and seeding as described in the standard trypsinization protocol.

Signaling Pathways and Visualization

Understanding the underlying molecular mechanisms of cell adhesion can provide further insight into SW1116 clumping. E-cadherin, a key cell-cell adhesion molecule, plays a significant role in the epithelial phenotype of these cells.[7][8] Its expression and function are regulated by complex signaling pathways.

SW1116_Adhesion_Pathway Simplified E-cadherin Adhesion and Dissociation Workflow cluster_0 Cell Adhesion (High Confluency) cluster_2 Desired Outcome ECadherin_complex E-cadherin/Catenin Complex Cell_Junction Stable Adherens Junction ECadherin_complex->Cell_Junction Homophilic binding Single_Cell Single-Cell Suspension ECadherin_complex->Single_Cell Successful dissociation leads to Clumping Cell Clumping & Aggregation Cell_Junction->Clumping Difficulty in dissociation DNase DNase I Clumping->DNase Lysis releases DNA Trypsin Trypsin-EDTA Trypsin->ECadherin_complex Digests E-cadherin Accutase Accutase / TrypLE Accutase->ECadherin_complex Gentler digestion DNase->Single_Cell Degrades DNA, prevents aggregation Successful_Subculture Successful Subculture Single_Cell->Successful_Subculture

Caption: Workflow of SW1116 cell adhesion and targeted dissociation methods.

Troubleshooting_Logic Troubleshooting Logic for SW1116 Cell Clumping Start Start: Cell Clumping Observed Check_Confluency Check Confluency (>80-90%?) Start->Check_Confluency Optimize_Subculture Action: Subculture at 70-80% confluency Check_Confluency->Optimize_Subculture Yes Review_Trypsinization Review Trypsinization Protocol Check_Confluency->Review_Trypsinization No Optimize_Subculture->Review_Trypsinization Adjust_Time Action: Adjust incubation time Review_Trypsinization->Adjust_Time Improper Time Gentle_Handling Review Handling Technique Review_Trypsinization->Gentle_Handling Time OK Adjust_Time->Gentle_Handling Use_Wide_Pipette Action: Use wide-bore pipettes, avoid harsh mixing Gentle_Handling->Use_Wide_Pipette Harsh Consider_Alternatives Still Clumping? Gentle_Handling->Consider_Alternatives Gentle Use_Wide_Pipette->Consider_Alternatives Use_DNase Action: Add DNase I to suspension Consider_Alternatives->Use_DNase Yes End End: Single-Cell Suspension Achieved Consider_Alternatives->End No Use_Accutase Action: Switch to Accutase/TrypLE Use_DNase->Use_Accutase If needed Use_DNase->End Use_Accutase->End

Caption: Decision tree for troubleshooting SW1116 cell clumping issues.

References

Troubleshooting SW1116 western blot variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting Western blot variability with the SW1116 cell line. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals obtain consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is a good starting protocol for preparing SW1116 cell lysates for Western blotting?

A1: A commonly used lysis buffer for SW1116 cells is a RIPA buffer.[1] For whole-cell extracts, a buffer that can disrupt the nuclear membrane is necessary.[2]

Detailed Protocol for SW1116 Cell Lysis:

  • Cell Harvesting:

    • For adherent SW1116 cells, once they reach about 80% confluency, aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS.[3]

    • To detach the cells, briefly rinse with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.

    • Add 2.0 to 3.0 mL of the Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.

    • Neutralize the trypsin by adding complete growth medium.

    • Transfer the cell suspension to a centrifuge tube.

  • Cell Lysis:

    • Centrifuge the cells to form a pellet, then discard the supernatant.[4]

    • Resuspend the cell pellet in an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. A standard RIPA buffer is effective for obtaining maximum protein yield from all cellular compartments.[1][3]

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.[3]

    • For complete cell lysis and to shear nuclear chromatin, sonicate the cell extract for 10-15 seconds.[5]

  • Protein Quantification:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the total protein concentration using a BCA protein assay.[1][3]

  • Sample Preparation for Electrophoresis:

    • Dilute the lysate in a loading buffer, such as Laemmli buffer, which contains SDS and a reducing agent like β-mercaptoethanol or DTT.[3]

    • Heat the samples at 95-100°C for 5 minutes to denature the proteins.[3][6]

    • The samples are now ready to be loaded onto an SDS-PAGE gel.

Q2: I'm seeing inconsistent band intensities for my protein of interest in SW1116 lysates. What could be the cause?

A2: Inconsistent band intensities can arise from several factors, ranging from sample preparation to antibody incubation. Here are some common causes and solutions:

  • Uneven Protein Loading: Ensure accurate protein quantification (BCA assay is recommended) and load equal amounts of total protein for each sample.[3][7]

  • Variable Housekeeping Protein Expression: While commonly used, housekeeping protein levels can sometimes vary. It may be necessary to validate your housekeeping protein for your specific experimental conditions or use total protein normalization.

  • Inconsistent Transfer: Poor or uneven transfer of proteins from the gel to the membrane can lead to variability. Ensure good contact between the gel and membrane, and remove any air bubbles.[8][9] Staining the membrane with Ponceau S after transfer can help visualize the uniformity of the transfer.[10]

  • Antibody Concentration and Incubation: Use an optimized dilution for your primary and secondary antibodies.[8][10] Inconsistent incubation times or temperatures can also affect signal intensity.

Q3: Which housekeeping genes are recommended for SW1116 Western blots?

A3: While standard housekeeping genes like GAPDH, β-actin, and tubulin are commonly used, their expression can sometimes vary depending on experimental conditions. For SW1116 and other colorectal cancer cell lines, some studies have used FBXL12, HPRT1, and OTUB1 as housekeeping genes for qPCR, suggesting their stable expression.[11] It is always best practice to validate your housekeeping protein of choice for your specific experimental setup to ensure its expression is not affected by your treatments.

Troubleshooting Common Western Blot Issues with SW1116 Cells

Problem Potential Cause Recommended Solution
No Signal or Weak Signal Low Target Protein Concentration: The protein of interest may be expressed at low levels in SW1116 cells.- Increase the amount of protein loaded per well.- Use a positive control lysate known to express the target protein.- Consider using an immunoprecipitation step to enrich for the target protein.
Inefficient Protein Transfer: Proteins may not have transferred properly from the gel to the membrane.- Verify transfer efficiency by staining the membrane with Ponceau S.[10]- Optimize transfer time and voltage, especially for high or low molecular weight proteins.[8]
Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too low.- Increase the antibody concentration or incubation time. Incubating the primary antibody overnight at 4°C can enhance the signal.- Ensure the secondary antibody is compatible with the primary antibody.[8]
High Background Insufficient Blocking: The blocking step may not be adequate to prevent non-specific antibody binding.- Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA).[10][12]- Ensure the blocking buffer is fresh.[12]
Excessive Antibody Concentration: The primary or secondary antibody concentration may be too high.- Reduce the concentration of the primary and/or secondary antibody.[7][10]
Inadequate Washing: Insufficient washing can leave behind unbound antibodies, leading to high background.- Increase the number and duration of wash steps.[10]- Add a detergent like Tween-20 (0.05-0.1%) to your wash buffer.[7][8]
Non-Specific Bands Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.- Use a more specific antibody. Check the antibody datasheet for validation in your application.- Optimize antibody dilution.[10]
Protein Overload: Loading too much protein can lead to non-specific binding.- Reduce the amount of protein loaded per lane.[7][10]
Sample Degradation: Proteases in the sample may have degraded the target protein, leading to bands at lower molecular weights.- Always use fresh protease inhibitors in your lysis buffer and keep samples on ice.[3]
Uneven Bands or "Smiling" Uneven Gel Polymerization: The gel may not have polymerized uniformly.- Ensure gels are freshly prepared and that the components are mixed well before pouring.[10]
Excessive Voltage During Electrophoresis: Running the gel at too high a voltage can generate heat and cause smiling.- Reduce the voltage during electrophoresis and consider running the gel in a cold room or on ice.

Experimental Workflows and Signaling Pathways

Western Blot Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_culture SW1116 Cell Culture harvesting Cell Harvesting & Lysis cell_culture->harvesting quantification Protein Quantification (BCA) harvesting->quantification denaturation Denaturation (Heat + Loading Buffer) quantification->denaturation sds_page SDS-PAGE denaturation->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab washing Washing primary_ab->washing secondary_ab Secondary Antibody Incubation secondary_ab->washing washing->secondary_ab detection Signal Detection (ECL) washing->detection

Caption: A typical workflow for performing a Western blot on SW1116 cells.

JAK2/STAT3 Signaling Pathway in SW1116 Cells

The JAK2/STAT3 signaling pathway is known to be active in SW1116 cells and is a target for some anti-cancer therapies.[13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor jak2 JAK2 cytokine_receptor->jak2 Activates stat3 STAT3 jak2->stat3 Phosphorylates p_stat3 p-STAT3 (Dimer) stat3->p_stat3 Dimerizes target_genes Target Gene Expression (Proliferation, Angiogenesis, etc.) p_stat3->target_genes Translocates & Activates cytokine Cytokine cytokine->cytokine_receptor

Caption: The JAK2/STAT3 signaling pathway in SW1116 colorectal cancer cells.

References

Technical Support Center: Cryopreservation and Thawing of SW1116 Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the successful cryopreservation and thawing of SW1116 cells. Adherence to these protocols is critical for maintaining cell viability, ensuring experimental reproducibility, and obtaining reliable results.

Experimental Protocols

Cryopreservation of SW1116 Cells

This protocol outlines the standardized procedure for freezing SW1116 cells for long-term storage.

Materials:

  • Complete growth medium (e.g., L-15 with 10% FBS)

  • Cryoprotective agent (e.g., DMSO)

  • Sterile PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA solution

  • Cryovials, pre-labeled

  • Controlled-rate freezing container

  • -80°C freezer

  • Liquid nitrogen storage dewar

Procedure:

  • Culture SW1116 cells until they reach 80-90% confluency.[1][2]

  • Aspirate the culture medium and wash the cell monolayer with sterile PBS.

  • Add Trypsin-EDTA solution and incubate at 37°C until cells detach.

  • Neutralize the trypsin with complete growth medium.

  • Transfer the cell suspension to a sterile centrifuge tube.

  • Centrifuge at 1100 rpm (approximately 200 x g) for 4-5 minutes at room temperature.[3]

  • Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium (e.g., 90% FBS, 10% DMSO) at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

  • Aliquot the cell suspension into pre-labeled cryovials.

  • Place the cryovials into a controlled-rate freezing container and store at -80°C for at least 24 hours. This achieves a cooling rate of approximately -1°C per minute.[4]

  • Transfer the cryovials to a liquid nitrogen dewar for long-term storage.

Thawing of SW1116 Cells

This protocol details the steps for reviving cryopreserved SW1116 cells for subsequent culture and experimentation.

Materials:

  • Complete growth medium, pre-warmed to 37°C

  • Sterile centrifuge tubes (15 mL or 50 mL)

  • Water bath at 37°C

  • 70% ethanol

  • Sterile pipettes

  • Culture flasks or plates

Procedure:

  • Prepare a 15 mL centrifuge tube with 9 mL of pre-warmed complete growth medium.

  • Retrieve a cryovial of SW1116 cells from liquid nitrogen storage.

  • Immediately immerse the lower half of the cryovial in a 37°C water bath.

  • Gently agitate the vial until only a small ice crystal remains. This should take approximately 60-90 seconds.[4]

  • Wipe the outside of the vial with 70% ethanol before opening in a sterile environment.

  • Quickly transfer the entire contents of the cryovial into the prepared centrifuge tube containing pre-warmed medium.

  • Centrifuge the cell suspension at 1100 rpm (approximately 200 x g) for 4-5 minutes at room temperature.[3]

  • Aspirate the supernatant containing the cryoprotective agent.

  • Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Transfer the resuspended cells to a new culture flask and incubate at 37°C.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the cryopreservation and thawing of SW1116 cells.

Table 1: Cryopreservation Parameters

ParameterRecommended ValueNotes
Cell Density for Freezing1 x 10^6 - 1 x 10^7 cells/mLA higher density can improve post-thaw viability.
Cryoprotectant5-10% DMSO in FBSDMSO is the most common cryoprotectant.
Cooling Rate-1°C per minuteA slow, controlled rate is crucial to minimize ice crystal formation.[4]
Storage TemperatureBelow -130°C (Liquid Nitrogen)Long-term storage at -80°C will result in a significant loss of viability.[1]

Table 2: Thawing Parameters

ParameterRecommended ValueNotes
Thawing Temperature37°C Water BathRapid thawing is essential for high cell viability.
Thawing Time~60-90 secondsDo not allow the cell suspension to warm up completely.
Centrifugation Speed1100 rpm (~200 x g)To pellet the cells for removal of the cryoprotectant.[3]
Centrifugation Time4-5 minutes
Post-Thaw Seeding DensityVaries by flask sizeAdjust to ensure optimal cell attachment and growth.

Visualizations

Cryopreservation_Workflow Cryopreservation Workflow for SW1116 Cells cluster_prep Cell Preparation cluster_freezing Freezing Process Harvest Harvest SW1116 Cells (80-90% Confluent) Count Count Cells & Determine Viability Harvest->Count Centrifuge1 Centrifuge (200g, 5 min) Count->Centrifuge1 Resuspend Resuspend in Cryopreservation Medium Centrifuge1->Resuspend Aliquot Aliquot into Cryovials Resuspend->Aliquot SlowFreeze Controlled Rate Freezing (-1°C/min) to -80°C Aliquot->SlowFreeze LN2_Storage Transfer to Liquid Nitrogen for Long-Term Storage SlowFreeze->LN2_Storage

Caption: A flowchart illustrating the key steps in the cryopreservation of SW1116 cells.

Thawing_Workflow Thawing Workflow for SW1116 Cells cluster_revival Cell Revival cluster_culture Post-Thaw Culture Retrieve Retrieve Cryovial from Liquid Nitrogen RapidThaw Rapid Thaw in 37°C Water Bath Retrieve->RapidThaw Transfer Transfer to Pre-warmed Medium RapidThaw->Transfer Centrifuge2 Centrifuge (200g, 5 min) to Remove Cryoprotectant Transfer->Centrifuge2 Resuspend2 Resuspend in Fresh Medium Centrifuge2->Resuspend2 Culture Plate in Culture Vessel & Incubate Resuspend2->Culture

Caption: A flowchart outlining the recommended procedure for thawing cryopreserved SW1116 cells.

Cryopreservation_Apoptosis_Pathway Cryopreservation-Induced Apoptosis Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway CryoStress Cryopreservation Stress (Freezing & Thawing) DeathReceptors Death Receptors (e.g., Fas) CryoStress->DeathReceptors Mitochondria Mitochondrial Stress CryoStress->Mitochondria Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bax_Bcl2 Increased Bax/Bcl-2 Ratio Mitochondria->Bax_Bcl2 CytochromeC Cytochrome c Release Bax_Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: A simplified diagram of the signaling pathways leading to apoptosis during cryopreservation.

Troubleshooting Guide & FAQs

Q1: Why is my cell viability low after thawing?

A1: Low post-thaw viability is a common issue and can be attributed to several factors:

  • Suboptimal Freezing Protocol: A cooling rate faster or slower than the recommended -1°C per minute can lead to the formation of damaging intracellular ice crystals or excessive dehydration.[4] Ensure you are using a controlled-rate freezing container.

  • Improper Storage: Storing cells at -80°C for extended periods is detrimental to their viability.[1] For long-term storage, always use liquid nitrogen.

  • Slow Thawing: The thawing process should be rapid to minimize the time cells are exposed to concentrated cryoprotectants at intermediate temperatures.[4]

  • Toxicity of Cryoprotectant: Prolonged exposure to DMSO at room temperature is toxic to cells. Ensure the cryoprotectant is diluted and removed promptly after thawing.

  • Poor Cell Health Before Freezing: Only healthy, actively dividing cells in the logarithmic growth phase should be cryopreserved.[1]

Q2: My SW1116 cells are not attaching to the flask after thawing. What should I do?

A2: Poor attachment can be due to several reasons:

  • Cell Damage During Handling: Thawed cells are fragile. Avoid vigorous pipetting or high-speed centrifugation.

  • Incorrect Medium: Ensure you are using the recommended complete growth medium for SW1116 cells, pre-warmed to 37°C.

  • Over-trypsinization Before Freezing: Excessive exposure to trypsin can damage cell surface proteins required for attachment.[2]

  • Static Electricity: Static on plastic cultureware can repel cells. Wiping the flask with a sterile, damp cloth can help.[1]

Q3: Can I refreeze SW1116 cells that have been previously thawed and cultured?

A3: While it is possible, it is generally not recommended to repeatedly freeze and thaw the same cell stock. Each cryopreservation cycle introduces stress and can lead to a selection of a more robust, but potentially altered, cell population. It is best practice to generate a large master cell bank and then create smaller working cell banks from a single vial of the master bank to ensure consistency across experiments.

Q4: What is the role of apoptosis in cryopreservation?

A4: Cryopreservation can induce programmed cell death, or apoptosis, through both intrinsic and extrinsic pathways.[5][6] The stress of freezing and thawing can damage cellular components, particularly mitochondria, leading to the release of pro-apoptotic factors and the activation of caspases, which are enzymes that execute cell death.[7] The goal of an optimized cryopreservation protocol is to minimize this stress and subsequent apoptosis.

Q5: How can I minimize contamination during the thawing process?

A5: Maintaining sterility is crucial.

  • Always work in a certified biological safety cabinet.

  • Wipe the outside of the cryovial with 70% ethanol before opening.

  • When thawing in a water bath, ensure the cap of the cryovial does not come into contact with the water.

  • Use sterile pipettes and tubes for all manipulations.

References

Validation & Comparative

A Head-to-Head Comparison of SW1116 and HT-29 Colon Cancer Cell Lines for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of colorectal cancer research, the choice of an appropriate cell line is paramount to the success and relevance of a study. Among the plethora of available options, SW1116 and HT-29 are two commonly utilized human colon adenocarcinoma cell lines. This guide provides a comprehensive, data-driven comparison of these two cell lines to aid researchers, scientists, and drug development professionals in selecting the optimal model for their specific research questions.

General Characteristics and Origin

Both SW1116 and HT-29 originate from human colorectal adenocarcinomas, yet they exhibit distinct genotypic and phenotypic features.

FeatureSW1116HT-29
Patient Age 73-year-old male44-year-old female
Patient Ethnicity CaucasianCaucasian
Tumor Origin Primary colon adenocarcinomaPrimary colon adenocarcinoma
Morphology Epithelial-likeEpithelial-like
Differentiation Capacity Poorly differentiatedIntermediate, can be induced to differentiate into enterocyte- and mucus-producing cells

Genetic Profile

The genetic landscape of a cancer cell line dictates its behavior and response to therapeutic interventions. SW1116 and HT-29 possess distinct mutational profiles.

GeneSW1116HT-29
KRAS Mutant (G12D)Wild-type
BRAF Not reportedMutant (V600E)
TP53 MutantMutant
APC MutantMutant
Microsatellite Status Stable (MSS)Stable (MSS)

Proliferation and Cell Culture

The growth characteristics of a cell line are a critical consideration for experimental design and timeline.

ParameterSW1116HT-29
Doubling Time (approx.) 54 - 163 hours (variable)22 - 60 hours (variable)
Growth Properties AdherentAdherent

Protein Expression Profile

Drug Sensitivity

The response of cancer cell lines to chemotherapeutic agents is a cornerstone of drug discovery and development. HT-29 is generally considered to be more chemoresistant than many other colon cancer cell lines.

DrugSW1116 (SF2)HT-29 (SF2)
5-Fluorouracil + Radiation (2 Gy) 0.680.81

*SF2 (Surviving Fraction at 2 Gy) indicates the fraction of cells surviving a combined treatment of 3 µM 5-Fluorouracil and 2 Gy of radiation. A higher SF2 value suggests greater resistance.

Key Signaling Pathways

Understanding the dominant signaling pathways in each cell line is crucial for mechanistic studies and for identifying potential therapeutic targets.

SW1116: JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is implicated in the proliferation, survival, and angiogenesis of SW1116 cells. Inhibition of this pathway has been shown to suppress tumorigenesis in this cell line.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer TargetGenes Target Genes (e.g., Cyclin D1, Bcl-xL, VEGF) STAT3_dimer->TargetGenes Promotes Transcription STAT3->STAT3_dimer Dimerizes Cytokine Cytokine Cytokine->CytokineReceptor Binds

JAK/STAT signaling in SW1116 cells.

HT-29: Wnt Signaling Pathway

The Wnt signaling pathway is frequently dysregulated in colorectal cancer and is known to be active in HT-29 cells, playing a role in their proliferation and maintenance of an undifferentiated state.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6 LRP5/6 DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation (Inhibited state) TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates and binds TargetGenes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Promotes Transcription Wnt Wnt Ligand Wnt->Frizzled Wnt->LRP5_6

Wnt signaling pathway in HT-29 cells.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are generalized protocols for key experiments, which should be optimized for specific laboratory conditions.

Cell Culture

Cell_Culture_Workflow start Start: Frozen Vial of Cells thaw Thaw vial rapidly in 37°C water bath start->thaw transfer Transfer to centrifuge tube with pre-warmed complete medium thaw->transfer centrifuge Centrifuge at low speed (e.g., 100-200 x g) for 5 min transfer->centrifuge resuspend Aspirate supernatant and resuspend pellet in fresh medium centrifuge->resuspend plate Plate cells in a culture flask resuspend->plate incubate Incubate at 37°C, 5% CO2 plate->incubate passage Passage cells when they reach 70-80% confluency incubate->passage end Cells ready for experiments passage->end

General cell culture workflow.

SW1116 Specifics:

  • Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Subculture: Rinse with a 0.25% (w/v) Trypsin- 0.53 mM EDTA solution. Detachment may take 5 to 15 minutes.

HT-29 Specifics:

  • Medium: McCoy's 5a Medium Modified or DMEM, supplemented with 10% FBS.

  • Subculture: Standard trypsinization procedure.

MTT Proliferation Assay

This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.

MTT_Assay_Workflow start Start: Seed cells in a 96-well plate incubate1 Incubate for 24 hours to allow attachment start->incubate1 treat Treat cells with compounds of interest incubate1->treat incubate2 Incubate for desired treatment period (e.g., 24, 48, 72h) treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours at 37°C for formazan formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize read Read absorbance at ~570 nm using a plate reader solubilize->read end Data Analysis: Calculate cell viability read->end

MTT assay workflow.

Xenograft Tumor Model

In vivo studies using xenograft models are essential for evaluating the efficacy of anti-cancer agents in a more physiologically relevant setting.

Xenograft_Workflow start Start: Prepare a single-cell suspension of cancer cells in PBS or Matrigel inject Subcutaneously inject cells into the flank of immunodeficient mice start->inject monitor_tumor Monitor tumor growth by caliper measurements inject->monitor_tumor randomize Randomize mice into treatment and control groups when tumors reach a certain volume monitor_tumor->randomize treat Administer treatment as per the study protocol randomize->treat monitor_response Monitor tumor volume and body weight regularly treat->monitor_response endpoint Euthanize mice at the study endpoint and excise tumors for further analysis monitor_response->endpoint end Data Analysis: Compare tumor growth between groups endpoint->end

Subcutaneous xenograft model workflow.

SW1116 Xenograft Specifics:

  • Typically, 1-5 x 10^6 cells are injected per mouse. Tumor formation can be observed within 1-2 weeks.

HT-29 Xenograft Specifics:

  • A similar number of cells (1-5 x 10^6) is generally used. HT-29 xenografts are known to form moderately differentiated tumors.

Conclusion

The choice between SW1116 and HT-29 should be guided by the specific aims of the research.

  • SW1116 may be a suitable model for studying KRAS-mutant colorectal cancer and for investigating therapies targeting the JAK/STAT signaling pathway. Its slower proliferation rate might be a consideration for the timeline of in vitro experiments.

  • HT-29 is a versatile cell line that can be used to study various aspects of colorectal cancer, including differentiation and chemoresistance. Its BRAF mutation makes it a relevant model for a significant subset of colorectal cancer patients. Its well-documented resistance to certain chemotherapies also makes it a valuable tool for studying mechanisms of drug resistance.

Researchers should carefully consider the genetic and phenotypic characteristics outlined in this guide to make an informed decision that best aligns with their experimental goals.

A Comparative Guide to SW1116 and DLD-1 Colorectal Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of two widely used human colorectal adenocarcinoma cell lines, SW1116 and DLD-1. It is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting the appropriate cell model for their studies. This document outlines their origins, morphological and genetic characteristics, and functional properties, supported by experimental data and detailed protocols.

I. Overview and Origin

SW1116 and DLD-1 are both epithelial-like cell lines derived from human colorectal adenocarcinomas. SW1116 was established from a primary tumor in a 73-year-old Caucasian male. The DLD-1 cell line was derived from a primary colorectal adenocarcinoma in a 65-year-old male.[1] Notably, DLD-1 shares a common genetic origin with the HCT-15, HCT-8, and HRT-18 cell lines.[2]

II. Morphological and Growth Characteristics

Both cell lines grow as adherent monolayers. SW1116 cells are described as epithelial-like. DLD-1 cells also exhibit an epithelial morphology.[2][3]

Table 1: Comparison of Morphological and Growth Characteristics

CharacteristicSW1116DLD-1
Morphology Epithelial-likeEpithelial[2][3]
Growth Properties AdherentAdherent[4]
Doubling Time 54 - 163 hours (conflicting reports)[5]Approximately 15 - 24 hours[4][6]

III. Genetic Profile

Both cell lines harbor mutations in key genes implicated in colorectal carcinogenesis, making them valuable models for studying the molecular mechanisms of the disease.

Table 2: Comparison of Key Genetic Mutations

GeneSW1116DLD-1
APC Mutant (p.Gln264Ter, p.Gln1429fs*41)[5]Mutant (Truncated protein)[3][7]
KRAS Mutant (p.Gly12Ala)[5]Mutant (G13D)[3][7]
TP53 Mutant (p.Ala159Asp)[5]Mutant[4][7]
BRAF Not reportedMutant[4]
BRCA1/BRCA2 Not reportedMutant[4]
Mismatch Repair (MMR) Microsatellite Stable (MSS)[5]Microsatellite Instability (MSI)[4]
hMSH6 Not reportedMutant

IV. Tumorigenicity and Metastatic Potential

Both SW1116 and DLD-1 cells are tumorigenic in nude mice.[4] DLD-1 is known to have strong migratory and invasive capabilities.[1] Studies have shown that SW1116 can form liver metastases in vivo.

V. Signaling Pathways

The genetic mutations in SW1116 and DLD-1 cells lead to differential activation of key signaling pathways involved in cell proliferation, survival, and migration.

Wnt_Signaling cluster_SW1116 SW1116 cluster_DLD1 DLD-1 APC_mut_S Mutant APC Beta_Catenin_S β-catenin (Accumulates) APC_mut_S->Beta_Catenin_S fails to degrade TCF_LEF_S TCF/LEF Beta_Catenin_S->TCF_LEF_S activates Target_Genes_S Target Gene Expression (Proliferation) TCF_LEF_S->Target_Genes_S APC_mut_D Mutant APC Beta_Catenin_D β-catenin (Accumulates) APC_mut_D->Beta_Catenin_D fails to degrade TCF_LEF_D TCF/LEF Beta_Catenin_D->TCF_LEF_D activates Target_Genes_D Target Gene Expression (Proliferation) TCF_LEF_D->Target_Genes_D MAPK_Signaling cluster_SW1116 SW1116 cluster_DLD1 DLD-1 KRAS_mut_S Mutant KRAS (G12A) RAF_S RAF KRAS_mut_S->RAF_S constitutively activates MEK_S MEK RAF_S->MEK_S ERK_S ERK MEK_S->ERK_S Proliferation_S Proliferation ERK_S->Proliferation_S KRAS_mut_D Mutant KRAS (G13D) BRAF_mut_D Mutant BRAF KRAS_mut_D->BRAF_mut_D activates MEK_D MEK BRAF_mut_D->MEK_D constitutively activates ERK_D ERK MEK_D->ERK_D Proliferation_D Proliferation ERK_D->Proliferation_D

References

Validating KRAS Gene Expression in SW1116 Colorectal Cancer Cells: A Comparative Guide to qRT-PCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and reagents for the validation of KRAS gene expression in the SW1116 colorectal cancer cell line using quantitative reverse transcription PCR (qRT-PCR). The objective is to offer a data-driven resource to aid in the design of robust and reproducible gene expression validation experiments.

Introduction to KRAS and the SW1116 Cell Line

The SW1116 cell line, derived from a primary colorectal adenocarcinoma, is a valuable in vitro model for studying colon cancer. A key characteristic of SW1116 cells is the presence of an activating mutation in the Kirsten rat sarcoma viral oncogene homolog (KRAS) gene. The KRAS gene encodes a small GTPase that is a critical component of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which regulate cell proliferation, differentiation, and survival.[1][2] Mutations in KRAS, most commonly at codons 12 and 13, result in a constitutively active protein, leading to uncontrolled cell growth and contributing to tumorigenesis.[2][3] Given its pivotal role in colorectal cancer, accurate quantification of KRAS mRNA expression is crucial for a wide range of research applications, from basic cancer biology to the development of targeted therapies.[4]

Comparison of qRT-PCR Reagents and Methodologies

The accuracy and reliability of qRT-PCR data are highly dependent on the choice of reagents and the experimental setup.[5] Below is a comparison of key components and considerations for validating KRAS gene expression.

Reverse Transcription (RT) Reagents

The efficiency of the initial reverse transcription step, which converts RNA to cDNA, can significantly impact the final qRT-PCR results.[6]

FeatureAlternative 1: M-MLV Reverse TranscriptaseAlternative 2: SuperScript™ IV Reverse TranscriptaseKey Considerations
Enzyme Type Moloney Murine Leukemia Virus Reverse TranscriptaseGenetically engineered M-MLV RT with reduced RNase H activityRNase H activity can degrade the RNA template, reducing cDNA yield.
Thermal Stability Optimal activity at 37-42°CHigher thermal stability (up to 55°C)Higher temperatures can help resolve RNA secondary structures, improving transcription efficiency.
Inhibitor Resistance Sensitive to common inhibitors from RNA preparationsIncreased resistance to inhibitorsPurity of the RNA sample is critical; inhibitor-resistant enzymes offer more robust performance.
Speed Standard reaction time (e.g., 60 minutes)Faster reaction times (e.g., 10 minutes)Throughput and time savings.
qPCR Master Mixes

The choice of qPCR master mix, containing DNA polymerase, dNTPs, and a fluorescent dye, influences the sensitivity and specificity of the amplification.

FeatureAlternative 1: SYBR® Green-based Master MixAlternative 2: TaqMan® Probe-based Master MixKey Considerations
Detection Chemistry Binds to any double-stranded DNAA sequence-specific probe with a fluorophore and quencherSYBR Green is less expensive but can detect non-specific products and primer-dimers. TaqMan probes offer higher specificity.
Specificity Lower; requires melt curve analysis to verify product specificityHigher; only amplifies the target of interestCritical for accurate quantification, especially for genes with potential pseudogenes or off-target amplification.
Multiplexing Not suitable for multiplexingAllows for multiplexing (detecting multiple genes in one reaction)Useful for conserving sample and reagents.
Cost LowerHigherBudgetary constraints.

Experimental Protocols

A detailed and optimized protocol is essential for reproducible qRT-PCR results.

RNA Extraction and Quality Control
  • Cell Culture and Lysis: Culture SW1116 cells to ~80% confluency. Harvest and lyse the cells using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.

  • RNA Isolation: Purify total RNA using a silica-based column or phenol-chloroform extraction. Include a DNase I treatment step to remove contaminating genomic DNA.

  • Quality Assessment:

    • Purity: Measure the A260/A280 ratio using a spectrophotometer (e.g., NanoDrop). A ratio of ~2.0 is indicative of pure RNA. The A260/A230 ratio should be >1.8.

    • Integrity: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >7 is recommended.

Quantitative Reverse Transcription PCR (qRT-PCR)
  • cDNA Synthesis:

    • Prepare a master mix containing reverse transcriptase, dNTPs, random primers or oligo(dT)s, and an RNase inhibitor.

    • Add 1 µg of total RNA to the master mix.

    • Perform reverse transcription according to the manufacturer's protocol (e.g., 10 min at 25°C, 50 min at 42°C, and 15 min at 70°C for M-MLV).

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing a DNA polymerase (e.g., Taq polymerase), dNTPs, SYBR Green or a TaqMan probe, forward and reverse primers for KRAS and a reference gene, and ROX reference dye (if required by the qPCR instrument).

    • Add 2 µL of diluted cDNA to each well of a 96-well plate.

    • Add the qPCR master mix to a final volume of 20 µL.

    • Seal the plate and centrifuge briefly.

  • qPCR Cycling Conditions:

    • Initial Denaturation: 95°C for 10 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt Curve Analysis (for SYBR Green): Gradually increase the temperature from 60°C to 95°C to assess product specificity.

Data Presentation

Table 1: Validated qRT-PCR Primers for Human KRAS
GeneForward Primer (5' to 3')Reverse Primer (5' to 3')Amplicon Size (bp)Source
KRASAGGCCTGCTGAAAATGACTGAAGTCCTCATGTACTGGTCCCTCAT117Published Literature & PrimerBank
KRASTATTATAAGGCCTGCTGAAAATGATGGTCCTGCACCAGTAATATGC145Published Literature & PrimerBank
Table 2: Recommended Reference Genes for Colorectal Cancer Cell Lines

The selection of stable reference genes is critical for accurate normalization of gene expression data.[6] Studies in various colon cancer cell lines have identified several suitable candidates.

Reference GeneFunctionRationale for Use in Colon Cancer
B2M (Beta-2-Microglobulin)Component of MHC class I moleculesStably expressed across many colon cancer cell lines.
YWHAZ (Tyrosine 3-monooxygenase/tryptophan 5-monooxygenase activation protein zeta)Signal transductionShown to have high expression stability in colorectal cancer tissues and cell lines.
PPIA (Peptidylprolyl Isomerase A)Protein foldingDemonstrated stability in some colon cancer cell line studies.
GUSB (Glucuronidase Beta)Lysosomal enzymeFound to be a stable reference gene in certain colon cancer contexts.

Note: It is highly recommended to validate the stability of a panel of reference genes under the specific experimental conditions using algorithms like geNorm or NormFinder.

Mandatory Visualization

experimental_workflow Experimental Workflow for KRAS qRT-PCR Validation cluster_rna RNA Preparation cluster_cdna cDNA Synthesis cluster_qpcr qRT-PCR cluster_analysis Data Analysis A SW1116 Cell Culture B RNA Extraction A->B C RNA Quality Control (A260/280, RIN) B->C D Reverse Transcription (RNA to cDNA) C->D E qPCR Reaction Setup (Primers, Master Mix, cDNA) D->E F Real-Time PCR Amplification G Ct Value Determination F->G H Normalization to Reference Gene(s) G->H I Relative Quantification (ΔΔCt Method) H->I

Caption: Workflow for KRAS gene expression validation.

kras_pathway Simplified KRAS Signaling Pathway in Colorectal Cancer EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR KRAS KRAS (GTP-bound) EGFR->KRAS Activation RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation Gene Expression

References

A Comparative Analysis of Drug Sensitivity in SW1116 and Other Colorectal Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the drug sensitivity of the SW1116 colorectal cancer (CRC) cell line against other commonly used CRC cell lines, including HCT116, HT29, SW480, and SW620. The data presented is intended to aid researchers in selecting appropriate cell line models for in vitro drug screening and mechanistic studies in the context of colorectal cancer therapy.

Introduction to SW1116

The SW1116 cell line was established from a primary colorectal adenocarcinoma of a 73-year-old male patient. These cells exhibit an epithelial morphology. Genetically, SW1116 is characterized by the expression of several oncogenes including c-myc, K-ras, H-ras, myb, sis, and fos, while N-myc and N-ras expression has not been detected[1].

Comparative Drug Sensitivity

The response of cancer cell lines to chemotherapeutic agents is a critical factor in preclinical drug development. Here, we compare the sensitivity of SW1116 to other CRC cell lines against two standard-of-care chemotherapeutic drugs: 5-Fluorouracil (5-FU) and Oxaliplatin. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth.

Disclaimer: The IC50 values presented in the following table are compiled from various studies. Direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions, such as assay type, drug exposure time, and cell culture techniques.

Table 1: Comparison of IC50 Values for 5-Fluorouracil and Oxaliplatin in Colorectal Cancer Cell Lines

Cell Line5-Fluorouracil (5-FU) IC50 (µM)Oxaliplatin IC50 (µM)
SW1116 Data Not Available in Direct Comparison44.03
HCT116 19.87[2]0.64[3]
HT29 13 (for 48h)[4], 34.18[2]0.33 (for 24h)[5], 0.58[3]
SW480 10.8, 19.85[2]0.49[3]
SW620 13 (for 48h), 128 (5-FU resistant subline)1.13 (for 24h)[5]

Note on SW1116 Data: While a direct comparative study for the 5-FU IC50 of SW1116 alongside the other listed cell lines was not identified, one study noted that SW1116 cells' sensitivity to oxaliplatin treatment is reduced under hypoxic conditions, and this resistance can be reversed by the administration of endostar. Another source provides an oxaliplatin IC50 value of 44.03 µM for SW1116 from a large-scale drug sensitivity screening database.

Experimental Protocols

The determination of drug sensitivity in cancer cell lines is predominantly carried out using cell viability and proliferation assays. The most common methods are the MTT assay and the clonogenic assay.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • General Procedure:

    • Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

    • The cells are then treated with various concentrations of the drug for a defined period (e.g., 24, 48, or 72 hours).

    • After the treatment period, the MTT reagent is added to each well and incubated for a few hours.

    • A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

    • The IC50 value is calculated from the dose-response curve.

2. Clonogenic Assay

The clonogenic assay, or colony formation assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. A colony is defined as a cluster of at least 50 cells. This assay determines the effectiveness of cytotoxic agents on cell survival and proliferation.

  • Principle: This assay measures the ability of a single cell to undergo "unlimited" division and form a colony. It is a test of reproductive integrity.

  • General Procedure:

    • A known number of cells are seeded into a multi-well plate.

    • The cells are treated with the drug either before or after seeding.

    • The plates are incubated for 1-3 weeks to allow for colony formation.

    • Colonies are then fixed and stained with a dye like crystal violet.

    • The number of colonies in each well is counted.

    • The plating efficiency and surviving fraction are calculated to determine the drug's effect on cell survival.

Signaling Pathways in Colorectal Cancer Chemoresistance

The development of resistance to chemotherapeutic agents is a major challenge in the treatment of colorectal cancer. Several key signaling pathways are implicated in this process.

  • Wnt/β-catenin Signaling: Dysregulation of the Wnt/β-catenin pathway is a hallmark of colorectal cancer. Its activation has been linked to the promotion of cancer stemness and inhibition of apoptosis, thereby contributing to chemoresistance[5].

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is frequently activated in CRC and plays a crucial role in cell proliferation, survival, and differentiation. Its sustained activation can lead to resistance to targeted therapies and chemotherapy.

  • PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Aberrant activation of the PI3K/AKT/mTOR pathway is common in CRC and is associated with resistance to various anticancer drugs.

  • Notch Signaling: The Notch signaling pathway is involved in the regulation of cell fate decisions, including proliferation, differentiation, and apoptosis. In colorectal cancer, Notch signaling has been shown to contribute to the maintenance of cancer stem cells and the development of chemoresistance.

  • TGF-β Signaling: The Transforming Growth Factor-β (TGF-β) signaling pathway has a dual role in cancer. While it can act as a tumor suppressor in the early stages, in advanced stages, it can promote tumor progression, invasion, and chemoresistance[3].

Visualizations

Below are diagrams illustrating a general experimental workflow for assessing drug sensitivity and a simplified representation of a key signaling pathway involved in colorectal cancer.

G cluster_workflow Experimental Workflow: Drug Sensitivity Assay cluster_assays Viability/Survival Assays start Start: Seeding of CRC Cell Lines treatment Drug Treatment (Varying Concentrations) start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt MTT Assay incubation->mtt clonogenic Clonogenic Assay incubation->clonogenic analysis Data Analysis: IC50 Calculation mtt->analysis clonogenic->analysis end End: Comparative Sensitivity Profile analysis->end

A general workflow for determining drug sensitivity in CRC cell lines.

G cluster_pathway Simplified Wnt Signaling Pathway in CRC Chemoresistance cluster_destruction Destruction Complex cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled GSK3b GSK3β Dishevelled->GSK3b bCatenin β-catenin GSK3b->bCatenin Phosphorylation & Degradation APC APC Axin Axin TCF_LEF TCF/LEF bCatenin->TCF_LEF Activation nucleus Nucleus bCatenin->nucleus Translocation Chemoresistance Chemoresistance (e.g., anti-apoptosis, stemness) TCF_LEF->Chemoresistance Gene Transcription

Simplified Wnt signaling pathway and its role in chemoresistance.

References

SW1116 as a Model for Studying Chemoresistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The development of resistance to chemotherapy is a major obstacle in the successful treatment of colorectal cancer (CRC). To understand and overcome this challenge, robust in vitro models that accurately reflect the complexities of chemoresistance are essential. The human colorectal adenocarcinoma cell line, SW1116, serves as a valuable tool for researchers in this field. This guide provides a comparative analysis of SW1116 with other commonly used CRC cell lines—HT-29, HCT116, and SW480—in the context of chemoresistance, supported by experimental data and detailed protocols.

Comparative Analysis of Chemosensitivity

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the chemosensitivity of cancer cell lines to specific drugs. The following table summarizes the reported IC50 values for 5-fluorouracil (5-FU) and oxaliplatin, two standard chemotherapeutic agents used in CRC treatment, for SW1116 and the comparator cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as drug exposure time and cell viability assays.

Cell Line5-Fluorouracil (5-FU) IC50Oxaliplatin IC50Key Resistance Characteristics
SW1116 ~54 µM (SF2 of 0.68 at 3µM)[1]44.03 µM[2]Upregulation of ABCG2/BCRP, JNK1/c-jun and JAK2/STAT3 pathway activation[3][4]
HT-29 10.10 µg/mL (~77.6 µM)0.58 µMTP53 and BRAF mutations, MAPK and NF-κB pathway activation, cancer stem cell phenotype with high IGF-1R signaling[5][6][7]
HCT116 12.69 µg/mL (~97.5 µM)0.64 µMp53 status dependent, upregulation of H2S-producing enzymes and GSTO1, ABCB1 expression[8][9][10]
SW480 19.85 µM (in spheroids)[11]0.49 µMP-glycoprotein (MDR1) expression, Wnt and p38 MAPK signaling involvement[12][13]

Mechanisms of Chemoresistance: A Comparative Overview

The development of chemoresistance is a multifactorial process involving various cellular and molecular mechanisms. Below is a comparison of the known chemoresistance mechanisms in SW1116 and the other CRC cell lines.

SW1116: Studies have highlighted the role of ATP-binding cassette (ABC) transporters in SW1116 chemoresistance. Specifically, the expression of ABCG2 (Breast Cancer Resistance Protein), a drug efflux pump, is significantly upregulated in hydroxycamptothecin-resistant SW1116 cells, a process mediated by the JNK1/c-jun signaling pathway[3]. Furthermore, the JAK2/STAT3 signaling pathway has been implicated in the proliferation, migration, and invasion of SW1116 cells, suggesting its potential role in the broader context of tumor progression and therapy resistance[4].

HT-29: This cell line is characterized by mutations in the tumor suppressor gene TP53 and the oncogene BRAF, both of which are known to contribute to chemoresistance[5]. The constitutive activation of the MAPK signaling pathway due to the BRAF V600E mutation promotes cell survival and resistance to apoptosis[5]. Additionally, HT-29 cells can exhibit a cancer stem cell (CSC) phenotype, characterized by increased expression of markers like CD133 and CD44, and enhanced signaling through the Insulin-like Growth Factor 1 Receptor (IGF-1R), which contributes to resistance[6]. The NF-κB signaling pathway is also often activated in HT-29 cells, further promoting cell survival and drug resistance[14].

HCT116: The chemoresistance of HCT116 cells is often linked to their p53 status, with p53-deficient cells showing altered sensitivity to chemotherapeutic agents[10]. Other identified mechanisms include the upregulation of hydrogen sulfide (H2S)-producing enzymes, which can protect cells from drug-induced oxidative stress, and the expression of glutathione S-transferase Omega 1 (GSTO1), which is involved in detoxification processes[9][15]. The expression of the ABC transporter ABCB1 (also known as MDR1 or P-glycoprotein) has also been implicated in HCT116 drug resistance[9].

SW480: A primary mechanism of chemoresistance in SW480 cells is the expression of P-glycoprotein (MDR1), which actively pumps chemotherapeutic drugs out of the cell[16]. The Wnt signaling pathway, which is frequently dysregulated in colorectal cancer, has been shown to regulate the expression of ABC transporters in these cells[13]. Furthermore, the p38 MAPK signaling pathway can influence the sensitivity of 5-FU-resistant SW480 cells to other therapeutic agents, suggesting its role in modulating chemoresistance[12].

Signaling Pathways in Chemoresistance

The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways involved in chemoresistance in the discussed cell lines.

chemoresistance_pathways cluster_sw1116 SW1116 cluster_ht29 HT-29 cluster_sw480 SW480 cluster_hct116 HCT116 JNK1 JNK1 cJun c-Jun JNK1->cJun ABCG2 ABCG2 (Drug Efflux) cJun->ABCG2 JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 Proliferation Proliferation/ Invasion STAT3->Proliferation BRAF_V600E BRAF V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Survival_HT29 Cell Survival ERK->Survival_HT29 NFkB NF-κB NFkB->Survival_HT29 Wnt Wnt beta_catenin β-catenin Wnt->beta_catenin MDR1 MDR1 (Drug Efflux) beta_catenin->MDR1 p38_MAPK p38 MAPK Resistance_SW480 Drug Resistance p38_MAPK->Resistance_SW480 p53 p53 status Apoptosis Apoptosis p53->Apoptosis GSTO1 GSTO1 Detoxification Detoxification GSTO1->Detoxification experimental_workflow cluster_culture Cell Culture & Treatment cluster_assays Phenotypic & Molecular Assays cluster_analysis Data Analysis & Interpretation start Seed CRC cell lines (SW1116, HT-29, HCT116, SW480) treat Treat with varying concentrations of 5-FU or Oxaliplatin start->treat mtt MTT Assay (Cell Viability/IC50) treat->mtt flow Flow Cytometry (Apoptosis, Cell Cycle, CSC markers e.g., CD133) treat->flow western Western Blot (Protein Expression: ABCG2, MDR1, Bcl-2) treat->western analyze Analyze Data (Compare IC50s, protein levels, % apoptosis) mtt->analyze flow->analyze western->analyze interpret Interpret Results & Draw Conclusions analyze->interpret

References

A Comparative Guide to SW1116 and SW480 Colorectal Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of the human colorectal adenocarcinoma cell lines, SW1116 and SW480. It is designed for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate cell line for their specific research needs. This document outlines their origin, molecular characteristics, and functional differences, supported by experimental data and standardized protocols.

Introduction and Background

The SW1116 and SW480 cell lines are both widely utilized in cancer research as in vitro models for colorectal cancer. However, they originate from different patient sources and exhibit distinct genotypic and phenotypic characteristics, which influence their suitability for various experimental applications. SW480 is generally considered to be a more aggressive and invasive cell line compared to SW1116.[1][2]

General and Molecular Characteristics

A summary of the key features of the SW1116 and SW480 cell lines is presented below.

FeatureSW1116SW480
Origin Primary colorectal adenocarcinomaPrimary colorectal adenocarcinoma
Patient Age 73 years51 years
Patient Gender MaleMale
Morphology Epithelial-likeEpithelial-like
Growth Mode Adherent, forms dense 'cell islands'[3]Adherent
Doubling Time ~68.70 hoursNot explicitly found in searches
Tumorigenicity Yes, in nude miceYes, in nude mice
Microsatellite Status Stable (MSS)Stable (MSS)
Key Mutations KRAS (G12A), TP53 (A159)APC, TP53 (R273H, P309S)[3]

Key Signaling Pathways

The differential behavior of SW1116 and SW480 cells can be attributed to the distinct signaling pathways that are constitutively active or dysregulated in each line.

SW1116: JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway is implicated in the proliferation, migration, invasion, and angiogenesis of SW1116 cells.[4][5] Inhibition of JAK2 and STAT3 phosphorylation has been shown to suppress these malignant phenotypes.[4][5]

SW1116_JAK2_STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation TargetGenes Target Gene Expression (e.g., MMPs, VEGF) Nucleus->TargetGenes Phenotype Cell Proliferation, Migration, Invasion, Angiogenesis TargetGenes->Phenotype

Caption: Dysregulated JAK2/STAT3 signaling pathway in SW1116 cells.
SW480: Wnt/β-catenin and PI3K/AKT Signaling Pathways

The SW480 cell line is characterized by mutations in the Adenomatous Polyposis Coli (APC) gene, leading to constitutive activation of the Wnt/β-catenin signaling pathway. This results in the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator of genes involved in proliferation and tumorigenesis. Additionally, the PI3K/AKT pathway is often hyperactivated in SW480 cells, contributing to their enhanced survival and proliferation.

SW480_Signaling_Pathways cluster_wnt Wnt/β-catenin Pathway cluster_pi3k PI3K/AKT Pathway Wnt_Ligand Wnt Ligand (Autocrine/Paracrine) Frizzled Frizzled Receptor Wnt_Ligand->Frizzled APC_mut APC (mutated) Inactivation of Destruction Complex Frizzled->APC_mut beta_catenin β-catenin APC_mut->beta_catenin Accumulation Nucleus_wnt Nucleus beta_catenin->Nucleus_wnt Translocation TCF_LEF TCF/LEF Wnt_Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Activation Proliferation_Survival Increased Proliferation & Survival Wnt_Target_Genes->Proliferation_Survival Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 AKT AKT PIP3->AKT Activation pAKT p-AKT AKT->pAKT Phosphorylation Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) pAKT->Downstream_Effectors Activation Downstream_Effectors->Proliferation_Survival

Caption: Key dysregulated signaling pathways in SW480 cells.

Experimental Protocols

Standardized protocols for key cellular assays are provided below. These can be adapted for specific experimental conditions.

Cell Proliferation (MTT) Assay

This protocol outlines the measurement of cell viability and proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow Seed_Cells 1. Seed Cells (e.g., 5x10^3 cells/well in 96-well plate) Incubate_24h 2. Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Add_Treatment 3. Add Experimental Treatment Incubate_24h->Add_Treatment Incubate_Treatment 4. Incubate for Desired Time (e.g., 24, 48, 72h) Add_Treatment->Incubate_Treatment Add_MTT 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) Incubate_Treatment->Add_MTT Incubate_MTT 6. Incubate for 2-4h (Formation of formazan crystals) Add_MTT->Incubate_MTT Solubilize 7. Solubilize Formazan (Add 100 µL DMSO or solubilization buffer) Incubate_MTT->Solubilize Measure_Absorbance 8. Measure Absorbance (570 nm) Solubilize->Measure_Absorbance

References

Navigating the Nuances of SW1116 Cell-Based Assays: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Inherent Variability in SW1116 Experimental Outcomes

The reproducibility of in vitro studies can be influenced by a multitude of factors, including subtle variations in cell culture techniques, passage number, reagent sources, and specific experimental conditions. The following tables summarize quantitative data from different studies on SW1116 cells, illustrating the potential for variability in experimental outcomes.

Table 1: Cytotoxicity of Bioactive Compounds on SW1116 Cells

CompoundAssayEndpointResultReference
Eriocalyxin BCell Proliferation AssayInhibition at 1 µmol/l (48h)Significant Inhibition[1]
Cytokine-Induced Killer (CIK) CellsMTT Assay% Lysis (Effector:Target Ratio)23% (5:1), 42% (10:1), 62% (20:1), 68% (50:1)[2]

Table 2: Apoptosis Induction in SW1116 Cells

TreatmentAssayEndpointResultReference
Quercetin-3-methyl ether (20 µM)Annexin V/PI Staining% Apoptotic Cells (48h)56.9%[3]

Key Experimental Protocols for SW1116 Cell-Based Assays

Detailed and consistent methodologies are the bedrock of reproducible research. Below are protocols for common assays performed on SW1116 cells, compiled from various sources.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed SW1116 cells in a 96-well plate at a density of 4 x 10⁴ cells/well and allow them to adhere overnight.[2]

  • Treat the cells with the desired compounds at various concentrations.

  • After the incubation period (e.g., 24, 48, or 72 hours), remove the treatment media.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2][4]

  • Agitate the plate for 15 minutes in the dark.[4]

  • Measure the absorbance at 490 nm or 492 nm using a microplate reader.[2][4]

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed SW1116 cells (5x10⁵ cells/well) in a 6-well plate and incubate overnight.[3]

  • Treat cells with the desired compound for the specified duration.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15-20 minutes at room temperature in the dark.[5]

  • Analyze the cells by flow cytometry.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample. This protocol is relevant for studying signaling pathways.

Protocol:

  • Treat SW1116 cells with the compounds of interest.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-PI3K, PI3K) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizing a Key Signaling Pathway in SW1116 Chemoresistance

The Angiopoietin-2 (Ang-2)/Tie-2/PI3K/Akt signaling pathway has been implicated in promoting the proliferation and chemoresistance of SW1116 cells.[6] Understanding this pathway is crucial for developing targeted therapies.

Ang2_Tie2_PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ang2 Angiopoietin-2 (Ang-2) Tie2 Tie-2 Receptor Ang2->Tie2 PI3K PI3K Tie2->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Chemoresistance Akt->Proliferation Promotes

Caption: Ang-2/Tie-2/PI3K/Akt Signaling Pathway in SW1116 Cells.

This guide highlights the importance of standardized protocols and awareness of potential inter-study variability when working with SW1116 cells. By carefully considering these factors and utilizing the provided methodologies, researchers can enhance the reproducibility and reliability of their findings, ultimately accelerating the pace of cancer research and drug discovery.

References

Cross-Validation of In Vivo Findings: A Comparative Guide to the SW1116 Colorectal Cancer Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the SW1116 in vivo model with other commonly used colorectal cancer xenografts. The objective is to offer a data-driven resource for selecting the most appropriate preclinical model for therapeutic evaluation. This document summarizes quantitative data on treatment efficacy, details experimental protocols, and visualizes key signaling pathways involved in colorectal cancer progression.

Comparative Efficacy of Standard Chemotherapies in Colorectal Cancer Xenograft Models

The following tables summarize the in vivo efficacy of common colorectal cancer therapies—5-Fluorouracil (5-FU), Oxaliplatin, and Irinotecan—across different human colorectal cancer cell line-derived xenograft (CDX) models. This comparative data is essential for interpreting the translational relevance of studies conducted in the SW1116 model.

Table 1: In Vivo Efficacy of 5-Fluorouracil (5-FU) in Colorectal Cancer Xenograft Models

Cell LineTreatment ProtocolTumor Growth Inhibition (TGI) / OutcomeReference
SW1116 50 mg/kg, intravenous injection54% inhibition in tumor growth[1]
HCT116 100 mg/kg, intraperitoneal injection with 3 Gy radiationIncreased time for tumors to triple in volume from 11.7 days to 22.9 days when combined with selumetinib.[2]
HT-29 Not specifiedResponded to 5-FU treatment[3]

Table 2: In Vivo Efficacy of Oxaliplatin in Colorectal Cancer Xenograft Models

Cell LineTreatment ProtocolTumor Growth Inhibition (TGI) / OutcomeReference
HCT116 Dynamic, in vivo-like concentrations on-chip70% growth inhibition, comparable to in vivo xenograft studies.[4][5]
HT-29 Not specifiedResponded to oxaliplatin treatment[3]
SW1116 Data not available-

Table 3: In Vivo Efficacy of Irinotecan in Colorectal Cancer Xenograft Models

Cell LineTreatment ProtocolTumor Growth Inhibition (TGI) / OutcomeReference
HCT116 10 mg/kg, intraperitoneal injection, with 0.5 mg/kg AZASignificant improvement in survival and tumor regression.[6]
HT-29 Not specified39% average Tumor Growth Inhibition (TGI)[3]
SW480 10 mg/kg, intraperitoneal injection, with 0.5 mg/kg AZASignificant improvement in survival and tumor regression.[6]
SW1116 Data not available-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of in vivo findings. Below are standardized protocols for establishing and utilizing colorectal cancer xenograft models.

Establishment of SW1116 Subcutaneous Xenografts

This protocol is a standard procedure for developing subcutaneous tumors from the SW1116 cell line in immunodeficient mice.

  • Cell Culture: SW1116 cells are cultured in a suitable medium, such as L-15 medium supplemented with 10% fetal bovine serum, until they reach 80-90% confluency.

  • Cell Harvesting: Cells are harvested using trypsin-EDTA, washed with phosphate-buffered saline (PBS), and resuspended in a sterile medium or PBS at a concentration of 5 x 10^6 cells per 100 µL.

  • Animal Model: Athymic nude mice (e.g., BALB/c nude) or other immunodeficient strains (e.g., NOD/SCID) aged 6-8 weeks are used.

  • Implantation: A suspension of 5 x 10^6 SW1116 cells in 100 µL is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored bi-weekly using calipers and calculated using the formula: (Length × Width²) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

In Vivo Therapeutic Efficacy Study: A General Protocol

This protocol outlines a general workflow for assessing the efficacy of a therapeutic agent in a colorectal cancer xenograft model.

  • Model Establishment: Establish subcutaneous xenografts as described above.

  • Randomization: Once tumors reach the desired volume, randomize mice into cohorts (e.g., vehicle control, treatment group(s)).

  • Treatment Administration: Administer the therapeutic agent and vehicle control according to the planned dosing schedule and route of administration (e.g., intraperitoneal, oral, intravenous).

  • Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor animal health and note any signs of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, after a fixed duration, or if significant toxicity is observed.

  • Analysis:

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the control.

    • At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Key Signaling Pathways in Colorectal Cancer

Understanding the underlying molecular mechanisms is critical for developing targeted therapies. The following diagrams illustrate key signaling pathways frequently dysregulated in colorectal cancer.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

JAK/STAT Signaling Pathway in Colorectal Cancer.

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotion Wnt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex Frizzled->Destruction_Complex Inhibition Beta_Catenin_cyto β-catenin Destruction_Complex->Beta_Catenin_cyto Degradation Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc Accumulation & Translocation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Binding Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation

References

Safety Operating Guide

Proper Disposal Procedures for SW116 Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of the SW116 cell line, a human colorectal adenocarcinoma cell line, is critical for maintaining laboratory safety and preventing biological contamination. As a BSL-1 (Biosafety Level 1) agent, this compound requires specific handling and disposal protocols in accordance with institutional and regulatory guidelines for biohazardous waste. This guide provides essential information for researchers, scientists, and drug development professionals on the safe and compliant disposal of this compound cells and associated materials.

All waste generated from the handling and culturing of the this compound cell line must be treated as biohazardous waste. This includes liquid waste such as spent culture media, solid waste like contaminated labware, and sharps.

Waste Segregation and Disposal Plan

Proper segregation of waste at the point of generation is paramount to ensure safe and effective disposal. The following table summarizes the types of waste generated from working with the this compound cell line and the appropriate disposal procedures.

Waste TypeExamplesDisposal ContainerTreatment and Final Disposal
Liquid Biohazardous Waste Spent culture media, supernatants, buffers used for cell washing.Leak-proof, labeled container with a biohazard symbol.Decontaminate with a freshly prepared 10% bleach solution (final concentration of 1% sodium hypochlorite) for at least 30 minutes before disposal down the sanitary sewer, or autoclave.[1]
Solid Biohazardous Waste Cell culture flasks, petri dishes, centrifuge tubes, serological pipettes, gloves, gowns, and other contaminated labware.Autoclavable biohazard bags within a rigid, leak-proof secondary container with a biohazard symbol.[1][2]Autoclave to decontaminate, then dispose of as regular solid waste according to institutional procedures.[1][3]
Sharps Waste Pipette tips, needles, syringes, scalpels, and broken glass contaminated with this compound cells.Puncture-resistant, leak-proof sharps container with a biohazard symbol.[1][2][4]Autoclave the sealed sharps container and then dispose of it in the appropriate medical or biohazardous waste stream.[1]
Chemical Waste (from cell culture) Unused or expired media, sera, and reagents that do not contain infectious agents.Labeled chemical waste container compatible with the contents.Dispose of through the institution's hazardous chemical waste program. Consult the Safety Data Sheet (SDS) for specific disposal information.[5][6]

Experimental Protocols for Decontamination

Decontamination of Liquid Biohazardous Waste:

  • Bleach Decontamination:

    • Add a sufficient volume of household bleach to the liquid waste to achieve a final concentration of 10% bleach (1% sodium hypochlorite).

    • Ensure thorough mixing.

    • Allow a contact time of at least 30 minutes.

    • After decontamination, the liquid can typically be poured down the sanitary sewer, followed by flushing with copious amounts of water. Check with your institution's Environmental Health and Safety (EHS) office for local regulations.

  • Autoclave Decontamination:

    • Collect liquid waste in an autoclavable container (e.g., borosilicate glass flask). Do not seal the container tightly to prevent pressure buildup.

    • Autoclave at 121°C (250°F) and 15 psi for a minimum of 30-60 minutes, depending on the volume.

    • After cooling, the sterilized liquid can be disposed of down the sanitary sewer.

Decontamination of Solid Biohazardous Waste:

  • Autoclaving:

    • Place solid waste in a designated, labeled autoclavable biohazard bag.

    • Ensure the bag is not overfilled and allows for steam penetration.

    • Autoclave at 121°C (250°F) and 15 psi for a minimum of 60 minutes.

    • After the cycle is complete and the waste has cooled, the bag can be placed in the regular municipal waste stream, as per institutional policy.

This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with the this compound cell line.

SW116_Waste_Disposal start Waste Generation (this compound Cell Culture) is_sharp Is the waste a sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in Sharps Container is_sharp->sharps_container Yes is_contaminated Is the waste contaminated with this compound cells? is_liquid->is_contaminated Yes chemical_waste Segregate as Chemical Waste is_liquid->chemical_waste No biohazard_bag Place in Biohazard Bag is_contaminated->biohazard_bag No (Solid) liquid_waste_container Collect in Leak-Proof Container is_contaminated->liquid_waste_container Yes (Liquid) autoclave_sharps Autoclave Sharps Container sharps_container->autoclave_sharps autoclave_solid Autoclave Biohazard Bag biohazard_bag->autoclave_solid decontaminate_liquid Decontaminate Liquid (Bleach or Autoclave) liquid_waste_container->decontaminate_liquid ehs_pickup Dispose via EHS chemical_waste->ehs_pickup regular_trash Dispose in Regular Trash final_disposal_sharps Dispose as Biohazardous Waste autoclave_sharps->final_disposal_sharps final_disposal_solid Dispose as Regular Waste autoclave_solid->final_disposal_solid final_disposal_liquid Dispose down Sanitary Sewer decontaminate_liquid->final_disposal_liquid final_disposal_chemical Dispose as Hazardous Waste ehs_pickup->final_disposal_chemical

Caption: Workflow for this compound waste segregation and disposal.

Disclaimer: These procedures are intended as a general guide. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) protocols and local regulations for biohazardous and chemical waste disposal.

References

Essential Safety and Handling Protocols for SW116

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the paramount concern when handling any biological material is safety. This guide provides immediate, essential safety and logistical information for the proper handling and disposal of SW116, a human colorectal adenocarcinoma cell line. Adherence to these procedural steps is critical for ensuring a safe laboratory environment and maintaining the integrity of your research.

The this compound cell line is classified as Biosafety Level 1 (BSL-1), the lowest of the four biosafety levels. This classification indicates that the cell line is not known to consistently cause disease in healthy adult humans and presents a minimal potential hazard to laboratory personnel and the environment. However, this does not eliminate the need for careful handling and appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) Requirements

Proper PPE is the first line of defense against potential exposure to biological agents. For BSL-1 laboratories working with the this compound cell line, the following PPE is required:

PPE CategorySpecificationPurpose
Hand Protection Nitrile or latex glovesPrevents direct skin contact with cell culture media and cells.
Eye Protection Safety glasses with side shields or safety goggles.[1][2]Protects eyes from splashes of culture media or other reagents.[1]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.

Operational Plan for Handling this compound

Aseptic technique is crucial when working with cell cultures to prevent contamination of the cell line and to protect the researcher. The following workflow outlines the key steps for safely handling the this compound cell line, from initial thawing to routine passaging.

SW116_Handling_Workflow cluster_prep Preparation cluster_handling Cell Handling cluster_disposal Disposal A Don PPE: Lab Coat, Gloves, Safety Glasses B Prepare Biosafety Cabinet (BSC) A->B C Assemble Sterile Materials B->C D Thaw Frozen Vial of this compound Cells C->D E Culture and Expand Cells in Flask D->E F Monitor Cell Growth E->F G Subculture (Passage) Cells as Needed F->G H Decontaminate All Used Materials J Clean and Disinfect Work Surfaces G->J I Dispose of Waste in Biohazard Bags H->I

Caption: Workflow for Safe Handling of this compound Cell Line.

Experimental Protocols

Thawing of Frozen this compound Cells:

  • Prepare a 37°C water bath.

  • Remove the cryovial of this compound cells from liquid nitrogen storage.

  • Partially submerge the vial in the water bath to thaw the contents rapidly, being careful not to contaminate the cap and O-ring.

  • Once thawed, decontaminate the exterior of the vial with 70% ethanol.

  • Inside a biosafety cabinet, transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.

  • Centrifuge the cell suspension at a low speed (e.g., 125 x g for 5-7 minutes) to pellet the cells.

  • Aspirate the supernatant containing the cryoprotectant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Transfer the resuspended cells to a new culture flask and incubate at 37°C.

Subculturing (Passaging) of this compound Cells:

  • Examine the cell culture under a microscope to ensure it has reached the desired confluency (typically 80-90%).

  • Aspirate the old culture medium from the flask.

  • Wash the cell monolayer with a sterile, calcium- and magnesium-free phosphate-buffered saline (PBS).

  • Add a small volume of a dissociation reagent, such as Trypsin-EDTA, to the flask to detach the cells from the surface.

  • Incubate the flask at 37°C for a few minutes until the cells have detached.

  • Neutralize the trypsin by adding complete growth medium.

  • Gently pipette the cell suspension to break up any clumps.

  • Distribute the desired volume of the cell suspension into new culture flasks containing pre-warmed complete growth medium.

  • Incubate the new cultures at 37°C.

Disposal Plan

All materials that have come into contact with the this compound cell line must be decontaminated before disposal.

  • Liquids: Aspirated culture media and other liquid waste should be decontaminated with a suitable disinfectant, such as a 10% bleach solution, for at least 20 minutes before being discarded down the drain with copious amounts of water.

  • Solids: Pipette tips, centrifuge tubes, culture flasks, and other contaminated solid waste should be collected in a biohazard bag. This bag should then be autoclaved to sterilize the contents before being disposed of as regular laboratory waste.

By adhering to these safety protocols and handling procedures, researchers can minimize risks and ensure a safe and productive laboratory environment when working with the this compound cell line.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.